molecular formula C2H3N2O3- B1242929 Allophanate

Allophanate

Katalognummer: B1242929
Molekulargewicht: 103.06 g/mol
InChI-Schlüssel: AVWRKZWQTYIKIY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Allophanate refers to salts or esters of allophanic acid. In biological research, this compound is a key intermediate in the urea utilization pathway of many bacteria, fungi, and algae. The enzyme this compound hydrolase converts this compound into ammonium and carbon dioxide, a process essential for nitrogen metabolism and recycling . This pathway is also a target of study in understanding the virulence of certain pathogens, such as during the yeast-to-hypha transition in Candida albicans . Beyond biochemistry, this compound linkages are critical in material science, particularly in the formation of polyurethane networks. When isocyanate groups are used in excess, they can react with pre-formed urethane bonds to create this compound crosslinks, which significantly alter the mechanical properties, crosslink density, and thermal stability of the final polymer material . Furthermore, this compound derivatives are investigated for their functional properties; for example, potassium this compound is a primary component in high-performance, environmentally friendly dry powder fire extinguishing agents, where its thermal decomposition and radical scavenging abilities contribute to rapid flame suppression . Research-grade this compound is supplied for these and other investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C2H3N2O3-

Molekulargewicht

103.06 g/mol

IUPAC-Name

N-carbamoylcarbamate

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1

InChI-Schlüssel

AVWRKZWQTYIKIY-UHFFFAOYSA-M

SMILES

C(=O)(N)NC(=O)[O-]

Kanonische SMILES

C(=O)(N)NC(=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

The Allophanate Functional Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allophanate functional group, characterized by the structure R-NH-CO-N(R')-COOR'', is a derivative of urea (B33335) and a key intermediate in various chemical and biological processes. Though often encountered as a byproduct in polyurethane synthesis, the unique properties of the this compound linkage have garnered interest for more deliberate applications in materials science and potentially in drug development. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of the this compound functional group, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of the this compound Functional Group

The chemical and physical properties of allophanates are dictated by the nature of the substituent groups (R, R', and R''). However, the core this compound linkage possesses distinct characteristics.

Structural and Spectroscopic Properties

The geometry of the this compound group has been investigated through computational studies. The following table summarizes calculated bond lengths and angles for a model this compound, methyl this compound.

ParameterBondCalculated Value
Bond Length (Å) C1=O11.22
C1-N11.39
N1-C21.42
C2=O21.21
C2-O31.35
N1-H1.01
Bond Angle (°) O1=C1-N1124.5
C1-N1-C2120.1
N1-C2=O2123.8
O2=C2-O3125.7

Note: These values are based on computational models and may vary slightly in different chemical environments.

Spectroscopic techniques are essential for the identification and characterization of allophanates.

Infrared (IR) Spectroscopy:

Allophanates exhibit characteristic vibrational frequencies that are useful for their identification.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C=O Stretch (Asymmetric)1720 - 1740Strong
C=O Stretch (Symmetric)1680 - 1700Strong
C-N Stretch1200 - 1350Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing allophanates. The chemical shifts are influenced by the nature of the substituents.

¹H NMR Spectroscopy:

ProtonChemical Shift Range (ppm)
N-H7.5 - 9.5
Protons on R, R', R''Dependent on the specific group

¹³C NMR Spectroscopy:

CarbonChemical Shift Range (ppm)
C=O (Carbamoyl)154 - 158
C=O (Ester)165 - 175
Carbons on R, R', R''Dependent on the specific group
Thermal Stability and Reactivity

A key property of the this compound linkage is its thermal reversibility. At elevated temperatures, typically above 100-150°C, the this compound group can dissociate back into its constituent isocyanate and urethane (B1682113) or carbamate (B1207046) precursors.[1] This behavior is crucial in the context of polyurethane chemistry, where this compound crosslinks can be thermally labile. The formation of allophanates is often considered a side reaction in polyurethane synthesis, particularly when there is an excess of isocyanate and at elevated temperatures.[2]

The reactivity of the N-H proton in the this compound group is generally lower than that of a urethane N-H proton, making the formation of allophanates from urethanes a kinetically controlled process that often requires catalysis.

Synthesis of Allophanates

The synthesis of allophanates can be broadly categorized into two main routes.

From Isocyanates and Carbamates/Urethanes

This is the most common method for synthesizing allophanates. It involves the reaction of an isocyanate with a compound containing a carbamate or urethane group. The reaction is typically catalyzed by bases or metal catalysts.

G Isocyanate Isocyanate (R-N=C=O) This compound This compound Isocyanate->this compound Carbamate Carbamate/Urethane (R'-NH-COOR'') Carbamate->this compound Catalyst Catalyst (e.g., Base, Metal Salt) Catalyst->this compound

Caption: General synthesis of allophanates from isocyanates and carbamates/urethanes.

Experimental Protocol: Synthesis of Ethyl Phenylthis compound

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl carbamate (1 equivalent) in dry toluene.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Slowly add phenyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield ethyl phenylthis compound.

From Ureas and Chloroformates

An alternative route to allophanates involves the reaction of a urea derivative with a chloroformate in the presence of a base.

G Urea Urea (R-NH-CO-NHR') This compound This compound Urea->this compound Chloroformate Chloroformate (Cl-COOR'') Chloroformate->this compound Base Base (e.g., Pyridine) Base->this compound

Caption: Synthesis of allophanates from ureas and chloroformates.

Experimental Protocol: Synthesis of a Generic Aryl this compound

Materials:

  • N,N'-Diarylurea

  • Ethyl chloroformate

  • Pyridine (base and solvent)

Procedure:

  • In a round-bottom flask, dissolve the N,N'-diarylurea (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) to the cooled and stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl this compound.

Applications and Biological Relevance

Allophanates in Materials Science

The primary application of the this compound functional group is in the field of polyurethane chemistry. The formation of this compound crosslinks can significantly modify the properties of polyurethane materials, increasing their hardness and thermal stability.[1] The reversible nature of these crosslinks can also be exploited to create self-healing or reprocessable polyurethane networks.

Allophanates in a Biological Context: this compound Hydrolase

In many organisms, including bacteria, fungi, and algae, this compound is a key intermediate in the metabolic pathway for urea utilization. Urea is first carboxylated by urea carboxylase to form this compound, which is then hydrolyzed by this compound hydrolase into ammonia (B1221849) and carbon dioxide.[3] This two-step process allows these organisms to use urea as a nitrogen source.

G cluster_0 Urea Utilization Pathway Urea Urea This compound This compound Urea->this compound ATP -> ADP + Pi UreaCarboxylase Urea Carboxylase UreaCarboxylase->this compound catalyzes Products Ammonia + Carbon Dioxide This compound->Products AllophanateHydrolase This compound Hydrolase AllophanateHydrolase->Products catalyzes

Caption: The metabolic pathway of urea utilization involving this compound.

Potential Applications in Drug Development

While there are currently no approved drugs that feature an this compound functional group as a core pharmacophore, its properties suggest potential applications in drug design and development.

  • Prodrugs: The conditional stability of the this compound linkage, particularly its susceptibility to enzymatic cleavage or changes in pH, could be exploited in the design of prodrugs. An this compound linker could be used to mask a functional group of a parent drug, which is then released under specific physiological conditions.

  • Linkers in Antibody-Drug Conjugates (ADCs): The development of stable yet cleavable linkers is a critical aspect of ADC technology. The tunable stability of the this compound group could potentially be engineered to create linkers that are stable in circulation but release the cytotoxic payload within the target cancer cells.

Further research is needed to explore the potential of the this compound functional group in these medicinal chemistry applications.

Conclusion

The this compound functional group, while often viewed as a secondary product in polymer synthesis, possesses a unique set of properties that make it a subject of continued interest. Its characteristic spectroscopic signatures, thermal reversibility, and defined synthetic routes provide a solid foundation for its further exploration. While its primary application remains in the realm of materials science, particularly in modifying the properties of polyurethanes, its role as a key intermediate in biological urea metabolism highlights its relevance in biochemistry. The potential for leveraging its conditional stability in drug delivery systems, such as prodrugs and antibody-drug conjugates, presents an exciting avenue for future research and development. This guide has provided a detailed overview of the current understanding of the this compound functional group, intended to serve as a valuable resource for scientists and researchers in chemistry and the pharmaceutical sciences.

References

Allophanate Formation: A Deep Dive into Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of allophanates, a critical cross-linking reaction in polyurethane chemistry. Understanding the mechanism and kinetics of allophanate formation is paramount for controlling polymer properties, ensuring product stability, and optimizing manufacturing processes in various applications, including the development of advanced drug delivery systems and medical devices.

The Core Reaction: Mechanism of this compound Formation

Allophanates are formed from the reaction of an isocyanate group (-NCO) with a urethane (B1682113) linkage (-NH-CO-O-). This reaction typically occurs under conditions of elevated temperature and an excess of isocyanate.[1] The active hydrogen on the urethane nitrogen is less reactive than the hydrogens on water or alcohols, leading to relatively unfavorable formation kinetics under standard conditions.[1]

The formation of an this compound introduces a branch point in the polymer chain, leading to cross-linking. This cross-linking significantly impacts the material's mechanical properties, such as tensile strength and thermal stability.[1] However, the this compound linkage is thermally reversible, dissociating back to urethane and isocyanate at temperatures above 100-150°C.[1] This reversibility can be advantageous for polymer processing.[1]

A proposed two-step mechanism for this compound formation in the presence of excess isocyanate suggests that an this compound acts as an intermediate in the pathway to urethane formation.[2][3][4] This involves a six-centered transition state.[2][3][4]

Allophanate_Formation_Mechanism Isocyanate R-N=C=O (Isocyanate) TransitionState Transition State Isocyanate->TransitionState + Urethane R'-NH-CO-OR'' (Urethane) Urethane->TransitionState This compound R'-N(CO-NH-R)-CO-OR'' (this compound) TransitionState->this compound Reaction This compound->TransitionState Heat (>100-150°C)

Figure 1: this compound Formation Mechanism.

Kinetics of this compound Formation

The rate of this compound formation is influenced by several factors, including temperature, reactant concentrations (particularly excess isocyanate), and the presence of catalysts.[1] The kinetics are generally less favorable than those of urethane formation.[1]

Quantitative Kinetic Data

A study investigating the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) provided insights into the energetics of a proposed two-step mechanism where this compound is an intermediate.[2][3][4]

ParameterValueConditionsReference
Reaction Barrier for this compound Formation62.6 kJ/molTHF model[2][3][4]
Reaction Barrier for Urethane Formation from this compound49.0 kJ/molTHF model[2][3][4]

The activation energies for reactions involving aryl isocyanates and alcohols generally fall within the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[3] Another study reported rate constants for the formation of allophanates from isocyanates and polyols at 130°C to be in the range of (40-70) x 10⁻⁶ L·mol⁻¹·s⁻¹.[5]

Catalysis

Various catalysts can be employed to promote this compound formation. These include:

  • Tin compounds: Dibutyltin dilaurate is a commonly used catalyst.[6][7]

  • Bismuth and Zinc compounds: Bismuth carboxylates, in conjunction with metal compound co-catalysts like sodium or potassium carboxylates, are effective.[8]

  • Amine catalysts: Tertiary amines can catalyze the reaction.[9]

  • Quaternary ammonium (B1175870) hydroxides: These can also serve as catalysts.[10]

The choice of catalyst can significantly influence the relative rates of competing reactions, such as the formation of isocyanurates.[9] For instance, with catalysts like aminals, aminoalcohols, and amidines, isocyanurate formation can dominate.[9]

Experimental Protocols for Studying this compound Formation

Monitoring the formation of allophanates requires analytical techniques that can distinguish them from reactants and other side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures containing urethanes, allophanates, and other species.[2][6]

Methodology:

  • Sample Preparation: Reaction aliquots are taken at specific time intervals and quenched to stop the reaction. This can be achieved by dilution with a suitable solvent.[2]

  • Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C8 or C18) and a UV or photodiode array detector is used.[2][3]

  • Mobile Phase: The mobile phase composition will depend on the specific analytes but often consists of a mixture of acetonitrile (B52724) and water or other organic solvents.

  • Quantification: The concentration of each component is determined by comparing its peak area to a calibration curve generated from standards of known concentration.[2]

HPLC_Workflow Start Reaction Mixture Quench Quench Reaction (e.g., Dilution) Start->Quench Inject Inject into HPLC Quench->Inject Separate Separation on Chromatographic Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze End Results Analyze->End

Figure 2: Experimental Workflow for HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for identifying and quantifying the various species in the reaction mixture, including allophanates.[5][11]

Methodology:

  • Sample Preparation: Samples are withdrawn from the reaction mixture at different times. The reaction may be quenched if necessary. The sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Spectral Analysis: The chemical shifts and integration of specific peaks corresponding to the urethane and this compound structures are used for identification and quantification. For example, the formation of allophanates can be monitored by the appearance of new signals in the carbonyl region of the ¹³C NMR spectrum.[11]

Impact on Polyurethane Properties and Applications

The formation of this compound cross-links has a significant impact on the final properties of polyurethane materials.

  • Increased Hardness and Modulus: The cross-linking restricts polymer chain mobility, leading to a harder and stiffer material.

  • Improved Thermal Stability: The trifunctional nature of the this compound linkage contributes to a more stable network structure at elevated temperatures (up to the point of thermal reversion).[1]

  • Reduced Solubility and Swelling: The cross-linked network is less susceptible to solvent penetration.

In the context of drug development, controlling the degree of this compound formation is crucial for designing polyurethane-based drug delivery systems with specific release profiles and mechanical properties. The thermal reversibility of the this compound bond can also be exploited for creating "smart" materials that respond to temperature changes.[1]

Conclusion

This compound formation is a key side reaction in polyurethane chemistry that can be both beneficial and detrimental depending on the desired application. A thorough understanding of its mechanism, kinetics, and the factors that influence its rate is essential for researchers and professionals working with polyurethanes. By carefully controlling reaction conditions and utilizing appropriate analytical techniques, the formation of allophanates can be managed to produce materials with tailored properties for a wide range of scientific and industrial applications.

References

Synthesis of Novel Allophanate Compounds as Potential Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanates, characterized by the presence of a nitrogen-substituted carbamate (B1207046) functional group, are well-established in polymer chemistry for their role in cross-linking polyurethane networks. However, their potential as a scaffold for the design of novel, small-molecule therapeutics remains largely unexplored. Structurally, allophanates bear a resemblance to peptides, ureas, and carbamates, all of which are prevalent motifs in numerous clinically approved drugs. This technical guide presents a comprehensive overview of a synthetic strategy for creating novel allophanate compounds, using amino acid esters as versatile starting materials. We provide a detailed, hypothetical experimental protocol for the synthesis of a lead compound, its subsequent biological evaluation against Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain and neurodegenerative diseases, and a discussion of potential structure-activity relationships (SAR). This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel class of compounds.

Introduction: The this compound Scaffold in Drug Discovery

The this compound functional group is formed by the reaction of an isocyanate with a urethane (B1682113) (carbamate). While this reaction is fundamental in the curing of polyurethane-based coatings and materials, the resulting this compound linkage has not been extensively investigated in the context of medicinal chemistry. The structural features of allophanates, however, suggest their potential as bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, as well as the ability to introduce diverse substituents, makes the this compound scaffold an attractive starting point for the design of enzyme inhibitors and receptor modulators.

This guide focuses on a targeted synthetic approach to novel allophanates derived from amino acid esters. This strategy offers several advantages:

  • Chiral Pool: A wide variety of natural and unnatural amino acids provides a rich source of chiral building blocks, allowing for the stereoselective synthesis of complex molecules.

  • Structural Diversity: The amino acid side chain, the ester group, and the substituents on the isocyanate offer multiple points for modification to explore structure-activity relationships.

  • Bioisosteric Potential: The this compound moiety can be considered a novel bioisostere for dipeptides or other amide-containing pharmacophores.

Synthetic Strategy and Experimental Protocols

The synthesis of novel this compound compounds from amino acid esters can be conceptualized as a three-step process. The general workflow is outlined below.

G cluster_0 Step 1: Isocyanate Synthesis cluster_1 Step 2: Urethane Formation cluster_2 Step 3: this compound Synthesis A Amino Acid Ester (e.g., L-Phenylalanine methyl ester) B Isocyanate Intermediate A->B Phosgenation (e.g., Triphosgene) D Urethane Intermediate B->D Nucleophilic Addition C Alcohol (e.g., 4-fluorophenol) C->D F Novel this compound Compound D->F Nucleophilic Addition (Catalyst, Heat) E Second Isocyanate (e.g., 4-chlorophenyl isocyanate) E->F

Figure 1: General synthetic workflow for novel this compound compounds.
Detailed Experimental Protocol: Synthesis of a Phenylalanine-Derived this compound (Hypothetical Example)

This protocol describes the synthesis of a hypothetical novel this compound, (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate , as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Step 1: Synthesis of (S)-methyl 2-isocyanato-3-phenylpropanoate

  • Materials: L-Phenylalanine methyl ester hydrochloride (5.0 g, 23.2 mmol), triphosgene (B27547) (2.75 g, 9.28 mmol), dichloromethane (B109758) (DCM, 100 mL), saturated aqueous sodium bicarbonate solution (100 mL).

  • Procedure: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add L-phenylalanine methyl ester hydrochloride and DCM. Cool the suspension to 0 °C in an ice bath. Add the saturated sodium bicarbonate solution. With vigorous stirring, add triphosgene in one portion. Continue stirring at 0 °C for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 1 M HCl (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isocyanate as a colorless oil. The product is used immediately in the next step without further purification.

Step 2: Synthesis of (S)-methyl 2-(((4-fluorophenoxy)carbonyl)amino)-3-phenylpropanoate (Urethane Intermediate)

  • Materials: (S)-methyl 2-isocyanato-3-phenylpropanoate (from Step 1, ~23.2 mmol), 4-fluorophenol (B42351) (2.60 g, 23.2 mmol), dry tetrahydrofuran (B95107) (THF, 100 mL), triethylamine (B128534) (3.23 mL, 23.2 mmol).

  • Procedure: Dissolve the crude isocyanate in dry THF in a 250 mL round-bottom flask under a nitrogen atmosphere. Add 4-fluorophenol to the solution. Cool the mixture to 0 °C and add triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the urethane intermediate.

Step 3: Synthesis of (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate (Final this compound Compound)

  • Materials: Urethane intermediate from Step 2 (e.g., 5.0 g, 15.7 mmol), 4-chlorophenyl isocyanate (2.41 g, 15.7 mmol), dry toluene (B28343) (100 mL), zinc octoate (0.1 g, 0.28 mmol).

  • Procedure: To a 250 mL round-bottom flask, add the urethane intermediate, 4-chlorophenyl isocyanate, and dry toluene under a nitrogen atmosphere. Add the zinc octoate catalyst. Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final this compound compound.

Characterization Data (Hypothetical)

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques.

Compound IDStructureYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)MS (ESI+) m/z
APA-001 (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate658.15 (s, 1H), 7.40-7.20 (m, 9H), 5.20 (d, 1H), 3.75 (s, 3H), 3.20 (m, 2H)471.1 [M+H]+
APA-002 (S)-methyl 2-(3-(4-methoxyphenyl)allophanoyl)-3-phenylpropanoate628.10 (s, 1H), 7.40-7.15 (m, 9H), 6.85 (d, 2H), 5.18 (d, 1H), 3.80 (s, 3H), 3.72 (s, 3H), 3.18 (m, 2H)467.2 [M+H]+
APA-003 (S)-methyl 2-(3-(4-(trifluoromethyl)phenyl)allophanoyl)-3-phenylpropanoate588.20 (s, 1H), 7.60 (d, 2H), 7.45-7.20 (m, 7H), 5.22 (d, 1H), 3.78 (s, 3H), 3.21 (m, 2H)505.1 [M+H]+

Table 1: Hypothetical Synthesis and Characterization Data for a Series of Novel Allophanates.

Biological Evaluation: FAAH Inhibition Assay

The synthesized this compound compounds can be evaluated for their ability to inhibit Fatty Acid Amide Hydrolase (FAAH). A common method is a fluorescence-based assay.

Experimental Protocol: In Vitro FAAH Inhibition Assay
  • Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), AMC-arachidonoyl amide (substrate), synthesized this compound compounds (dissolved in DMSO), 96-well black microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound compounds in DMSO.

    • In the wells of the 96-well plate, add 170 µL of FAAH assay buffer.

    • Add 10 µL of the diluted this compound compound solution (or DMSO for control wells).

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background wells.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 37 °C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Biological Activity Data and SAR (Hypothetical)

The inhibitory activity of the synthesized allophanates against FAAH is summarized below.

Compound IDR Group on Phenyl IsocyanateFAAH IC50 (nM)
APA-001 4-Cl55
APA-002 4-OCH3250
APA-003 4-CF325
URB597 (Control) -40

Table 2: Hypothetical FAAH Inhibitory Activity of Novel Allophanates.

From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. The presence of an electron-withdrawing group at the 4-position of the phenyl ring of the second isocyanate appears to enhance inhibitory activity (APA-003 > APA-001 > APA-002). The trifluoromethyl group in APA-003 leads to the most potent inhibition, suggesting that electronic effects play a significant role in the binding of these allophanates to the FAAH active site.

Mechanism of Action and Signaling Pathway

FAAH is a key enzyme in the endocannabinoid signaling pathway, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH leads to an increase in the levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[2] This enhanced signaling is associated with analgesic, anxiolytic, and anti-inflammatory effects.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Influx -> Fusion AEA_biosynthesis AEA Biosynthesis AEA Anandamide (AEA) AEA_biosynthesis->AEA AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Degradation Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid This compound Novel this compound Inhibitor This compound->FAAH Inhibition

Figure 2: Endocannabinoid signaling pathway and the role of FAAH inhibition.

Conclusion and Future Directions

This technical guide outlines a rational and feasible approach to the synthesis of novel this compound compounds as potential therapeutic agents. By leveraging the diversity of amino acid building blocks, a wide range of structurally unique allophanates can be accessed. The hypothetical case study targeting FAAH demonstrates the potential for these compounds to modulate clinically relevant biological pathways.

Future work in this area should focus on:

  • Expansion of the Chemical Library: Synthesizing a broader range of allophanates with diverse amino acid side chains, ester groups, and isocyanate-derived substituents to build a comprehensive SAR profile.

  • Optimization of Synthetic Routes: Developing more efficient and scalable synthetic protocols.

  • Broader Biological Screening: Testing the synthesized compounds against a panel of other hydrolases and proteases to assess selectivity.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

The exploration of allophanates as a novel scaffold in medicinal chemistry is a promising avenue for the discovery of new drugs with unique mechanisms of action. This guide provides a solid foundation for initiating such research endeavors.

References

The Thermal Stability of Allophanate Linkages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanate linkages, formed from the reaction of an isocyanate with a urethane (B1682113) group, play a crucial role in the crosslinking and modification of polyurethane-based materials. Their thermal lability is a key characteristic, offering both opportunities and challenges in material design and application, including in the development of drug delivery systems and biomaterials. This technical guide provides a comprehensive overview of the thermal stability of this compound linkages, detailing their dissociation kinetics, the experimental protocols used for their characterization, and the underlying reaction mechanisms.

Thermal Dissociation of this compound Linkages

This compound linkages are known to be thermally reversible, dissociating back into the parent urethane and isocyanate upon heating. This reversion typically begins at temperatures around 100-150°C, with the dissociation rate increasing significantly at higher temperatures.[1] The thermal stability of these linkages is influenced by several factors, including the chemical structure of the isocyanate and the alcohol from which the original urethane was formed, as well as the presence of catalysts.

The dissociation process is a critical consideration in the processing of polyurethane materials, as it can affect their mechanical properties and thermal resistance.[1] Conversely, the controlled thermal dissociation of this compound crosslinks can be leveraged to create reprocessable or self-healing materials.

Quantitative Analysis of this compound Thermal Stability

The thermal stability of this compound linkages is primarily investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperature at which dissociation occurs and the kinetics of the process.

Table 1: Thermal Dissociation Temperatures of this compound Linkages

Isocyanate TypeAlcohol/Urethane TypeCatalystDissociation Onset (°C)Peak Dissociation Temperature (°C)Reference
Phenyl IsocyanateAlkyl CarbanilateNone~250-[2]
Diphenylmethane Diisocyanate (MDI)Poly(ethylene adipate)Not specifiedNot specifiedNot specified[3]
N,N',O-tri-n-butyl this compound-Iron (III) acetylacetonate-225[4]
General (in Polyurethanes)-Not specified100-150-[1]
N,N'-diaryl-O-alkyl allophanates-Base-catalyzed250-550 (pyrolysis)-[4]

Note: The data presented is a compilation from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Table 2: Kinetic Parameters for this compound Formation/Dissociation

ReactionSystemActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
This compound formation (intermediate)Phenyl isocyanate + 1-propanol62.6Not specified[5]
This compound to Urethane + IsocyanatePhenyl isocyanate + 1-propanol49.0Not specified[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible characterization of this compound thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound stability studies, TGA can be used to determine the temperature at which the dissociation begins, evidenced by a mass loss if one of the dissociation products is volatile.

Detailed TGA Protocol:

  • Sample Preparation: A small amount of the material containing this compound linkages (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) is maintained.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset temperature of mass loss can be correlated with the initiation of this compound dissociation. Deconvolution of the DTG curve may be necessary to separate overlapping degradation events.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The dissociation of this compound linkages is an endothermic process, which can be detected as a peak in the DSC thermogram.

Detailed DSC Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Temperature Program: A heating and cooling cycle is programmed. For example, heat from room temperature to a temperature above the expected dissociation (e.g., 200°C) at a controlled rate (e.g., 10°C/min), hold for a few minutes, and then cool back to room temperature.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to the this compound dissociation. The peak temperature and the area under the peak (enthalpy of dissociation) provide quantitative information about the process.

Spectroscopic Techniques (FTIR and NMR)

Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical changes that occur during the thermal degradation of this compound linkages.

  • In-situ FTIR: By coupling an FTIR spectrometer to a TGA instrument (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time. This allows for the direct detection of isocyanates and other volatile products.[7]

  • NMR Spectroscopy: Solid-state or solution-state NMR can be used to analyze the structure of the material before and after heating to identify the disappearance of this compound signals and the appearance of urethane and isocyanate signals.[8]

Reaction Mechanisms and Pathways

The formation and dissociation of this compound linkages are equilibrium reactions.

This compound Formation

The formation of an this compound linkage proceeds through the nucleophilic addition of a urethane's N-H group to an isocyanate group. This reaction is typically favored by an excess of isocyanate and elevated temperatures.[1]

Allophanate_Formation cluster_reactants Reactants cluster_product Product Urethane R-NH-C(=O)-O-R' This compound R-N(C(=O)-NH-R'')-C(=O)-O-R' Urethane->this compound + R''-N=C=O Isocyanate R''-N=C=O

This compound formation from a urethane and an isocyanate.
Thermal Dissociation (Reversion) of this compound

Upon heating, the this compound linkage undergoes a retro-addition reaction to regenerate the original urethane and isocyanate. This is the primary thermal degradation pathway for allophanates.[1][2]

Allophanate_Dissociation cluster_reactant Reactant cluster_products Products This compound R-N(C(=O)-NH-R'')-C(=O)-O-R' Urethane R-NH-C(=O)-O-R' This compound->Urethane Heat (Δ) Isocyanate R''-N=C=O

Thermal dissociation of an this compound linkage.

Experimental Workflow for Studying this compound Stability

A typical experimental workflow for investigating the thermal stability of this compound linkages is outlined below.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Initial Characterization cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product Analysis cluster_kinetics Kinetic Analysis Synthesis Synthesis of this compound- Containing Material (e.g., Model Compound or Polymer) FTIR_NMR Structural Confirmation (FTIR, NMR) Synthesis->FTIR_NMR TGA Thermogravimetric Analysis (TGA) FTIR_NMR->TGA DSC Differential Scanning Calorimetry (DSC) FTIR_NMR->DSC TGA_FTIR Evolved Gas Analysis (TGA-FTIR/MS) TGA->TGA_FTIR Kinetic_Modeling Kinetic Modeling (e.g., Arrhenius Plot) TGA->Kinetic_Modeling DSC->Kinetic_Modeling Post_NMR Post-heating Structural Analysis (NMR, FTIR) TGA_FTIR->Post_NMR

Workflow for investigating this compound thermal stability.

Conclusion

The thermal stability of this compound linkages is a critical parameter influencing the properties and processing of polyurethane materials. A thorough understanding of their dissociation behavior, obtained through rigorous experimental investigation using techniques such as TGA, DSC, and spectroscopic methods, is essential for the rational design of materials for a wide range of applications, from industrial polymers to advanced drug delivery systems. The reversible nature of the this compound bond offers a unique handle for creating dynamic and responsive materials, a field of growing interest in materials science and pharmaceutical development. Further research focusing on the synthesis and thermal analysis of well-defined model this compound compounds will provide more precise quantitative data to guide these future developments.

References

Spectroscopic Characterization of Allophanates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of allophanates. Allophanates are a class of organic compounds derived from the reaction of an isocyanate with a urethane (B1682113). Their formation and characterization are of significant interest in polyurethane chemistry, materials science, and as potential intermediates in drug development. This document details the principles, experimental protocols, and data interpretation for the key analytical methods used to identify and quantify these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of allophanates. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in an allophanate molecule. The chemical shifts of the N-H protons are particularly diagnostic.

Table 1: Typical ¹H NMR Chemical Shifts for Allophanates

Functional GroupChemical Shift (δ, ppm)MultiplicityNotes
R-NH-CO-8.0 - 10.5Singlet (broad)Chemical shift is concentration and solvent dependent.
-N(CO-)-NH-CO-9.5 - 11.5Singlet (broad)The proton on the nitrogen between two carbonyls is highly deshielded.
Protons α to ester oxygen3.5 - 4.5VariesDependent on the structure of the R' group in -COOR'.
Protons α to nitrogen3.0 - 4.0VariesDependent on the structure of the R group.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy is crucial for identifying the carbonyl carbons, which have characteristic chemical shifts in allophanates.

Table 2: Typical ¹³C NMR Chemical Shifts for Allophanates

Functional GroupChemical Shift (δ, ppm)Notes
Urethane C=O150 - 155
This compound C=O (adjacent to two nitrogens)155 - 160This downfield shift compared to the urethane carbonyl is a key indicator of this compound formation.
Carbons α to ester oxygen60 - 70
Carbons α to nitrogen40 - 50

Note: The chemical shifts provided are typical ranges and can vary depending on the specific molecular structure, solvent, and temperature.

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of a newly synthesized this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[1]

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.[2]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in allophanates. The vibrational frequencies of the carbonyl (C=O) and N-H bonds are particularly informative.

Table 3: Characteristic IR Absorption Frequencies for Allophanates

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3400MediumOften broad due to hydrogen bonding.
C=O Stretch (Urethane)1700 - 1730Strong
C=O Stretch (this compound)1720 - 1750 and 1680-1700StrongOften appears as a doublet or a shoulder on the main urethane carbonyl peak. The higher frequency band is attributed to the asymmetric stretch and the lower to the symmetric stretch.
C-N Stretch1200 - 1350Medium
C-O Stretch (Ester)1000 - 1300Strong
Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid this compound sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).[3]

    • Liquid/Solution Samples: Place a drop of the liquid sample or a solution of the this compound in a suitable solvent between two salt plates to form a thin film.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Place the sample holder in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of allophanates and to obtain structural information through the analysis of their fragmentation patterns.

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for larger molecules and polymers. The this compound is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization.[4]

Fragmentation Patterns

The fragmentation of allophanates in the mass spectrometer can provide valuable structural information. Common fragmentation pathways involve the cleavage of the ester and amide bonds. While specific fragmentation patterns are highly dependent on the molecular structure, some general observations can be made:

  • Loss of the ester alkoxy group (-OR'): This is a common fragmentation pathway for esters.

  • Cleavage of the N-CO bond: This can lead to the formation of isocyanate fragments.

  • McLafferty rearrangement: If an appropriate gamma-hydrogen is present, this rearrangement can occur.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • ESI: Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µM range).

    • MALDI: Mix the this compound sample with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI plate. Allow the solvent to evaporate.[4]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation through collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline allophanates by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[5][6]

Principle

A single crystal of the this compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.[5]

Experimental Protocol for X-ray Crystallography
  • Crystallization: This is often the most challenging step. The this compound must be crystallized from a suitable solvent or solvent mixture to obtain a single, high-quality crystal.

  • Data Collection: The crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data.

While X-ray crystallography provides unparalleled structural detail, its application is limited to compounds that can be obtained in a crystalline form. To date, the crystal structures of this compound hydrolase enzymes have been reported, but detailed crystallographic data for simple, small-molecule allophanates are less common in the literature.[7]

Visualizations

Formation of Allophanates

The following diagram illustrates the formation of an this compound from the reaction of an isocyanate with a urethane.

Allophanate_Formation cluster_product Product Isocyanate R-N=C=O Isocyanate This compound R'-N(CO-NH-R)-CO-OR'' This compound Isocyanate->this compound Urethane R'-NH-CO-OR'' Urethane Urethane->this compound

Caption: Formation of an this compound from an isocyanate and a urethane.

Experimental Workflow for Spectroscopic Characterization

The following diagram outlines a typical experimental workflow for the spectroscopic characterization of a newly synthesized this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Reporting Synthesis Synthesize this compound Purification Purify Compound (e.g., chromatography, recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Xray X-ray Crystallography (if crystalline) Purification->Xray 3D Structure Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Xray->Data_Integration Final_Structure Confirm Structure and Purity Data_Integration->Final_Structure

Caption: Workflow for spectroscopic characterization of allophanates.

References

The Discovery of Allophanate: From a Byproduct of Uric Acid Decomposition to a Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the primary literature surrounding the discovery of allophanate, a molecule central to nitrogen metabolism and a building block in modern polymer chemistry. This document provides a detailed account for researchers, scientists, and drug development professionals, tracing the journey from its initial, somewhat serendipitous, chemical identification to its recognized role in crucial biological pathways. We will delve into the original experimental protocols, present quantitative data in a structured format, and visualize the interconnected concepts through detailed diagrams.

The Chemical Genesis: Liebig and Wöhler's Investigations into Uric Acid (1838)

The story of this compound begins not with a direct search for this molecule, but within the foundational explorations of organic chemistry by Justus von Liebig and Friedrich Wöhler. Their extensive work on the decomposition products of uric acid, a major component of urine, led to the identification of a host of new organic compounds.[1][2] In their 1838 publication, "Untersuchungen über die Natur der Harnsäure und ihrer Zersetzungsprodukte" (Investigations on the Nature of Uric Acid and Its Decomposition Products), they detailed the intricate breakdown of uric acid, which yielded compounds like alloxan, a substance they named by combining "allantoin" and "oxaluric acid" (derived from oxalic acid and urea).[2] It was within this complex web of reactions that the chemical entity we now know as this compound was first unknowingly produced and characterized as a derivative of urea (B33335).

Experimental Protocol: The Decomposition of Uric Acid

While the 1838 paper is a comprehensive treatise on numerous uric acid derivatives, the fundamental experimental approach involved the controlled oxidation of uric acid. The following is a generalized protocol based on their work:

Objective: To isolate and characterize the decomposition products of uric acid.

Materials:

  • Uric acid (extracted from sources such as snake excrement)

  • Oxidizing agents (e.g., nitric acid, lead peroxide)

  • Apparatus for heating and distillation

  • Reagents for precipitation and crystallization

Methodology:

  • Uric acid was treated with an oxidizing agent under controlled temperature conditions.

  • The resulting mixture was subjected to a series of distillations, precipitations, and crystallizations to separate the various decomposition products.

  • Each isolated substance was then meticulously analyzed to determine its elemental composition, a process for which Liebig had developed highly precise methods.

  • The chemical properties of each new compound were investigated through reactions with acids, bases, and other reagents to deduce their molecular structure and relationships.

This systematic approach of breaking down a complex biological molecule and carefully characterizing its fragments was a hallmark of Liebig and Wöhler's collaboration and a cornerstone of the emerging field of organic chemistry.

The Biological Significance: this compound as a Metabolic Intermediate

For nearly a century after its initial chemical description, this compound remained a relatively obscure laboratory chemical. Its profound biological importance was not realized until the mid-20th century with the elucidation of the urea cycle and related nitrogen metabolism pathways. It was discovered that in many organisms, including yeast, algae, and some bacteria, the breakdown of urea does not proceed directly to ammonia (B1221849) and carbon dioxide. Instead, it is a two-step process where urea is first carboxylated to form this compound, which is then hydrolyzed.

The Urea Amidolyase Pathway

The key enzyme in this pathway is urea amidolyase , a multifunctional protein that catalyzes both the carboxylation of urea and the subsequent hydrolysis of this compound.[1][2] This pathway is particularly important in organisms that need to utilize urea as a nitrogen source.

The discovery of this pathway involved a series of key experiments:

  • Isotopic Labeling Studies: Experiments using 14C-labeled urea and bicarbonate demonstrated that the carbon atom from bicarbonate was incorporated into a transient intermediate before the release of ammonia.

  • Enzyme Purification and Characterization: The purification of urea amidolyase allowed for the in vitro study of the reaction. By providing the purified enzyme with urea, ATP, and bicarbonate, the accumulation of an intermediate could be observed. This intermediate was subsequently identified as this compound.

  • Mutant Analysis: The use of mutant organisms lacking a functional this compound hydrolase domain of the urea amidolyase enzyme led to the accumulation of this compound when fed urea, providing strong in vivo evidence for its role as a metabolic intermediate.

The logical flow of the discovery of this compound's role in urea metabolism can be visualized as follows:

Allophanate_Discovery_Logic A Observation: Urea breakdown in some organisms is ATP-dependent and requires bicarbonate. B Hypothesis: A carboxylated intermediate of urea is formed. A->B C Experiment: Isotopic labeling with 14C-bicarbonate shows incorporation into a transient molecule. B->C D Experiment: Purification of Urea Amidolyase allows in vitro reaction analysis. B->D E Result: Accumulation of an intermediate when Urea, ATP, and HCO3- are provided. C->E D->E F Identification: The intermediate is identified as this compound. E->F G Confirmation: Mutants lacking this compound Hydrolase accumulate this compound in vivo. F->G H Conclusion: This compound is a key intermediate in the Urea Amidolyase pathway. G->H

Logical progression of the discovery of this compound in urea metabolism.

Signaling Pathways and Experimental Workflows

The enzymatic reactions involving this compound are now well-characterized. The urea amidolyase pathway provides a clear example of a metabolic signaling pathway where the presence of the initial substrate (urea) triggers a cascade of events leading to its breakdown and the release of usable nitrogen.

The Urea Amidolyase Signaling Pathway

The following diagram illustrates the enzymatic steps in the conversion of urea to ammonia and carbon dioxide via the this compound intermediate:

Urea_Amidolyase_Pathway cluster_cell Cellular Environment Urea Urea UreaCarboxylase Urea Carboxylase (Domain of Urea Amidolyase) Urea->UreaCarboxylase ATP ATP ATP->UreaCarboxylase HCO3 HCO3- HCO3->UreaCarboxylase This compound This compound AllophanateHydrolase This compound Hydrolase (Domain of Urea Amidolyase) This compound->AllophanateHydrolase NH3 2 NH3 CO2 2 CO2 ADP ADP + Pi UreaCarboxylase->this compound Carboxylation UreaCarboxylase->ADP AllophanateHydrolase->NH3 Hydrolysis AllophanateHydrolase->CO2 Allophanate_Hydrolase_Assay Start Start: Prepare Assay Buffer and Reagents Step1 Add purified this compound Hydrolase to the assay buffer. Start->Step1 Step2 Initiate reaction by adding a known concentration of this compound. Step1->Step2 Step3 Incubate at a constant temperature for a defined time period. Step2->Step3 Step4 Stop the reaction (e.g., by heat inactivation or adding a quenching agent). Step3->Step4 Step5 Measure the amount of ammonia (NH3) produced using a colorimetric assay (e.g., Berthelot's reagent). Step4->Step5 Step6 Calculate enzyme activity based on the rate of ammonia production. Step5->Step6 End End: Data Analysis Step6->End

References

Allophanate Bond Formation: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanate linkages, formed from the reaction of an isocyanate with a urethane (B1682113), represent a critical cross-linking mechanism in polyurethane chemistry. While often considered a side reaction, the controlled formation of this compound bonds can be leveraged to enhance the thermal and mechanical properties of polymeric materials. Conversely, in fields such as drug delivery, where biodegradable linkers are often desired, understanding the conditions that favor or inhibit this compound formation is crucial. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound bond formation, supported by experimental protocols for its characterization and quantification.

Core Concepts of this compound Formation

This compound formation is a reversible reaction that is typically favored at elevated temperatures and in the presence of excess isocyanate. The reaction involves the addition of the N-H group of a urethane linkage across the N=C bond of an isocyanate. The stability of the resulting this compound bond is temperature-dependent, with dissociation back to urethane and isocyanate occurring at temperatures generally above 100-150°C.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanistic pathways and energetics of this compound formation. These computational approaches allow for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Theoretical Studies: Mechanisms and Energetics

Computational chemistry has provided significant insights into the kinetics and thermodynamics of this compound bond formation. A prevalent theoretical model suggests a two-step mechanism for urethane formation in the presence of excess isocyanate, where an this compound species acts as a key intermediate.[2]

Proposed Two-Step Mechanism (in Isocyanate Excess)
  • Formation of an this compound Intermediate: Two isocyanate molecules and an alcohol molecule form a six-centered transition state, leading to the formation of an this compound intermediate.

  • Urethane Formation and Isocyanate Release: The this compound intermediate undergoes a synchronous 1,3-proton shift between the nitrogen atoms, coupled with the cleavage of a C-N bond. This step results in the formation of the final urethane product and the release of an isocyanate molecule.[2]

Quantitative Data from Theoretical Studies

The following table summarizes key quantitative data obtained from theoretical investigations into this compound bond formation. These calculations provide valuable benchmarks for understanding the reaction's feasibility and kinetics under various conditions.

ParameterValue (kJ/mol)Computational MethodSolvent ModelReference
Reaction Barrier for this compound Intermediate Formation 62.6G4MP2SMD (THF)[2]
Reaction Barrier for Urethane Formation from this compound 49.0G4MP2SMD (THF)[2]

Experimental Protocols

The theoretical models of this compound formation are validated and quantified through various experimental techniques. In-situ monitoring of the reaction progress is crucial for obtaining accurate kinetic data. The following are detailed methodologies for key experiments.

In-situ FT-IR Spectroscopy for Kinetic Monitoring

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. The disappearance of the characteristic isocyanate (-NCO) stretching band and the appearance of urethane and this compound bands can be tracked over time to determine reaction rates.

Methodology:

  • Equipment: An FT-IR spectrometer equipped with a heated attenuated total reflectance (ATR) probe or a transmission cell.

  • Sample Preparation:

    • In a reaction vessel equipped with a stirrer and temperature control, combine the urethane-containing compound and the solvent (e.g., anhydrous toluene (B28343) or N,N-dimethylformamide).

    • Heat the mixture to the desired reaction temperature (e.g., 80°C).

    • Introduce a stoichiometric excess of the isocyanate compound into the reaction mixture with vigorous stirring.

  • Data Acquisition:

    • Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30 seconds).

    • Monitor the disappearance of the isocyanate peak, typically around 2275-2250 cm⁻¹.

    • Monitor the appearance and changes in the carbonyl region (1800-1600 cm⁻¹) to distinguish between urethane and this compound formation. The this compound carbonyl peak typically appears at a lower wavenumber than the urethane carbonyl peak.

  • Data Analysis:

    • Integrate the area of the isocyanate peak at each time point.

    • Plot the concentration of isocyanate (proportional to the peak area) versus time.

    • From this data, determine the reaction order and the rate constant (k) for the overall reaction. Deconvolution of the carbonyl region can provide individual rate constants for urethane and this compound formation.

Quantitative ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed structural information and can be used for the quantitative analysis of reaction mixtures containing urethanes and allophanates.

Methodology:

  • Equipment: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • At various time points during the reaction (conducted as described for FT-IR), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a suitable reagent (e.g., a primary or secondary amine) that reacts rapidly with any remaining isocyanate.

    • Prepare the sample for NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Data Analysis:

    • Identify the characteristic carbonyl carbon signals for the urethane and this compound groups. The this compound carbonyl carbons typically resonate at slightly different chemical shifts compared to the urethane carbonyl.

    • Integrate the respective carbonyl peaks.

    • The ratio of the integrals of the this compound and urethane carbonyl signals provides the relative concentration of these species in the mixture.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and workflows discussed in this guide.

Allophanate_Formation_Pathway Proposed Two-Step Mechanism of this compound Formation Reactants Urethane + 2 Isocyanate + Alcohol TS1 Six-Centered Transition State Reactants->TS1 Step 1 Intermediate This compound Intermediate TS1->Intermediate TS2 1,3-Proton Shift Transition State Intermediate->TS2 Step 2 Products Urethane + Isocyanate TS2->Products

Caption: A diagram illustrating the proposed two-step mechanism for urethane formation via an this compound intermediate in the presence of excess isocyanate.

Experimental_Workflow_FTIR Experimental Workflow for In-situ FT-IR Monitoring Start Prepare Reaction Mixture (Urethane + Solvent) Heat Heat to Reaction Temperature Start->Heat Add_Isocyanate Add Excess Isocyanate Heat->Add_Isocyanate Acquire_Spectra Acquire FT-IR Spectra (Time-resolved) Add_Isocyanate->Acquire_Spectra Analyze_Data Analyze Spectral Data (Peak Integration) Acquire_Spectra->Analyze_Data Determine_Kinetics Determine Rate Constants and Reaction Order Analyze_Data->Determine_Kinetics

References

Allophanate Structure-Property Relationships: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allophanate functional group, characterized by the structure R-NH-CO-N(R')-COOR'', is a derivative of urea (B33335). While not a common moiety in approved small-molecule drugs, it plays a significant role in the field of polymer chemistry, particularly in the synthesis of polyurethanes. In this context, allophanates are formed from the reaction of an isocyanate group with a urethane (B1682113) linkage, often at elevated temperatures or in the presence of specific catalysts.[1] This reaction creates cross-links within the polymer matrix, significantly altering its physical and chemical properties.

For drug development professionals, understanding allophanates is relevant in two primary domains:

  • Biomaterials and Drug Delivery: Polyurethanes are extensively used in biomedical applications, including drug delivery systems, medical implants, and tissue engineering scaffolds, owing to their biocompatibility and tunable mechanical properties.[2][3][4] The formation of this compound cross-links is a key method for modulating the degradation rate, mechanical strength, and thermal stability of these materials, thereby influencing drug release kinetics and the in vivo performance of medical devices.[5][6][7]

  • Enzymatic Pathways and Prodrug Design: The this compound structure is a substrate for a specific enzyme, this compound hydrolase, which is involved in urea metabolism in many organisms.[5][8][9] This enzymatic pathway presents a potential avenue for the design of novel prodrugs, where the this compound linkage could serve as a bioreversible tether that is cleaved in specific biological environments to release an active pharmaceutical ingredient.

This technical guide provides a comprehensive overview of this compound structure-property relationships, with a focus on their implications for biomedical and pharmaceutical research. It covers the impact of this compound structures on polymer properties, details relevant experimental protocols for synthesis and characterization, and explores the biological context of this compound metabolism.

This compound Structure-Property Relationships in Polyurethane Biomaterials

The introduction of this compound cross-links into a polyurethane network has a profound impact on its material properties. These changes are directly related to the increase in cross-link density and the chemical nature of the this compound bond itself. The extent of this compound formation can be controlled by reaction conditions such as temperature, reaction time, catalyst selection, and the stoichiometric ratio of isocyanate to hydroxyl groups.[7][10][11]

Key Structure-Property Relationships

The relationship between the this compound structure and the resulting properties of polyurethane materials is summarized in the table below.

PropertyStructural Feature / ConditionEffectRelevance in Drug Development and Biomaterials
Mechanical Strength Increased this compound cross-link densityIncreased tensile strength and modulus, decreased elongation at breakEnhanced durability for long-term implants; potential to tailor the mechanical properties of drug delivery matrices.[4]
Thermal Stability Presence of this compound linkagesThe thermal stability of polyurethanes is generally independent of the crosslinking density at lower levels. At higher crosslinking densities (>50 mol% excess of diisocyanate), the rate of mass loss decreases.[7]Important for sterilization procedures and understanding the material's behavior under physiological temperatures.
Degradation Rate This compound cross-linkingCan decrease the rate of hydrolytic and enzymatic degradation by creating a more tightly cross-linked network, restricting water penetration and chain mobility.Crucial for controlling the release rate of drugs from a biodegradable polymer matrix and for designing implants with a specific in vivo lifespan.[3][4][5]
Solvent Resistance Higher cross-link densityIncreased resistance to swelling and dissolution in organic solvents.Affects the processability of the polymer and its interaction with biological fluids.
Reversibility Thermal lability of the this compound bondThis compound linkages can dissociate back to urethane and isocyanate at elevated temperatures (typically >125-150°C).[1][12]Offers potential for creating self-healing or reprocessable biomaterials.

Allophanates in a Biological Context: The this compound Hydrolase Pathway

In many bacteria, fungi, and algae, urea is metabolized via a two-step pathway catalyzed by the bifunctional enzyme urea amidolyase or by two separate enzymes: urea carboxylase and this compound hydrolase.[8][13][14][15]

  • Urea Carboxylase: This enzyme catalyzes the ATP-dependent carboxylation of urea to form this compound (N-carboxyurea).

  • This compound Hydrolase: This enzyme then hydrolyzes this compound into ammonia (B1221849) and carbon dioxide.[8][9][16]

This pathway is significant as it represents a specific biological interaction with the this compound moiety. The enzyme this compound hydrolase is highly specific for its substrate and does not hydrolyze structurally similar compounds like urea or biuret.[8][9] This specificity could potentially be exploited in a drug delivery or prodrug context.

Allophanate_Metabolism cluster_0 Urea Metabolism via this compound Pathway Urea Urea This compound This compound Urea->this compound Urea Carboxylase (ATP-dependent) Products 2 NH3 + 2 CO2 This compound->Products This compound Hydrolase

Urea metabolism via the this compound hydrolase pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-containing materials and the characterization and assay of this compound hydrolase.

Synthesis of an this compound-Crosslinked Polyurethane Film

This protocol describes a general procedure for synthesizing a polyurethane film with this compound cross-links for potential use as a biomaterial.

Materials:

  • Polyol (e.g., polycaprolactone (B3415563) diol, PCL-diol, Mn = 2000 g/mol )

  • Diisocyanate (e.g., hexamethylene diisocyanate, HDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Drying of Reagents: Dry the PCL-diol under vacuum at 80°C for at least 4 hours to remove any residual water. Ensure all other reagents and glassware are anhydrous.

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, dissolve the dried PCL-diol in anhydrous DMF. Add HDI to the solution with stirring under a nitrogen atmosphere. The NCO/OH ratio should be greater than 1 to ensure isocyanate-terminated prepolymers. A typical ratio is 2:1.

  • Reaction: Add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the mixture. Heat the reaction to 70-80°C and maintain for 2-3 hours to form the urethane linkages. Monitor the reaction progress by titration of the NCO content or by FTIR spectroscopy (disappearance of the OH peak at ~3300 cm⁻¹ and appearance of the urethane NH peak at ~3300 cm⁻¹ and C=O peak at ~1730 cm⁻¹).

  • This compound Formation (Cross-linking): To induce this compound formation, increase the temperature to 100-120°C and continue the reaction for an additional 2-4 hours. The excess isocyanate groups will react with the NH groups of the newly formed urethane linkages.

  • Film Casting: Once the desired level of cross-linking is achieved (as determined by viscosity measurements or spectroscopic analysis), cast the polymer solution onto a glass plate.

  • Curing and Drying: Place the cast film in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the curing process.

  • Characterization: The resulting film can be characterized by FTIR, NMR, DSC, and mechanical testing to confirm the presence of this compound cross-links and evaluate its properties.

Expression, Purification, and Assay of this compound Hydrolase

This protocol is adapted from the procedures described for Pseudomonas sp. strain ADP AtzF and Kluyveromyces lactis this compound hydrolase.[8][9][13]

Enzyme_Workflow cluster_workflow This compound Hydrolase Workflow start Gene Cloning (e.g., atzF into pET vector) transform Transformation into E. coli expression host (e.g., BL21(DE3)) start->transform culture Cell Culture (LB medium + antibiotic) transform->culture induce Induction of Protein Expression (IPTG at 16°C) culture->induce harvest Cell Harvesting (Centrifugation) induce->harvest lyse Cell Lysis (Sonication or Homogenization) harvest->lyse clarify Clarification of Lysate (Centrifugation) lyse->clarify purify1 Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarify->purify1 purify2 Size-Exclusion Chromatography (Further purification) purify1->purify2 characterize Characterization (SDS-PAGE, Mass Spectrometry) purify2->characterize assay Enzyme Activity Assay characterize->assay

Workflow for recombinant this compound hydrolase production and testing.

1. Expression and Purification:

  • Gene Cloning: The gene encoding this compound hydrolase (e.g., atzF from Pseudomonas sp. strain ADP) is cloned into an expression vector (e.g., pET28a) with a polyhistidine (His) tag.[8]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).[13]

  • Cell Growth: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is then used to inoculate a larger volume of LB medium. Cells are grown at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached.

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM. The culture is then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance protein solubility.[13]

  • Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the protein is eluted with a high concentration of imidazole. For higher purity, the eluted fractions can be further purified by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

2. Enzyme Activity Assay:

The activity of this compound hydrolase is typically measured by quantifying the production of ammonia. A coupled-enzyme assay with glutamate (B1630785) dehydrogenase is commonly used.[14][16]

  • Principle: this compound hydrolase breaks down this compound into 2 NH₃ + 2 CO₂. The released ammonia is used by glutamate dehydrogenase to convert α-ketoglutarate and NADH to glutamate and NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Potassium this compound (substrate)

    • α-ketoglutarate

    • NADH

    • Glutamate dehydrogenase

    • Purified this compound hydrolase

  • Procedure:

    • In a cuvette, combine the assay buffer, α-ketoglutarate, and NADH.

    • Add the purified this compound hydrolase and glutamate dehydrogenase.

    • Initiate the reaction by adding potassium this compound.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • The rate of the reaction is proportional to the activity of the this compound hydrolase. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of ammonia per minute under the specified conditions.[8]

Allophanates in Drug Design: A Prospective View

While the current body of literature on this compound-containing small-molecule drugs is sparse, the unique chemical and biological properties of the this compound moiety present intriguing possibilities for future drug design and development.

Allophanates as Potential Prodrug Linkers

A prodrug is an inactive compound that is converted into an active drug in the body. The use of a cleavable linker to attach a promoiety to a drug is a common strategy to improve its pharmacokinetic or pharmacodynamic properties. The this compound linkage has several features that make it a candidate for a novel prodrug linker:

  • Enzymatic Cleavage: The existence of this compound hydrolase provides a specific enzymatic mechanism for cleavage.[8][9] This could potentially be exploited for targeted drug release in organisms or tissues where this enzyme is present.

  • Hydrolytic Instability: While more stable than some esters, the this compound bond can be susceptible to hydrolysis under certain pH conditions, offering a non-enzymatic release mechanism.

  • Tunability: The R, R', and R'' groups of the this compound can be modified to tune its stability, solubility, and susceptibility to enzymatic cleavage.

Prodrug_Concept cluster_prodrug This compound Prodrug Design Logic Prodrug Drug-Allophanate-Promoiety (Inactive) Activation Activation (e.g., this compound Hydrolase or Hydrolysis) Prodrug->Activation ActiveDrug Active Drug Activation->ActiveDrug Byproducts Promoiety + CO2 + NH3 Activation->Byproducts

Conceptual workflow for an this compound-based prodrug.
Allophanates as Potential Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The concept of bioisosterism is a key strategy in drug design for optimizing potency, selectivity, and pharmacokinetic properties.[17][18][19] The this compound group, with its multiple hydrogen bond donors and acceptors and its specific stereoelectronic properties, could potentially serve as a bioisostere for other functional groups, such as amides, ureas, or carbamates, in certain contexts. However, this remains a speculative area requiring further research.

Conclusion

The study of this compound structure-property relationships is a mature field within polymer science, offering valuable insights for the design of polyurethane-based biomaterials with tailored properties for drug delivery and medical devices. The key to controlling these properties lies in the precise control of this compound cross-link formation during synthesis.

From a pharmaceutical perspective, the field is in its infancy. However, the existence of a specific metabolic pathway involving this compound hydrolase opens up exciting possibilities for the future design of novel prodrugs and other therapeutic agents. Further research into the synthesis of this compound-containing small molecules and their biological evaluation is warranted to explore the full potential of this functional group in drug discovery and development. The experimental protocols provided herein offer a starting point for researchers interested in exploring this promising area.

References

The Decisive Role of Catalysts in Allophanate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of allophanates, formed through the reaction of an isocyanate with a urethane (B1682113), is a critical process in polyurethane chemistry. These thermally reversible crosslinks play a pivotal role in modifying the mechanical properties, thermal stability, and processability of polyurethane-based materials, which are integral to numerous applications in the biomedical and pharmaceutical fields. The efficiency and selectivity of allophanate synthesis are profoundly influenced by the choice of catalyst. This technical guide provides a comprehensive overview of the role of various catalysts in this compound formation, detailing experimental protocols, presenting quantitative data for catalyst comparison, and visualizing the underlying reaction mechanisms.

The Catalytic Landscape of this compound Synthesis

A diverse range of catalysts can be employed to promote the formation of allophanates. These can be broadly categorized into organometallic compounds and amine-based catalysts. The selection of a catalyst is dictated by the desired reaction rate, selectivity towards this compound versus side products like isocyanurates, and the processing conditions.

Organometallic Catalysts

Organometallic compounds, particularly those based on tin, zinc, and bismuth, are widely utilized for their high catalytic activity.

  • Organotin Compounds: Catalysts like dibutyltin (B87310) dilaurate (DBTDL) have historically been favored for their high efficiency in promoting urethane and this compound formation. However, their use is increasingly restricted due to toxicity concerns.

  • Zinc Compounds: Zinc carboxylates, such as zinc neodecanoate and zinc octoate, are effective catalysts for this compound synthesis. They are often used in conjunction with other catalysts, like bismuth compounds, to achieve a balance between the urethane and this compound reactions. Zinc catalysts are particularly noted for their ability to selectively promote crosslinking reactions.

  • Bismuth Compounds: Bismuth carboxylates, including bismuth neodecanoate and bismuth tris(2-ethylhexanoate), have emerged as less toxic alternatives to organotin catalysts.[1] Bismuth catalysts demonstrate good activity and can be tailored for specific applications, though their hydrolytic stability can be a concern in the presence of moisture.[2] The catalytic activity of bismuth carboxylates can be significantly enhanced by the addition of co-catalysts like lithium carboxylates.[3]

Amine-Based Catalysts

Tertiary amines and quaternary ammonium (B1175870) salts are also effective catalysts for isocyanate reactions, including this compound formation.

  • Tertiary Amines: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to catalyze the reaction between isocyanates and alcohols to form urethanes, and subsequently, the reaction of the urethane with another isocyanate to form an this compound. The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance.

  • Quaternary Ammonium Salts: These compounds are also known to promote this compound formation, although they can sometimes favor the competing isocyanurate trimerization reaction.[4]

Comparative Performance of Catalysts

The choice of catalyst has a significant impact on the reaction kinetics, product selectivity, and overall efficiency of this compound synthesis. The following tables summarize quantitative data from various studies, providing a basis for catalyst comparison.

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Urethane Conversion (%)This compound Selectivity (%)Reference
Dibutyltin dilaurate (DBTDL)0.1802>95High[5]
Zinc Neodecanoate0.51004>90Moderate to High
Bismuth Neodecanoate0.2903>95High[1]
DABCO1.0706~90Moderate

Table 1: Comparative Catalyst Performance in this compound Synthesis. This table provides a summary of typical performance metrics for common catalysts under representative reaction conditions. "High" and "Moderate" selectivity are qualitative descriptors based on literature reports.

Catalyst SystemNCO/OH RatioTemperature (°C)This compound Yield (%)Isocyanurate Yield (%)Reference
Bismuth Carboxylate2:19085<5[4]
Bismuth Carboxylate + Alkali Metal Co-catalyst2:19090<5[4]
Quaternary Ammonium Salt3:11006035[4]
Zinc Carboxylate2.5:11207515

Table 2: Selectivity of this compound vs. Isocyanurate Formation. This table highlights the influence of the catalyst system on the product distribution between the desired this compound and the common side-product, isocyanurate.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in this compound synthesis, intended to be a practical guide for researchers.

Protocol 1: Bismuth-Catalyzed Synthesis of an this compound

This protocol describes the synthesis of an this compound from a diisocyanate and a monoalcohol using a bismuth carboxylate catalyst.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • 2-Ethylhexanol

  • Bismuth neodecanoate

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

  • Set up a dry, nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermocouple.

  • Charge the flask with HDI (1 equivalent) and anhydrous toluene.

  • Begin stirring and heat the mixture to 90°C.

  • In the dropping funnel, prepare a solution of 2-ethylhexanol (0.5 equivalents) and bismuth neodecanoate (0.1-0.5 wt% based on total reactants) in anhydrous toluene.

  • Add the alcohol/catalyst solution dropwise to the stirred HDI solution over a period of 1 hour, maintaining the reaction temperature at 90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90°C. Monitor the progress of the reaction by in-situ FTIR spectroscopy, observing the decrease in the NCO peak (~2270 cm⁻¹) and the appearance of the urethane (~1730 cm⁻¹) and this compound (~1700 cm⁻¹ and ~1250 cm⁻¹) carbonyl peaks.

  • Once the desired conversion is reached (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The resulting this compound solution can be used directly or the solvent can be removed under reduced pressure.

Protocol 2: In-situ Monitoring of this compound Formation using FTIR Spectroscopy

This protocol outlines the procedure for real-time monitoring of this compound synthesis using an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

Equipment:

  • FTIR spectrometer equipped with a heated ATR probe

  • Reaction vessel as described in Protocol 1

Procedure:

  • Set up the reaction as described in Protocol 1, ensuring the ATR probe is properly immersed in the reaction mixture.

  • Before starting the reaction, acquire a background spectrum of the initial reaction mixture at the starting temperature.

  • Initiate the reaction by adding the alcohol/catalyst solution.

  • Collect FTIR spectra at regular intervals (e.g., every 5-10 minutes) throughout the course of the reaction.

  • Analyze the collected spectra to monitor the following key changes:

    • Decrease in the isocyanate (NCO) peak: A strong, sharp peak around 2270 cm⁻¹. The decrease in the area of this peak is proportional to the consumption of isocyanate groups.

    • Formation of the urethane carbonyl peak: A peak appearing around 1730-1740 cm⁻¹.

    • Formation of the this compound carbonyl peaks: Peaks appearing around 1700-1710 cm⁻¹ and 1250 cm⁻¹.

  • Plot the absorbance of these key peaks as a function of time to generate kinetic profiles for the formation of urethane and this compound.[6]

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows involved in catalyzed this compound synthesis.

This compound Synthesis Pathway

Allophanate_Synthesis Isocyanate1 Isocyanate (R-NCO) Urethane Urethane Intermediate Isocyanate1->Urethane Alcohol Alcohol (R'-OH) Alcohol->Urethane Catalyst Catalyst Catalyst->Urethane Catalyzes This compound This compound Product Catalyst->this compound Urethane->this compound Isocyanate2 Isocyanate (R-NCO) Isocyanate2->this compound

General pathway for catalyzed this compound synthesis.
Catalytic Cycle of a Lewis Acid in this compound Formation

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Catalyst Lewis Acid (e.g., Zn(II)) Activated_Urethane Activated Urethane-Catalyst Complex Catalyst->Activated_Urethane Coordination Urethane Urethane Urethane->Activated_Urethane Intermediate_Complex Intermediate Complex Activated_Urethane->Intermediate_Complex Nucleophilic Attack Isocyanate Isocyanate Isocyanate->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Rearrangement This compound->Catalyst Catalyst Regeneration Experimental_Workflow Start Start: Catalyst Screening Reaction_Setup Parallel Reaction Setup (Different Catalysts) Start->Reaction_Setup Reaction_Monitoring In-situ Monitoring (e.g., FTIR, NMR) Reaction_Setup->Reaction_Monitoring Data_Acquisition Acquire Kinetic and Conversion Data Reaction_Monitoring->Data_Acquisition Analysis Quantitative Analysis (Yield, Selectivity) Data_Acquisition->Analysis Comparison Compare Catalyst Performance Analysis->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

References

An In-depth Technical Guide to the Fundamental Reactions of Allophanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanates are a class of organic compounds derived from the reaction of an isocyanate with a urethane (B1682113). These linkages play a significant role in polymer chemistry, particularly in the production of polyurethanes, where they can act as cross-linking agents, influencing the material's mechanical properties. Beyond polymer science, the reactivity of the allophanate group presents potential, yet underexplored, opportunities in the fields of drug delivery and prodrug design. This technical guide provides a comprehensive overview of the core reactions involving allophanates, including their synthesis, degradation, and key chemical transformations. It is intended to serve as a foundational resource for researchers and professionals seeking to understand and manipulate this compound chemistry for a variety of applications.

Fundamental Reactions of Allophanates

The chemistry of allophanates is primarily centered around their formation from isocyanates and urethanes, and their subsequent degradation, which is often a reversible process.

Synthesis of Allophanates

The most common route to this compound synthesis is the reaction of an isocyanate with a urethane. This reaction is typically catalyzed and is favored by an excess of isocyanate and elevated temperatures.

Reaction Mechanism:

The formation of an this compound proceeds through the nucleophilic addition of the secondary amine proton of the urethane to the electrophilic carbon of the isocyanate group.

Allophanate_Formation

The reactivity of the urethane's N-H bond is lower than that of an alcohol's O-H bond, making the formation of urethanes kinetically favored over the formation of allophanates[1]. Consequently, this compound formation is often considered a secondary reaction in polyurethane synthesis.

Degradation of Allophanates

This compound linkages are thermally labile and can dissociate back into their constituent isocyanate and urethane. This retro-allophanate reaction is a key characteristic of these compounds.

The thermal dissociation of allophanates is a reversible process, with the equilibrium shifting towards the starting materials at elevated temperatures. The dissociation temperature typically ranges from 100°C to 200°C, depending on the structure of the this compound and the presence of catalysts.

Allophanate_Degradation

Further heating can lead to the degradation of the resulting urethane into an isocyanate and an alcohol. Pyrolysis of allophanates at very high temperatures (250°C to 550°C) can lead to the formation of other byproducts, such as carbodiimides and carbon dioxide.

In biological systems, allophanates can be hydrolyzed by the enzyme this compound hydrolase. This enzyme catalyzes the hydrolysis of this compound to ammonia (B1221849) and carbon dioxide. This compound hydrolase is a key enzyme in the urea (B33335) degradation pathway in many organisms.

Enzymatic_Degradation

Quantitative Data on this compound Reactions

The formation and degradation of allophanates are influenced by various factors, including temperature, catalyst, and reactant concentrations. The following tables summarize some of the quantitative data available in the literature.

Table 1: Conditions for this compound Formation

ReactantsCatalystTemperature (°C)NCO/NH (urethane) RatioYield/Extent of ReactionReference
MDI and Aryl-alkyl diurethaneNone≥170Various≤10% this compound after 1h[2]
Phenyl isocyanate and PhenolAlCl₃50-Monitored by in-situ IR[3]
Isocyanate and UrethanePotassium Acetate-Excess IsocyanateThis compound as transient intermediate[4]
PPG and MDI-108-Negligible this compound formation[5]
PPG and MDI-145-~10% of nitrogens in this compound linkages[5]

Table 2: Thermal Dissociation of Allophanates

This compound TypeTemperature (°C)ProductsCommentsReference
General this compound100-150Isocyanate + UrethaneReversible reaction[1]
N,N'-diaryl-O-alkyl allophanates250-550Aryl isocyanates, alcohol, carbodiimides, CO₂Pyrolysis conditions
General this compound100-125This compound formation favoredReversible at >125°C[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and analysis of allophanates. The following sections outline general procedures for key experiments.

Synthesis of a Model this compound (e.g., Ethyl this compound)

A general laboratory procedure for the synthesis of a simple this compound, such as ethyl this compound, would involve the following steps. Note that specific quantities and reaction times would need to be optimized.

Synthesis_Workflow

Characterization Techniques

HPLC is a powerful technique for monitoring the progress of this compound formation and degradation reactions, as well as for quantifying the components in a reaction mixture.

General HPLC Method Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) bicarbonate, is typically employed. A representative gradient might be:

    • 0-5 min: 10-90% Acetonitrile

    • 5-7 min: 90% Acetonitrile

    • 7-8 min: 90-10% Acetonitrile

    • 8-10 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic components of the this compound and starting materials absorb (e.g., 254 nm).

  • Sample Preparation: Samples are typically diluted in the mobile phase and filtered before injection.

NMR spectroscopy is indispensable for the structural elucidation of allophanates. Both ¹H and ¹³C NMR are used to confirm the formation of the this compound linkage.

General NMR Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: The proton spectrum will show characteristic signals for the N-H protons of the this compound, which are typically downfield from the urethane N-H proton.

  • ¹³C NMR: The carbon spectrum will show distinct carbonyl signals for the two different carbonyl groups in the this compound structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the this compound structure. For instance, an HMBC experiment can show the correlation between the N-H proton and the carbonyl carbons.

GC-MS is a suitable technique for analyzing the volatile products of this compound thermal decomposition.

General GC-MS Protocol:

  • Sample Preparation: A small amount of the this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is heated to a specific temperature (e.g., 250°C) in the pyrolysis unit of the GC-MS.

  • GC Separation: The volatile degradation products are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program might be:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 10 min.

  • MS Detection: The separated components are identified by their mass spectra.

In-situ FTIR spectroscopy is a valuable tool for real-time monitoring of this compound formation and degradation kinetics.

Experimental Setup:

An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe is immersed in the reaction vessel. Spectra are collected at regular intervals throughout the reaction. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the this compound carbonyl peaks (around 1700-1750 cm⁻¹) can be monitored to determine reaction rates.[3][7][8][9][10]

Allophanates in Drug Development

The application of this compound chemistry in drug development is an emerging area with potential in prodrug design and the creation of drug delivery systems.

This compound Linkers in Prodrugs

The labile nature of the this compound bond makes it a candidate for use as a cleavable linker in prodrugs. A prodrug is an inactive derivative of a drug molecule that undergoes transformation in the body to release the active drug. An this compound linker could be designed to be stable under normal physiological conditions but cleave under specific conditions (e.g., enzymatic action or a change in pH) at the target site, releasing the active drug. While the use of urethane and carbamate (B1207046) linkers is more established, the unique cleavage properties of allophanates could offer advantages in controlling the rate and location of drug release.

Prodrug_Concept

This compound Cross-linkers in Drug Delivery Systems

Allophanates can be used as cross-linking agents in the formation of polymer networks, such as hydrogels. Hydrogels are water-swollen polymer networks that are widely investigated for controlled drug delivery. The density of this compound cross-links can be controlled by adjusting the reaction conditions, which in turn would influence the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel. The thermal reversibility of the this compound linkage could also be exploited to create "smart" hydrogels that release their payload in response to a temperature stimulus.

Hydrogel_Concept

Biocompatibility

For any application in drug development, the biocompatibility of the materials is of paramount importance. Polyurethanes, which can contain this compound linkages, are a class of polymers that have found widespread use in biomedical applications due to their good biocompatibility and tunable mechanical properties. However, the biocompatibility of materials with a high density of this compound cross-links would need to be thoroughly evaluated for any specific drug delivery application.

Conclusion

This compound chemistry, while well-established in the field of polymer science, holds untapped potential for innovation in drug development. The fundamental reactions of this compound formation and degradation provide a toolkit for creating novel materials and molecular constructs. A deeper understanding of the kinetics and thermodynamics of these reactions, coupled with the development of precise and reproducible experimental protocols, will be essential for harnessing the full potential of allophanates. For researchers and professionals in drug development, the exploration of this compound-based linkers for prodrugs and cross-linkers for controlled-release systems represents a promising frontier for creating more effective and targeted therapies. Further research into the biocompatibility and in vivo behavior of this compound-containing materials will be critical to translating these concepts into clinical applications.

References

The Isocyanate-Urethane Reaction: A Technical Guide to Allophanate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of allophanates through the reaction of isocyanates with urethanes represents a critical, and often intentionally utilized, side reaction in polyurethane chemistry. This reaction serves as a key mechanism for introducing cross-linking in polymer chains, thereby significantly modifying the material's mechanical and thermal properties. This in-depth technical guide provides a comprehensive overview of the core principles governing allophanate formation, including the reaction mechanism, kinetics, catalysis, and key experimental parameters. Detailed experimental protocols for the synthesis and characterization of allophanates are presented, alongside quantitative data to inform experimental design. Visual diagrams of the reaction pathway and a general experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is the fundamental linkage in polyurethane chemistry. However, the reactivity of the isocyanate group extends beyond this primary reaction. In the presence of excess isocyanate and under specific conditions, the N-H group of the newly formed urethane can further react with another isocyanate molecule. This secondary reaction results in the formation of an this compound linkage.[1][2] This process is of significant industrial importance as it provides a method to increase the cross-link density of polyurethane networks, leading to enhanced strength, thermal stability, and solvent resistance.[2] Conversely, uncontrolled this compound formation can lead to undesirable properties such as increased viscosity and gelation during processing. A thorough understanding of the factors governing this reaction is therefore essential for the precise control of polyurethane properties.

Reaction Mechanism and Kinetics

The formation of an this compound is a reversible reaction that is favored by an excess of isocyanate and elevated temperatures.[2] The reaction proceeds through the nucleophilic addition of the urethane's secondary amine proton to the electrophilic carbon of the isocyanate group.

The kinetics of this compound formation are generally slower than those of urethane formation. This is attributed to the lower reactivity of the N-H proton in the urethane group compared to the hydroxyl proton of an alcohol.[2] The rate of reaction is significantly influenced by temperature, with a notable increase in the rate of this compound formation at temperatures above 100°C.[3] However, at very high temperatures (typically above 150-200°C), the this compound linkage can undergo thermal decomposition, reverting to the original urethane and isocyanate.[2][3]

A proposed two-step mechanism for this compound formation in the presence of excess isocyanate suggests that it can be an intermediate in urethane formation.[4] This involves a six-centered transition state with a reaction barrier of 62.6 kJ/mol in a THF model.[4] Subsequently, a synchronous 1,3-H shift between the nitrogen atoms of the this compound and the cleavage of the C-N bond leads to the release of isocyanate and the formation of a urethane bond.[4]

Catalysis

The rate of this compound formation can be significantly enhanced through the use of catalysts. Various classes of catalysts have been shown to be effective, with the choice of catalyst influencing not only the reaction rate but also the selectivity towards this compound formation over other side reactions, such as isocyanurate formation (trimerization of isocyanates).

Commonly used catalysts include:

  • Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used catalyst in polyurethane chemistry and is also effective in promoting this compound formation.[5]

  • Tertiary Amines: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote the reaction, although their catalytic activity is generally lower than that of organometallic catalysts.[1] Tertiary amines are believed to function through a concerted termolecular mechanism in the alcohol-isocyanate reaction.[1]

  • Organobismuth Compounds: Bismuth carboxylates have emerged as effective and less toxic alternatives to organotin catalysts.[5] Their catalytic activity can be influenced by the presence of co-catalysts and the moisture content of the reaction system.[5]

  • Other Metal-Based Catalysts: Zinc acetylacetonate (B107027) has also been used to catalyze this compound formation.[6]

The efficiency of these catalysts can be compared based on the reaction times and yields they produce under similar conditions.

Data Presentation

Table 1: Reaction Conditions for this compound Formation
IsocyanateUrethane/Alcohol PrecursorNCO/OH RatioTemperature (°C)CatalystCatalyst Conc.Reaction TimeObservations
MDI / tIPDIModel aryl-alkyl diurethaneVarious≥170None mentioned-1 hour≤10% this compound formation.[3]
Phenyl Isocyanate1-PropanolExcess IsocyanateNot specifiedNone (self-catalyzed)--This compound is an intermediate.[4]
Aliphatic/Cycloaliphatic IsocyanatesOrganic compounds with urethane groupsNot specifiedNot specifiedStrong acids--Forms allophanates.
MDIMonohydroxy compounds2:1 to 3:1 (urethanization), then +3-5 eq. MDI20-120This compound catalysts-Until completionTwo-stage process for crystallization-stable MDI allophanates.
MDIAromatic alcoholNot specified60-120 (allophanation)Zinc acetylacetonateNot specified-Benzoyl chloride used as a stopper.[7]
Table 2: Relative Reaction Rates of Isocyanates
Reactant for IsocyanateRelative Reaction Rate (k)
Primary Aliphatic Amine100,000
Secondary Aliphatic Amine20,000
Primary Aromatic Amine3,000
Primary Hydroxyl1,000
Water1,000
Secondary Hydroxyl300
Tertiary Hydroxyl1
Carboxylic Acid1
Urethane0.2
Urea0.05
Amide0.01

(Data adapted from reference[2])

Experimental Protocols

General Synthesis of an this compound-Modified MDI

This protocol describes a general two-stage process for the synthesis of an this compound-modified diphenylmethane (B89790) diisocyanate (MDI).

Materials:

  • Diphenylmethane diisocyanate (MDI)

  • Monohydroxy compound (e.g., a long-chain alcohol or polyol)

  • This compound-forming catalyst (e.g., zinc acetylacetonate, organobismuth catalyst)

  • Catalyst stopper (e.g., benzoyl chloride)

  • Nitrogen gas supply

  • Anhydrous solvent (if required)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

Procedure:

Stage 1: Urethanization

  • Charge the reaction flask with the monohydroxy compound and, if necessary, an anhydrous solvent.

  • Begin stirring and purge the system with dry nitrogen.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Slowly add the MDI to the reaction flask via the dropping funnel, maintaining the desired NCO/OH ratio (typically 2:1 to 3:1 for this stage).

  • Monitor the reaction progress by titrating the isocyanate content (%NCO) or using in-situ FTIR spectroscopy to follow the disappearance of the hydroxyl peak and the appearance of the urethane peak.

  • Continue the reaction until the theoretical isocyanate content for complete urethanization is reached.

Stage 2: Allophanation

  • Once the urethanization is complete, add an additional amount of MDI (e.g., 3-5 equivalents based on the initial monohydroxy compound) to the reaction mixture.

  • Introduce the this compound catalyst.

  • Maintain the reaction temperature (e.g., 60-120°C) and continue stirring.[6]

  • Monitor the reaction progress by tracking the %NCO content. The reaction is complete when the theoretical %NCO for complete allophanation is achieved.

  • Once the desired conversion is reached, add the catalyst stopper to quench the reaction.

  • Cool the mixture to room temperature.

Safety Precautions:

  • Isocyanates are potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction can be exothermic. Ensure adequate temperature control to prevent runaway reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Characterization Techniques

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for monitoring the progress of the reaction and identifying the formation of this compound linkages.

  • Procedure: A small sample of the reaction mixture is placed on the ATR crystal of the FTIR spectrometer. Spectra are collected at regular intervals.

  • Analysis:

    • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹).

    • Monitor the appearance and growth of the urethane C=O peak (~1730-1700 cm⁻¹).

    • The formation of this compound is indicated by the appearance of a new carbonyl peak, typically at a slightly higher wavenumber than the urethane carbonyl (~1740-1720 cm⁻¹) and a peak around 1250-1220 cm⁻¹.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the resulting this compound.

  • Procedure: Dissolve a sample of the final product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis:

    • ¹H NMR: The proton on the nitrogen of the this compound group will have a characteristic chemical shift.

    • ¹³C NMR: The carbonyl carbons of the this compound group will have distinct chemical shifts that can be differentiated from the urethane carbonyl carbon.[8]

Table 3: Characteristic NMR Chemical Shifts for this compound Identification
NucleusFunctional GroupTypical Chemical Shift (ppm)Solvent
¹HThis compound N-HVaries (often broad)DMSO-d₆
¹³CThis compound C=O~153-155DMSO-d₆
¹³CUrethane C=O~156-158DMSO-d₆

(Note: Exact chemical shifts can vary depending on the specific molecular structure and solvent.)

5.2.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution of the resulting polymer.

  • Procedure: Dissolve a known concentration of the polymer sample in a suitable solvent (e.g., THF, DMF).[9][10] The solution is then injected into the GPC system.

  • Analysis: The formation of this compound cross-links will lead to an increase in the average molecular weight and a broadening of the molecular weight distribution compared to the linear urethane prepolymer.[9]

Mandatory Visualizations

Allophanate_Formation_Pathway Isocyanate1 R-N=C=O (Isocyanate) This compound R'-N(C(=O)NHR)-C(=O)-OR'' (this compound) Isocyanate1->this compound Reaction with Urethane N-H Urethane R'-NH-C(=O)-OR'' (Urethane) Urethane->this compound Excess Isocyanate + Heat/Catalyst This compound->Urethane High Temperature (Reversible)

Caption: Reaction pathway for the formation of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_analysis Characterization Stage Start Reactants: Isocyanate + Urethane/Alcohol Reaction Controlled Heating & Stirring with Catalyst Start->Reaction Quench Quench Reaction (e.g., add stopper) Reaction->Quench Product Crude this compound Product Quench->Product FTIR FTIR Analysis (Functional Groups) Product->FTIR NMR NMR Analysis (Structure Confirmation) Product->NMR GPC GPC Analysis (Molecular Weight) Product->GPC

Caption: General experimental workflow for this compound synthesis.

Conclusion

The formation of allophanates is a versatile tool in polyurethane chemistry for tailoring the properties of the final material. By carefully controlling reaction parameters such as temperature, stoichiometry, and catalyst selection, researchers can precisely manipulate the degree of cross-linking to achieve desired performance characteristics. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the synthesis and analysis of this compound-containing polyurethanes. A thorough understanding and application of these principles are crucial for the development of advanced polyurethane materials for a wide range of applications, including in the pharmaceutical and biomedical fields.

References

The Allophanate Group: An In-depth Technical Guide to its Reactivity and Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allophanate group, a derivative of urea, presents a unique and versatile chemical moiety with reactivity that holds potential, yet is underexplored, in the realm of drug development and advanced biomaterials. Formed from the reaction of an isocyanate with a urethane (B1682113), the this compound linkage offers a thermally and hydrolytically labile point within a molecule. This characteristic, while often considered a side reaction in polyurethane chemistry, can be strategically leveraged for applications requiring controlled degradation or release. This technical guide provides a comprehensive overview of the core reactivity of the this compound group, including its synthesis, degradation pathways, and spectroscopic characterization. While direct applications in pharmaceuticals are not yet established, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore the potential of allophanates in areas such as prodrug design, biodegradable polymers, and cross-linkers for drug delivery systems.

Core Reactivity of the this compound Group

The chemistry of the this compound group is primarily centered around its formation from isocyanates and urethanes, and its subsequent decomposition or hydrolysis.

Formation of Allophanates

Allophanates are typically synthesized through the addition of an isocyanate to a urethane (carbamate)[1]. This reaction is often catalyzed and can be influenced by temperature and the nature of the reactants.

General Reaction Scheme:

Allophanate_Formation cluster_reactants Reactants Urethane R-NH-CO-OR' (Urethane) This compound R-N(CO-NH-R'')-CO-OR' (this compound) Urethane->this compound Isocyanate R''-N=C=O (Isocyanate) Isocyanate->this compound

This compound formation from a urethane and an isocyanate.

The formation of allophanates can be a deliberate synthetic goal or an unintended side reaction, particularly in the synthesis of polyurethanes where an excess of isocyanate is used[1][2]. The reaction is often promoted by catalysts and elevated temperatures[1][2].

Decomposition and Hydrolysis

A key feature of the this compound group is its lability. It can undergo thermal decomposition and hydrolysis, reverting to its precursor urethane and isocyanate, or breaking down into other products.

Thermal Decomposition:

The this compound linkage is thermally reversible. At elevated temperatures, it dissociates back into a urethane and an isocyanate[1]. This property is of interest for creating thermally responsive materials.

Thermal_Decomposition This compound R-N(CO-NH-R'')-CO-OR' (this compound) Urethane R-NH-CO-OR' (Urethane) This compound->Urethane Heat Isocyanate R''-N=C=O (Isocyanate) This compound->Isocyanate Heat

Thermal decomposition of an this compound.

Hydrolysis:

Allophanates are susceptible to hydrolysis, which can be catalyzed by acid or base, or occur enzymatically. This susceptibility to hydrolysis under physiological conditions makes the this compound linkage a potential candidate for creating biodegradable materials or prodrugs that release an active compound upon cleavage. The hydrolysis of the urethane bonds within the polymer backbone can lead to chain scission[3].

In a biological context, the enzyme this compound hydrolase catalyzes the hydrolysis of this compound to ammonia (B1221849) and carbon dioxide[4].

Hydrolysis_Pathways This compound This compound Chemical_Hydrolysis Chemical Hydrolysis (H₂O, H⁺/OH⁻) This compound->Chemical_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (this compound Hydrolase) This compound->Enzymatic_Hydrolysis Urethane Urethane Chemical_Hydrolysis->Urethane Isocyanate Isocyanate Chemical_Hydrolysis->Isocyanate Ammonia 2 NH₃ Enzymatic_Hydrolysis->Ammonia CarbonDioxide 2 CO₂ Enzymatic_Hydrolysis->CarbonDioxide

Chemical and enzymatic hydrolysis pathways of allophanates.

Quantitative Data

A summary of key quantitative data related to the this compound group is presented below. This data is compiled from various sources and provides a basis for predicting and characterizing this compound reactivity.

Table 1: Spectroscopic Data for this compound Characterization
Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical ShiftReference
FTIR (cm⁻¹) C=O (this compound)1721-1728 and ~1680General IR tables
N-H Stretch3200-3400General IR tables
¹³C NMR (ppm) C=O (urethane-like)~154[2]
C=O (urea-like)~151[2]
¹H NMR (ppm) N-HVariable, depends on structure and solventGeneral NMR tables

Note: Specific shifts can vary significantly based on the molecular structure and solvent.

Table 2: Reaction Conditions for this compound Formation and Decomposition
ReactionConditionsCatalystNotesReference
Formation High Temperature (≥170 °C)None mentionedPrimarily forms allophanates over isocyanurates upon cooling.[2]
50-100 ppm metal compoundBismuth-basedControlled synthesis with minimal isocyanurate by-product.[1]
Thermal Decomposition 100-150 °C-Reversible reaction back to urethane and isocyanate.[1]
150-280 °C-For thermal dissociation to obtain gaseous dissociation products.General polyurethane literature

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of allophanates, based on procedures described in the literature. Researchers should adapt these methods to their specific substrates and analytical requirements.

Protocol 1: General Synthesis of an Alkyl this compound

This protocol describes a two-step, one-pot synthesis of an this compound from an alcohol and an excess of a diisocyanate.

Materials:

  • Alcohol (R'-OH)

  • Diisocyanate (OCN-R-NCO)

  • Allophanation catalyst (e.g., bismuth carboxylate)

  • Catalyst stopper (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., toluene, if required)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Carbamate (B1207046) Formation:

    • In a reaction vessel under an inert atmosphere, dissolve the alcohol in the anhydrous solvent (if used).

    • Add the diisocyanate in a molar ratio of at least 2:1 (isocyanate to alcohol). The excess isocyanate will be used for the allophanation step.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the formation of the urethane intermediate. Monitor the reaction progress by FTIR by observing the disappearance of the -OH peak and the appearance of the urethane C=O peak.

  • Allophanation:

    • Once the carbamate formation is complete, add the allophanation catalyst to the reaction mixture.

    • Increase the temperature to promote the allophanation reaction (e.g., 100-140 °C).

    • Monitor the reaction progress by FTIR, looking for the appearance of the this compound carbonyl peaks. The NCO peak from the excess isocyanate will decrease.

    • Once the desired conversion is reached, cool the reaction mixture and add a catalyst stopper to quench the reaction.

  • Purification:

    • The resulting this compound can be purified from the excess isocyanate and other by-products using techniques such as column chromatography or distillation, depending on the properties of the product.

Synthesis_Workflow Start Start: Alcohol + Excess Diisocyanate Carbamate_Formation Step 1: Carbamate Formation (60-80 °C) Start->Carbamate_Formation Add_Catalyst Step 2: Add Allophanation Catalyst Carbamate_Formation->Add_Catalyst Allophanation Step 3: Allophanation (100-140 °C) Add_Catalyst->Allophanation Quench Step 4: Quench Reaction (Add Catalyst Stopper) Allophanation->Quench Purification Step 5: Purification Quench->Purification End End: Purified this compound Purification->End

Workflow for the synthesis of an this compound.
Protocol 2: Characterization by Spectroscopy

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire an IR spectrum of the purified product.

  • Identify the characteristic carbonyl stretching frequencies for the this compound group, typically appearing as two distinct peaks.

  • Confirm the presence of N-H stretching vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹³C NMR spectrum, identify the two distinct carbonyl carbon signals characteristic of the this compound group.

  • In the ¹H NMR spectrum, assign the proton signals, paying attention to the N-H protons, which may be broad and have variable chemical shifts.

Protocol 3: Analysis of Hydrolytic Stability

This protocol outlines a general method to assess the hydrolytic stability of an this compound.

Materials:

  • Purified this compound

  • Buffer solutions at various pH values (e.g., pH 5, 7.4, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare stock solutions of the this compound in a suitable solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the this compound stock solution to each buffer to a final desired concentration.

  • Incubate the vials at a constant temperature (e.g., 37 °C).

  • At predetermined time points, withdraw an aliquot from each vial and quench the hydrolysis if necessary (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by HPLC to quantify the remaining this compound and the appearance of degradation products.

  • Plot the concentration of the this compound versus time to determine the rate of hydrolysis at each pH.

Potential Applications in Drug Development

While the direct incorporation of this compound groups into active pharmaceutical ingredients is not a common strategy, their unique reactivity profile suggests potential applications in several areas of drug development:

  • Biodegradable Polymers and Hydrogels: The hydrolytic lability of the this compound linkage could be exploited to create biodegradable polymers for drug delivery systems. This compound cross-links in a hydrogel matrix could allow for controlled degradation and subsequent release of an encapsulated therapeutic agent[2].

  • Prodrugs and Linkers: The this compound group could serve as a bioreversible linker in prodrug design or in antibody-drug conjugates. The linker could be designed to be stable in circulation but cleaved by specific enzymes or pH conditions at the target site to release the active drug.

  • Thermally Responsive Biomaterials: The thermal reversibility of the this compound bond could be used to develop "smart" biomaterials that change their properties (e.g., solubility, swelling) in response to temperature changes, potentially enabling on-demand drug release.

Conclusion

The this compound group, though often viewed as a byproduct in polymer chemistry, possesses a set of chemical properties that merit consideration in the field of drug development. Its susceptibility to thermal and hydrolytic cleavage, including enzymatic degradation, offers intriguing possibilities for the design of controlled-release systems, biodegradable materials, and novel linker technologies. While the direct application of allophanates in pharmaceuticals remains a nascent area, this guide provides the fundamental knowledge of their reactivity to inspire and enable researchers to explore this promising chemical space. Further investigation into the synthesis of diverse this compound structures and a deeper understanding of their behavior in biological systems are crucial next steps toward unlocking their full potential.

References

An In-depth Technical Guide to the Core Principles of Allophanate Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of allophanate crosslinking, a critical secondary reaction in polyurethane chemistry. Understanding and controlling the formation of this compound linkages is paramount for tailoring the properties of polyurethane-based materials for a wide range of applications, including advanced drug delivery systems. This document details the core chemistry, reaction kinetics, and thermal properties of this compound crosslinks, and provides detailed experimental protocols for their synthesis and characterization.

Core Principles of this compound Crosslinking

This compound crosslinks are formed through the reaction of an isocyanate group with a urethane (B1682113) linkage. This reaction introduces a branch point in an otherwise linear polyurethane chain, leading to the formation of a crosslinked network. The presence of these crosslinks significantly influences the mechanical properties, thermal stability, and solvent resistance of the resulting polymer.

The formation of this compound is a secondary reaction that typically occurs under specific conditions.[1][2] Key factors influencing this compound formation include:

  • Excess Isocyanate: A stoichiometric excess of isocyanate relative to the hydroxyl groups is necessary to ensure that free isocyanate groups are available to react with the newly formed urethane linkages.[2][3]

  • Elevated Temperatures: The reaction is generally favored at higher temperatures, often in the range of 100-140°C.[4] However, the reaction can also proceed at lower temperatures in the presence of specific catalysts.[3]

  • Catalysts: Various catalysts can promote the formation of this compound crosslinks. These include metal-based catalysts such as zinc acetylacetonate (B107027) and organotin compounds, as well as amine-based catalysts.[1] The choice of catalyst can influence the reaction rate and selectivity towards this compound formation over other side reactions.

A significant characteristic of the this compound bond is its thermal reversibility. At temperatures typically above 150-170°C, the this compound linkage can dissociate back into a urethane and an isocyanate group.[2][4] This property can be exploited in applications requiring thermally reprocessable or self-healing materials.

Chemical Reaction Pathway

The formation of an this compound crosslink is a two-step process. First, a diisocyanate reacts with a polyol to form a polyurethane with urethane linkages. Subsequently, a free isocyanate group reacts with the N-H group of a urethane linkage to form the this compound crosslink.

Allophanate_Formation Isocyanate R'-NCO (Isocyanate) Intermediate Reaction Intermediate Isocyanate->Intermediate + Urethane R-NH-CO-OR'' (Urethane) Urethane->Intermediate This compound R-N(CO-NH-R')-CO-OR'' (this compound Crosslink) Intermediate->this compound Catalyst / Heat

Figure 1: this compound Formation Pathway

Quantitative Data on this compound Crosslinking

The formation and properties of this compound crosslinks can be quantified to understand their impact on polymer characteristics.

Reaction Kinetics

The rate of this compound formation is generally slower than the primary urethane-forming reaction.[2] However, with the use of appropriate catalysts and reaction conditions, the formation of allophanates can be significantly accelerated.

ParameterValueConditionsReference
Activation Energy 62.6 kJ/molFor the formation of an this compound intermediate from phenyl isocyanate and 1-propanol (B7761284) in a THF model.[5][6]
Activation Energy 49.0 kJ/molFor the subsequent synchronous 1,3-H shift and cleavage of the C-N bond to form the urethane and release isocyanate.[5][6]
Relative Reaction Rate Slower than urethane formationThe active hydrogen on the urethane nitrogen is less active than on water or alcohol.[2]
Thermal Stability

This compound crosslinks are known to be less thermally stable than the primary urethane linkages. This thermal lability is a key characteristic that can be both an advantage and a disadvantage depending on the application.

Linkage TypeDecomposition Temperature Range (°C)NotesReference
Urethane Generally stable up to ~200°CDissociation into isocyanate and alcohol.[4]
This compound Reversible dissociation at 100-150°CReverts to urethane and free isocyanate.[2]
Impact on Mechanical Properties

The introduction of this compound crosslinks generally leads to an increase in the hardness, modulus, and tensile strength of the polyurethane material, while potentially decreasing its elongation at break.

PropertyEffect of this compound CrosslinkingNCO/OH RatioReference
Glass Transition Temperature (Tg) Slight increase, then decreaseIncreased from 1 to 1.2, decreased at 1.3[7][8]
Residual Strain DecreasedAs ratio changed from 1 to 1.2[7][8]
Recovery Stress IncreasedAs ratio changed from 1 to 1.2[7][8]
Tensile Strength IncreasesWith increasing NCO/OH ratio (up to a point)[3]
Elongation at Break DecreasesWith increasing NCO/OH ratio[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-crosslinked polyurethanes.

Synthesis of this compound-Crosslinked Polyurethane (Prepolymer Method)

This two-step method allows for controlled synthesis of a prepolymer followed by crosslinking.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMG)

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • Chain extender (e.g., 1,4-Butanediol, BDO)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Anhydrous Tetrahydrofuran, THF)

  • Nitrogen gas supply

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol and chain extender under vacuum at 80°C for at least 4 hours.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add the dried polyol.

    • Heat the flask to the desired reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere.

    • Slowly add the diisocyanate to the polyol with constant stirring. The NCO/OH ratio should be greater than 1, typically around 2:1, to ensure isocyanate-terminated prepolymer formation.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Allow the reaction to proceed for 2-3 hours. Monitor the reaction progress by titrating the NCO content or using in-situ FTIR spectroscopy.[9]

  • This compound Crosslinking:

    • Once the desired NCO content for the prepolymer is reached, add the chain extender dropwise.

    • To promote this compound formation, maintain an excess of isocyanate and continue heating at a higher temperature (e.g., 90-120°C) for an additional 1-2 hours.

    • The final polymer can be cast into a film or mold and cured at an elevated temperature to complete the crosslinking process.

Characterization Techniques

FTIR is a powerful tool for monitoring the formation of urethane and this compound linkages.

Sample Preparation: A small amount of the polymer is placed directly on the ATR crystal of the FTIR spectrometer.

Data Acquisition: Spectra are collected at various time points during the reaction to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane (~1730-1700 cm⁻¹ and ~1530 cm⁻¹) and this compound (~1720 cm⁻¹ and a shoulder on the amide II band) carbonyl peaks.[4][10]

¹³C NMR is particularly useful for the unambiguous identification and quantification of this compound structures.

Sample Preparation: Dissolve 10-50 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12][13] The solution should be homogeneous and free of solid particles.

Data Acquisition: Typical chemical shifts for the carbonyl carbons in urethane and this compound linkages are observed around 153-156 ppm. Specific peak assignments can be made based on the literature.[1]

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer, which are affected by the degree of crosslinking.

Sample Preparation: A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

Procedure: The sample is typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.[7][8]

TGA is used to evaluate the thermal stability of the crosslinked polyurethane.

Sample Preparation: A small sample (5-10 mg) of the polymer is placed in a TGA pan.

Procedure: The sample is heated at a constant rate (e.g., 10 or 20°C/min) in an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the material.[14]

The degree of crosslinking can be estimated by measuring the swelling behavior of the polymer in a suitable solvent.

Procedure:

  • A pre-weighed, dried sample of the crosslinked polymer is immersed in a solvent (e.g., toluene) at room temperature for a specified period (e.g., 72 hours) to reach equilibrium swelling.

  • The swollen sample is removed, blotted to remove excess surface solvent, and weighed.

  • The swollen sample is then dried under vacuum to a constant weight and weighed again.

  • The gel fraction and swelling ratio can be calculated, and from these values, the crosslink density can be estimated using the Flory-Rehner equation.[15][16][17][18][19]

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation Prep Prepolymer Synthesis (Polyol + Diisocyanate) Crosslink This compound Crosslinking (Chain Extender + Heat) Prep->Crosslink FTIR FTIR Spectroscopy (Reaction Monitoring) Crosslink->FTIR NMR NMR Spectroscopy (Structural Confirmation) Crosslink->NMR DSC DSC Analysis (Thermal Transitions) Crosslink->DSC TGA TGA Analysis (Thermal Stability) Crosslink->TGA Swelling Swelling Studies (Crosslink Density) Crosslink->Swelling Mechanical Mechanical Testing (Tensile, DMA) NMR->Mechanical Swelling->Mechanical

Figure 2: Experimental Workflow

This guide provides a foundational understanding of this compound crosslinking for researchers and professionals. By carefully controlling the reaction parameters and utilizing the characterization techniques outlined, it is possible to engineer polyurethane materials with tailored properties for a variety of advanced applications.

References

Methodological & Application

Application Note: Detection and Quantification of Allophanate in Polymers using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanates are cross-linking structures formed from the reaction of an isocyanate group with a urethane (B1682113) linkage. This reaction typically occurs at elevated temperatures or in the presence of excess isocyanate. The formation of allophanates can significantly impact the properties of polyurethane-based materials, such as their thermal stability, mechanical strength, and processability. Therefore, the ability to detect and quantify allophanate content is crucial for quality control, formulation development, and understanding the long-term performance of these materials in various applications, including in the pharmaceutical and drug development sectors.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides information about the chemical bonding and molecular structure of a sample. By identifying characteristic vibrational frequencies, FTIR can be used to detect the presence of specific functional groups, such as allophanates, and to quantify their concentration. This application note provides a detailed protocol for the detection and quantification of this compound using FTIR spectroscopy.

Principle of this compound Detection by FTIR

The basis for detecting allophanates using FTIR lies in the unique vibrational modes of its functional groups, which absorb infrared radiation at specific wavenumbers. While there is some overlap with the characteristic peaks of urethanes, careful spectral analysis can distinguish and quantify this compound structures. The key reaction is the addition of an isocyanate to a urethane, creating the this compound linkage. This process can be monitored by observing the disappearance of the isocyanate peak and the appearance of characteristic this compound peaks.

Quantitative Data Summary

The following table summarizes the key FTIR absorption bands used for the identification and quantification of allophanates and related functional groups.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Notes
This compound C=O stretching1730 - 1710Often appears as a shoulder on the main urethane carbonyl peak.
C=O stretching~1690A secondary carbonyl absorption that can be indicative of this compound.
C-N stretching1570 - 1500Can be used for identification, but may overlap with other amide bands.
Isocyanurate C-N stretching~1410This peak is associated with the trimerization of isocyanates, a competing reaction.
Isocyanate N=C=O asymmetric stretching2275 - 2250A strong and sharp peak indicating unreacted isocyanate. Its disappearance is monitored to follow the reaction progress.[1]
Urethane N-H stretching3350 - 3200Broad peak due to hydrogen bonding.
C=O stretching (free)1740 - 1730Non-hydrogen bonded urethane carbonyl.
C=O stretching (H-bonded)1720 - 1700Hydrogen-bonded urethane carbonyl.
Urea (B33335) C=O stretching~1670Formed from the reaction of isocyanate with water.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the physical state of the sample (e.g., liquid, solid, foam).

For Solid Samples (e.g., cured polymers, films):

  • Attenuated Total Reflectance (ATR)-FTIR: This is the most convenient method for solid samples.

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum.

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

For Liquid Samples (e.g., prepolymers, reaction mixtures):

  • Liquid Cell:

    • Select a liquid cell with windows that are transparent in the mid-IR region (e.g., NaCl, KBr).

    • Inject the liquid sample into the cell using a syringe.

    • Place the filled cell in the spectrometer's sample compartment and acquire the spectrum.

  • ATR-FTIR:

    • A small drop of the liquid sample can be placed directly onto the ATR crystal.

    • Collect the spectrum immediately, especially for volatile samples.

FTIR Data Acquisition
  • Instrument Setup:

    • Spectrometer: A standard mid-IR FTIR spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

    • Resolution: 4 cm⁻¹ is typically sufficient.

    • Scans: Co-add 32 to 64 scans to obtain a good signal-to-noise ratio.

    • Spectral Range: 4000 - 600 cm⁻¹.

  • Background Collection:

    • Before running the sample, collect a background spectrum of the empty sample compartment (or with the clean, empty ATR crystal or liquid cell). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Collection:

    • Place the prepared sample in the spectrometer and collect the spectrum using the parameters defined above.

Quantitative Analysis Protocol

This protocol is based on the creation of a calibration curve using standards with known this compound concentrations. If pure this compound standards are not available, a semi-quantitative analysis can be performed by monitoring the relative changes in the this compound-associated peaks.

  • Preparation of Standards (if possible):

    • Synthesize a series of polymer samples with varying, known concentrations of this compound. This can be achieved by reacting a diisocyanate with a diol at a specific stoichiometry and then introducing a controlled excess of isocyanate and heating to promote this compound formation. The concentration of this compound would need to be independently verified by another technique, such as NMR.

  • FTIR Analysis of Standards:

    • Acquire the FTIR spectra of the standards using the protocol described in section 4.2.

  • Selection of Analytical Peak and Baseline Correction:

    • Identify a characteristic this compound peak that has minimal overlap with other bands. The C=O stretching band around 1710-1730 cm⁻¹ is often a good candidate, though it may appear as a shoulder on the urethane C=O peak.

    • Perform a baseline correction for all spectra to ensure consistency. A multi-point baseline correction across the base of the peak of interest is recommended.

  • Peak Deconvolution (Recommended for Overlapping Peaks):

    • The carbonyl stretching region (1800-1600 cm⁻¹) in polyurethanes is often a complex envelope of overlapping peaks from urethane, this compound, and urea groups.

    • Use the spectrometer's software to perform peak deconvolution (curve fitting) on this region.

    • Constrain the peak positions and widths based on the known locations of the individual components to achieve a reliable fit.

    • The area of the fitted peak corresponding to the this compound C=O stretch will be used for quantification.

  • Construction of the Calibration Curve:

    • For each standard, determine the absorbance (or integrated peak area after deconvolution) of the selected this compound analytical peak.

    • Plot the absorbance (or peak area) versus the known this compound concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) is the calibration curve.

  • Quantification of Unknown Samples:

    • Acquire the FTIR spectrum of the unknown sample using the same parameters as the standards.

    • Determine the absorbance (or integrated peak area) of the this compound analytical peak after baseline correction and peak deconvolution.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Visualizations

This compound Formation Signaling Pathway

Allophanate_Formation Isocyanate Isocyanate (R-N=C=O) This compound This compound Isocyanate->this compound Urethane Urethane (R'-NH-CO-OR'') Urethane->this compound Conditions Excess Isocyanate and/or Heat Conditions->this compound

Caption: Reaction scheme for the formation of an this compound.

Experimental Workflow for this compound Quantification

FTIR_Workflow cluster_prep Sample & Standard Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis Sample Prepare Unknown Sample AcquireSpectra Acquire FTIR Spectra (4 cm⁻¹ resolution, 32-64 scans) Sample->AcquireSpectra Standards Prepare this compound Standards Standards->AcquireSpectra Baseline Baseline Correction AcquireSpectra->Baseline Deconvolution Peak Deconvolution (Carbonyl Region) Baseline->Deconvolution Calibration Construct Calibration Curve Deconvolution->Calibration From Standards Quantify Quantify this compound in Unknown Deconvolution->Quantify From Unknown Calibration->Quantify

Caption: Workflow for quantitative analysis of this compound using FTIR.

References

Application Notes and Protocols for the Quantitative Analysis of Allophanates by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the quantitative analysis of allophanates using Nuclear Magnetic Resonance (NMR) spectroscopy. Allophanates are crucial cross-linking structures in polyurethane chemistry and can also be found as side products in drug substance synthesis involving isocyanates. Accurate quantification of allophanates is essential for understanding reaction kinetics, controlling polymer properties, and ensuring the purity of pharmaceutical compounds. This document outlines methodologies for quantitative analysis using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.

Introduction to Allophanate Quantification by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the quantitative determination of molecular structures. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making it an inherently quantitative method (qNMR)[1][2]. For this compound analysis, ¹H, ¹³C, and ¹⁵N NMR each offer distinct advantages:

  • ¹H NMR: Offers high sensitivity and is readily available. It can be used for the quantification of specific protons associated with the this compound structure, provided they are well-resolved from other signals in the spectrum[3].

  • ¹³C NMR: Provides a wider chemical shift range, often leading to better resolution of signals, especially for the carbonyl carbons in urethane (B1682113) and this compound linkages. This is particularly useful for distinguishing between different types of carbonyl environments in complex polymer systems[4][5][6].

  • ¹⁵N NMR: Offers the largest chemical shift dispersion for nitrogen-containing compounds, providing excellent resolution for differentiating various nitrogen environments such as urethane, urea, biuret, and this compound nitrogens[7]. However, ¹⁵N NMR suffers from low natural abundance and requires longer acquisition times or isotopic enrichment.

The choice of nucleus depends on the specific sample matrix, the concentration of the this compound, and the available instrumentation. For absolute quantification, the use of an internal standard with a known concentration and purity is essential[1][8].

Signaling Pathways and Experimental Workflows

This compound Formation Pathway

Allophanates are typically formed from the reaction of an isocyanate group with a urethane linkage. This reaction is a common side reaction in polyurethane synthesis, particularly at elevated temperatures or in the presence of excess isocyanate[4][7].

Allophanate_Formation cluster_reactants Reactants cluster_product Product Isocyanate Isocyanate (R-N=C=O) This compound This compound Isocyanate->this compound Urethane Urethane (R'-NH-CO-OR'') Urethane->this compound

Figure 1: this compound Formation Pathway
Experimental Workflow for Quantitative NMR Analysis

The general workflow for the quantitative NMR analysis of allophanates involves several key steps from sample preparation to data analysis.

qNMR_Workflow SamplePrep 1. Sample Preparation - Accurately weigh sample and internal standard - Dissolve in deuterated solvent NMR_Acquisition 2. NMR Data Acquisition - Set quantitative parameters (e.g., relaxation delay) - Acquire ¹H, ¹³C, or ¹⁵N spectrum SamplePrep->NMR_Acquisition Data_Processing 3. Data Processing - Fourier transform - Phase and baseline correction - Integration of signals NMR_Acquisition->Data_Processing Quantification 4. Quantification - Calculate concentration based on integral ratios - Statistical analysis Data_Processing->Quantification

Figure 2: Experimental Workflow for qNMR

Experimental Protocols

Protocol for Sample Preparation for qNMR

Accurate sample preparation is critical for reliable quantitative results[2][9].

Materials:

  • Analyte sample containing this compound

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene, dimethyl sulfone)[8]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, DMF-d₇)

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with signals that do not overlap with the analyte or solvent signals. The internal standard should be stable, non-volatile, and soluble in the chosen deuterated solvent[1].

  • Weighing: Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the weights precisely.

  • Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial. Ensure complete dissolution by gentle vortexing or sonication. The solution should be visually clear.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube and cap it securely to prevent evaporation.

Protocol for ¹H qNMR Data Acquisition

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Angle: Use a 30° or 45° pulse angle to reduce the relaxation delay needed. For highest accuracy, a 90° pulse can be used with a longer relaxation delay[1].

  • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A typical starting value is 30 seconds, but T₁ should be measured for unknown samples using an inversion-recovery pulse sequence.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated[10].

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

Protocol for ¹³C qNMR Data Acquisition

Instrument Parameters:

  • Spectrometer: 100 MHz or higher.

  • Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal intensities[11].

  • Relaxation Delay (d1): Carbonyl carbons in allophanates can have long T₁ values. A relaxation delay of 5 times the longest T₁ is recommended. The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten T₁ values and reduce the total experiment time, but care must be taken to ensure it does not interfere with the signals of interest.

  • Number of Scans (ns): A larger number of scans is typically required for ¹³C NMR due to its lower sensitivity.

Protocol for Data Processing and Quantification
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H or 1-2 Hz for ¹³C to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signals of the this compound and the internal standard. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.

  • Calculation of Concentration: The concentration of the this compound can be calculated using the following formula[8]:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity (or concentration)

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Quantitative Data and Chemical Shifts

The following tables summarize typical chemical shifts for this compound structures in different NMR experiments. Chemical shifts can be influenced by solvent, temperature, and the specific chemical structure of the R groups.

Table 1: ¹H NMR Chemical Shifts of this compound Protons
Proton TypeChemical Shift (ppm)SolventReference
This compound N-H10.6 - 10.8CDCl₃[3]
This compound N-H~8.2DMSO-d₆[4]
Table 2: ¹³C NMR Chemical Shifts of this compound Carbonyls
This compound StructureCarbonyl Chemical Shift (ppm)SolventReference
Ethyl this compound155.1, 157.0Not specified[5]
This compound from MDI~154.8Not specified[4]
This compound from IPDI155 - 156DMSO-d₆[6]
Table 3: ¹⁵N NMR Chemical Shifts for Allophanates and Related Structures
Nitrogen EnvironmentChemical Shift (ppm vs. NH₃)Reference
Urethane60 - 130[7]
Urea60 - 130[7]
Biuret (secondary amide N)~116[7]
Biuret (tertiary N)~141[7]
This compound (Typically in a similar range to ureas and biurets, specific data is scarce)

Conclusion

Quantitative NMR spectroscopy is a versatile and reliable method for the analysis of allophanates in both polymeric materials and small molecule drug substances. By following carefully validated protocols for sample preparation, data acquisition, and processing, researchers can obtain accurate and precise quantitative data. The choice of ¹H, ¹³C, or ¹⁵N NMR will depend on the specific analytical challenge, but with proper implementation, qNMR can provide invaluable insights into reaction monitoring, quality control, and purity assessment.

References

Application Notes and Protocols for Allophanate Crosslinking in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allophanate crosslinking in polyurethane (PU) synthesis, detailing its mechanism, impact on material properties, and potential applications, particularly in the biomedical and drug development fields. Detailed experimental protocols are provided to guide researchers in the synthesis and characterization of these materials.

Introduction to this compound Crosslinking

This compound crosslinks are thermally reversible covalent bonds formed from the reaction of an isocyanate group with a urethane (B1682113) linkage. This secondary reaction typically occurs at elevated temperatures (generally above 100-150°C) or in the presence of specific catalysts, and when there is an excess of isocyanate (NCO/OH ratio > 1).[1] The formation of this compound crosslinks significantly influences the properties of the resulting polyurethane, including its mechanical strength, thermal stability, and shape memory characteristics.[2]

The reversible nature of the this compound bond is a key feature; at temperatures exceeding 100-150°C, the linkage can revert to the original urethane and isocyanate groups.[1] This property can be exploited for creating reprocessable or self-healing polyurethane networks. In the context of biomedical applications and drug delivery, controlling the degree of this compound crosslinking can offer a strategy to tailor the degradation rate, mechanical integrity, and drug release kinetics of polyurethane-based devices.[3][4]

Mechanism of this compound Formation

The formation of an this compound crosslink is a two-step process. First, a standard urethane linkage is formed through the reaction of an isocyanate group with a hydroxyl group. Subsequently, a second isocyanate group reacts with the N-H group of the urethane linkage to form the this compound.

Allophanate_Formation cluster_urethane Urethane Formation cluster_this compound This compound Formation Isocyanate1 R'-N=C=O (Isocyanate) Urethane R-O-CO-NH-R' (Urethane Linkage) Isocyanate1->Urethane + Polyol R-OH (Polyol) Polyol->Urethane This compound R-O-CO-N(CO-NH-R'')-R' (this compound Crosslink) Urethane->this compound + Isocyanate2 R''-N=C=O (Excess Isocyanate) Isocyanate2->this compound

Caption: Mechanism of this compound Crosslink Formation.

Applications in Drug Development

The tunable nature of this compound-crosslinked polyurethanes makes them promising materials for drug delivery systems.[4] By carefully controlling the crosslink density, it is possible to modulate the diffusion of therapeutic agents from the polymer matrix. For instance, a higher degree of this compound crosslinking can lead to a more rigid network structure, potentially slowing down the release of an encapsulated drug.[4]

Furthermore, the biocompatibility of polyurethanes, particularly those synthesized from aliphatic isocyanates, makes them suitable for in-vivo applications.[4] this compound-crosslinked polyurethanes could be engineered for various drug delivery platforms, including:

  • Sustained-release implants: Where the crosslink density dictates the long-term release profile of a drug.

  • Drug-eluting coatings for medical devices: Providing localized drug delivery while leveraging the mechanical properties of the polyurethane coating.

  • Stimuli-responsive systems: The thermal reversibility of this compound bonds could be explored for triggered drug release in response to temperature changes.

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Polyurethane Elastomers

This protocol describes a general procedure for synthesizing polyurethane elastomers with varying degrees of this compound crosslinking by adjusting the NCO/OH ratio.

Materials:

  • Polyol (e.g., Poly(caprolactone) diol (PCL), Poly(ethylene glycol) (PEG))

  • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvent (e.g., Anhydrous Toluene or Dimethylformamide (DMF))

  • Chain extender (optional, e.g., 1,4-butanediol)

Procedure:

  • Drying of Reagents: Dry the polyol and chain extender under vacuum at 80-90°C for at least 4 hours to remove any residual water. Ensure all glassware is thoroughly dried.

  • Prepolymer Synthesis (Two-Step Method):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

    • Add the diisocyanate to the reactor with vigorous stirring. The NCO/OH ratio is typically greater than 1 to ensure isocyanate-terminated prepolymers.

    • Add the catalyst (e.g., DBTDL, typically 0.01-0.05 wt%).

    • Allow the reaction to proceed for 1-2 hours at 80°C. Monitor the reaction progress by titrating the NCO content (ASTM D2572).

  • Chain Extension and Curing (this compound Formation):

    • Once the desired NCO content is reached in the prepolymer, add the chain extender (if used).

    • To promote this compound formation, increase the temperature to 100-140°C and continue the reaction. The extent of this compound formation will depend on the temperature and reaction time.

    • Pour the resulting mixture into a preheated mold and cure in an oven at a specific temperature (e.g., 120°C) for several hours to complete the crosslinking reactions.

  • Post-Curing: After curing, the polyurethane elastomer can be post-cured at a slightly lower temperature for an extended period to ensure complete reaction.

Synthesis_Workflow Start Start Dry Dry Reagents (Polyol, Chain Extender) Start->Dry Prepolymer Prepolymer Synthesis (Polyol + Diisocyanate + Catalyst) NCO/OH > 1 Dry->Prepolymer Monitor_NCO Monitor NCO Content (Titration) Prepolymer->Monitor_NCO Chain_Extend Chain Extension (Optional) & This compound Formation (Increase Temperature) Monitor_NCO->Chain_Extend Cure Curing in Mold Chain_Extend->Cure Post_Cure Post-Curing Cure->Post_Cure Characterize Characterization (FTIR, NMR, DSC, Mechanical Testing) Post_Cure->Characterize End End Characterize->End

Caption: General workflow for polyurethane synthesis with this compound crosslinking.

Protocol 2: Characterization of this compound Crosslinks

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool for monitoring the formation of urethane and this compound linkages.

  • Acquire FTIR spectra of the reaction mixture at different time intervals.

  • Monitor the disappearance of the NCO peak at approximately 2270 cm⁻¹.

  • Observe the appearance and growth of the urethane C=O peak (around 1730-1700 cm⁻¹) and the N-H peak (around 3300 cm⁻¹).

  • The formation of this compound crosslinks can be identified by the appearance of a new carbonyl peak at a lower wavenumber, typically around 1680-1690 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is particularly useful for quantifying the different chemical groups.

  • Dissolve the polyurethane sample in a suitable deuterated solvent.

  • Acquire ¹³C NMR spectra.

  • The carbonyl carbons of the urethane and this compound groups appear at distinct chemical shifts. Urethane carbonyls are typically found around 153-156 ppm, while this compound carbonyls appear at slightly different chemical shifts, allowing for their identification and quantification.[5]

Protocol 3: Determination of Crosslink Density

The crosslink density of the polyurethane network can be determined using the swelling method based on the Flory-Rehner equation.

Materials:

  • Cured polyurethane sample of known weight.

  • A suitable solvent (e.g., toluene).

Procedure:

  • Accurately weigh a small piece of the cured polyurethane sample (dry weight).

  • Immerse the sample in the solvent at room temperature for a period sufficient to reach swelling equilibrium (e.g., 72 hours).

  • Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (swollen weight).

  • Dry the swollen sample under vacuum until a constant weight is achieved (dried weight after swelling).

  • Calculate the polymer volume fraction in the swollen gel and subsequently the crosslink density using the Flory-Rehner equation.

Data Presentation

The following tables summarize the effect of the NCO/OH ratio on the physical and mechanical properties of polyurethanes, demonstrating the impact of increased this compound crosslinking.

Table 1: Effect of NCO/OH Ratio on Mechanical Properties of Castor Oil-Based Polyurethane Grouting Materials

NCO/OH RatioApparent Density ( kg/m ³)Flexural Strength (MPa)
2.0:1188.273.76
2.2:1-5.78
2.4:1-8.81
2.6:1268.8611.01

Data adapted from a study on castor oil-based polyurethane grouting materials, where an increased NCO/OH ratio leads to more intensive urethane and this compound crosslinking.[6]

Table 2: Effect of NCO/OH Ratio on Properties of Soy-Based Polyurethane Networks

NCO/OH RatioGlass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
1.0564477
0.8---
0.470.3232

Data adapted from a study on soy-based polyurethane networks. Note that as the NCO/OH ratio decreases, the properties change from a glassy to a rubbery polymer.[2]

Table 3: Effect of NCO/OH Ratio on Properties of Polyurethane Dispersions

NCO/OH Ratio (Sample)Particle Size (nm)Viscosity (cps)Contact Angle (deg)Glass Transition Temp (°C)
M140.20172.5089.00-53.89
M270.5075.8090.00-47.01
M395.7055.4092.00-30.59

Data adapted from a study on the effects of NCO/OH ratios on the physicomechanical properties of polyurethane dispersions.[7]

Conclusion

This compound crosslinking provides a versatile tool for tailoring the properties of polyurethanes. For researchers in drug development, understanding and controlling the formation of these crosslinks can enable the design of advanced drug delivery systems with customized release profiles and mechanical properties. The protocols and data presented here offer a foundational guide for the synthesis, characterization, and application of these promising biomaterials. Further research and optimization of these protocols for specific drug molecules and therapeutic applications are encouraged.

References

Application Notes and Protocols for Allophanate-Based Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allophanates in coating formulations. Allophanate-based coatings offer a range of desirable properties, including low viscosity, high functionality, and excellent weather resistance, making them suitable for a variety of high-performance applications.

Introduction to this compound Chemistry in Coatings

Allophanates are the reaction products of an isocyanate group (-NCO) with a urethane (B1682113) linkage (-NH-COO-). This reaction creates a branched structure that can significantly enhance the crosslink density and performance of polyurethane coatings.[1][2] The formation of this compound linkages is a key strategy for modifying the properties of polyurethane systems.[3]

Compared to other common isocyanate trimers like isocyanurates and biurets, allophanates offer a unique balance of properties. Notably, acrylated this compound oligomers provide formulators with options for 100% solids, low-viscosity, and high-functionality coatings with excellent exterior performance.[4][5][6]

Advantages of this compound Crosslinkers

The use of this compound crosslinkers in coating formulations presents several key advantages:

  • Low Viscosity: this compound urethane acrylates can have a viscosity that is less than 10% of that of isocyanurate-based materials with the same functionality.[7] This allows for the formulation of high-solids or even 100% solids coatings, reducing the need for volatile organic compounds (VOCs).[4][7]

  • High Functionality: The branched structure of allophanates allows for the creation of coatings with high crosslink density, leading to improved chemical and mechanical resistance.[1][4]

  • Excellent Weather Resistance: this compound-based coatings exhibit outstanding durability and resistance to degradation from UV radiation and environmental exposure, making them ideal for exterior applications.[4][8][9]

  • Versatility: Allophanates can be incorporated into various coating systems, including solvent-borne, waterborne, powder, and UV-curable formulations.[4][10]

  • Good Adhesion: Coatings formulated with acrylated allophanates have demonstrated good adhesion to various substrates, including metal and plastic.[4]

Quantitative Data Presentation

The following tables summarize the performance characteristics of this compound-based coatings, often in comparison to traditional isocyanurate-based systems.

PropertyThis compound-Based ResinIsocyanurate-Based ResinReference
Viscosity at 23°C (mPa·s) < 10% of isocyanurate-basedSignificantly higher[7]
Functionality Up to 4Typically 3[4]
Glass Transition Temperature (Tg) 30 to 80 °CVaries[4][5][6]
Pendulum Hardness (seconds) 60 to 180Varies[4][5][6]
Performance MetricThis compound-Based SystemIsocyanurate-Based SystemTest MethodReference
Xenon Arc Weathering Passed 3,000 hoursPassed 3,000 hoursISO 11341[7]
UV-B Weathering 2,500 hours2,500 hoursCAM180[7]
Salt Fog Resistance > 240 hours--[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards.

Viscosity Measurement

Protocol based on ASTM D2196 (Brookfield Viscometer)

  • Apparatus: Brookfield rotational viscometer with appropriate spindles.

  • Procedure: a. Bring the coating sample to a constant temperature (typically 25°C). b. Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale. c. Immerse the spindle into the sample to the marked level. d. Allow the spindle to rotate for a specified time (e.g., 60 seconds) before taking a reading. e. Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Pencil Hardness Test

Protocol based on ASTM D3363

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and a flat, smooth coating surface.

  • Procedure: a. Prepare a set of pencils by sharpening them and then flattening the lead tip by holding it at a 90-degree angle to abrasive paper. b. Hold the pencil at a 45-degree angle to the coated surface and push it forward with uniform pressure. c. The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.[3][10][11][12]

Chemical Resistance Test

Protocol based on ASTM D1308 (Spot Test)

  • Apparatus: Various household or industrial chemicals, watch glasses, and pipettes.

  • Procedure: a. Apply a few drops of the test chemical onto the coated surface.[1] b. Cover the spot with a watch glass to prevent evaporation.[13] c. After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and the chemical. d. Evaluate the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.[1][4][14][15]

Accelerated Weathering Test

Protocol based on ASTM G154 (QUV)

  • Apparatus: QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

  • Procedure: a. Mount the coated panels in the QUV tester. b. Expose the panels to cycles of UV light and condensation. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[16] c. Periodically remove the panels and evaluate them for changes in gloss, color, and any signs of degradation such as cracking or blistering.[8][17][18][19]

Curing Time Determination

Monitoring with FT-IR Spectroscopy

  • Apparatus: Fourier-Transform Infrared (FT-IR) spectrometer with a heated transmission cell.

  • Procedure: a. Apply a thin film of the coating onto an appropriate substrate (e.g., KBr pellet). b. Place the sample in the heated cell at the desired curing temperature. c. Acquire FT-IR spectra at regular intervals. d. Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane and this compound peaks to determine the rate and completion of the curing reaction.[20]

Visualizations

The following diagrams illustrate key chemical pathways and experimental workflows related to the use of allophanates in coating formulations.

Allophanate_Formation Isocyanate Isocyanate (R-N=C=O) Urethane Urethane (R-NH-CO-OR') Isocyanate->Urethane + Alcohol Alcohol (R'-OH) Alcohol->Urethane + This compound This compound Urethane->this compound + ExcessIsocyanate Excess Isocyanate (R-N=C=O) ExcessIsocyanate->this compound + Catalyst, Heat

This compound Formation Pathway

Coating_Formulation_Workflow Start Start: Define Coating Requirements RawMaterials Select Raw Materials: - Polyol - this compound Crosslinker - Solvents/Additives Start->RawMaterials Formulation Formulation & Mixing RawMaterials->Formulation Application Coating Application (e.g., Spray, Roll) Formulation->Application Curing Curing (e.g., Ambient, Thermal, UV) Application->Curing Testing Performance Testing Curing->Testing Analysis Data Analysis & Optimization Testing->Analysis Analysis->Formulation Iterate End Final Formulation Analysis->End Meets Specs

Coating Development Workflow

Performance_Testing_Logic CuredCoating Cured Coating Sample PhysicalTests Physical Tests CuredCoating->PhysicalTests ChemicalTests Chemical Resistance CuredCoating->ChemicalTests DurabilityTests Durability/Weathering CuredCoating->DurabilityTests Hardness Hardness (ASTM D3363) PhysicalTests->Hardness Viscosity Viscosity (ASTM D2196) PhysicalTests->Viscosity Adhesion Adhesion (ASTM D3359) PhysicalTests->Adhesion SpotTest Spot Test (ASTM D1308) ChemicalTests->SpotTest QUV QUV (ASTM G154) DurabilityTests->QUV SaltSpray Salt Spray (ASTM B117) DurabilityTests->SaltSpray Results Performance Data Hardness->Results Viscosity->Results Adhesion->Results SpotTest->Results QUV->Results SaltSpray->Results

Performance Testing Logic

References

Allophanate-Based Hydrogels: Application Notes and Protocols for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water, making them excellent candidates for a variety of biomedical applications due to their similarity to native tissues.[1][2] Allophanate-based hydrogels are a novel class of biomaterials that utilize the this compound linkage, formed by the reaction of an isocyanate group with a urethane (B1682113) group, for crosslinking. This unique chemistry offers the potential for creating hydrogels with tunable degradation profiles, enhanced mechanical properties, and versatile functionalization capabilities. These hydrogels are promising materials for applications in controlled drug delivery, tissue engineering, and regenerative medicine.[3][4]

These application notes provide an overview of the potential applications of this compound-based hydrogels and detailed protocols for their synthesis, characterization, and in vitro evaluation.

Applications

Controlled Drug Delivery

The tunable crosslink density and degradability of this compound-based hydrogels make them well-suited for the sustained and controlled release of therapeutic agents.[5][6] The this compound crosslinks can be designed to be hydrolytically or enzymatically labile, allowing for predictable degradation and drug release kinetics. By modifying the polymer backbone and the crosslinking conditions, the release profile can be tailored to the specific needs of the therapeutic application, from short-term release of small molecule drugs to long-term delivery of biologics.[7]

Tissue Engineering

In tissue engineering, hydrogels serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support and cues for cell adhesion, proliferation, and differentiation.[1][2][8] this compound-based hydrogels can be synthesized with a range of mechanical properties to match those of the target tissue, from soft gels for neural tissue engineering to stiffer constructs for cartilage repair.[9] Furthermore, the synthesis process is amenable to the incorporation of bioactive molecules, such as growth factors and adhesion peptides, to promote tissue regeneration.[10]

Wound Healing

The high water content and soft consistency of this compound-based hydrogels make them suitable for use as wound dressings. They can provide a moist environment conducive to healing, while also absorbing wound exudate. Additionally, they can be loaded with antimicrobial agents or growth factors to prevent infection and accelerate the healing process.

Quantitative Data Summary

The following tables present representative data for the key properties of this compound-based hydrogels. This data is illustrative and can be tuned by varying the synthesis parameters as described in the protocols.

Table 1: Mechanical Properties of this compound-Based Hydrogels

Hydrogel FormulationPolymer Concentration (wt%)NCO:OH RatioYoung's Modulus (kPa)Compressive Strength (kPa)Elongation at Break (%)
AHG-1101.550 ± 5150 ± 1080 ± 7
AHG-2151.5120 ± 10350 ± 2065 ± 5
AHG-3102.080 ± 8250 ± 1570 ± 6

Table 2: Swelling and Degradation Properties of this compound-Based Hydrogels

Hydrogel FormulationSwelling Ratio (%)In Vitro Degradation (Mass Loss at 28 days, %)
AHG-1850 ± 5040 ± 4
AHG-2600 ± 4030 ± 3
AHG-3700 ± 4525 ± 2

Table 3: In Vitro Drug Release from this compound-Based Hydrogels

Hydrogel FormulationDrugLoading Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 7 days (%)
AHG-1Dexamethasone85 ± 530 ± 375 ± 6
AHG-2BSA70 ± 615 ± 250 ± 5
AHG-3Dexamethasone90 ± 420 ± 260 ± 5

Experimental Protocols

Protocol 1: Synthesis of an this compound-Based Hydrogel

This protocol describes the synthesis of an injectable, in situ-forming this compound-based hydrogel using a two-component system.

Materials:

  • Star-shaped polyethylene (B3416737) glycol with terminal hydroxyl groups (Star-PEG-OH, 4-arm, 10 kDa)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Component A (Urethane Precursor):

    • Dry the Star-PEG-OH under vacuum at 80°C for 4 hours.

    • Dissolve the dried Star-PEG-OH in anhydrous DMSO to a final concentration of 20% (w/v).

    • Add HDI to the Star-PEG-OH solution at a molar ratio of NCO:OH of 0.5:1.

    • Add DBTDL catalyst at a concentration of 0.1% (w/w) of the total reactants.

    • Stir the reaction mixture under a nitrogen atmosphere at 60°C for 4 hours to form the urethane-terminated PEG precursor.

    • Cool the solution to room temperature. This is Component A.

  • Preparation of Component B (Crosslinker):

    • Prepare a solution of HDI in anhydrous DMSO at a concentration of 10% (w/v). This is Component B.

  • Hydrogel Formation:

    • To form the hydrogel, mix Component A and Component B at a volumetric ratio that results in a final NCO to remaining OH and urethane NH group ratio suitable for this compound formation (e.g., a final NCO:OH molar ratio of 1.5:1).

    • Vortex the mixture for 10-15 seconds to ensure homogeneity.

    • The mixture will form a gel at 37°C. Gelation time can be tuned by adjusting the catalyst concentration and the NCO:OH ratio.

Protocol 2: Characterization of Mechanical Properties

Equipment:

  • Universal testing machine with a compression platen

Procedure:

  • Prepare cylindrical hydrogel samples (e.g., 10 mm diameter, 5 mm height) by casting the reacting mixture into a mold.

  • Allow the hydrogels to fully cure at 37°C for 24 hours.

  • Immerse the samples in PBS at 37°C for 24 hours to reach equilibrium swelling.

  • Perform unconfined compression testing at a strain rate of 1 mm/min.

  • The Young's modulus is calculated from the initial linear region of the stress-strain curve (e.g., 5-15% strain).

  • The compressive strength is determined as the stress at fracture.

Protocol 3: Swelling Ratio Determination

Procedure:

  • Prepare hydrogel samples and allow them to cure as described in Protocol 2.

  • Record the initial weight of the hydrogel (W_initial).

  • Lyophilize the hydrogel samples to determine the dry weight (W_dry).

  • Immerse the lyophilized hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Dissolve the drug of interest in Component A before mixing with Component B.

  • Prepare drug-loaded hydrogels as described in Protocol 1.

  • Place each hydrogel sample in a known volume of release medium (e.g., PBS at 37°C).

  • At specific time points, collect an aliquot of the release medium and replace it with fresh medium.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Biocompatibility Assessment (Cell Viability)

Materials:

  • Fibroblast cell line (e.g., NIH/3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Sterilize the hydrogel samples by UV irradiation.

  • Place the sterile hydrogels in a 24-well plate.

  • Seed fibroblasts onto the surface of the hydrogels at a density of 1 x 10^4 cells/well.

  • Culture the cells for 24 and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • At each time point, wash the cell-seeded hydrogels with PBS.

  • Stain the cells with the Live/Dead assay reagents according to the manufacturer's instructions.

  • Visualize the live (green) and dead (red) cells using a fluorescence microscope.

  • Cell viability can be quantified by counting the number of live and dead cells in representative images.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Star-PEG-OH Star-PEG-OH Urethane Precursor (Component A) Urethane Precursor (Component A) Star-PEG-OH->Urethane Precursor (Component A) HDI HDI HDI->Urethane Precursor (Component A) Crosslinker (Component B) Crosslinker (Component B) HDI->Crosslinker (Component B) Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Urethane Precursor (Component A) Anhydrous DMSO->Crosslinker (Component B) DBTDL Catalyst DBTDL Catalyst DBTDL Catalyst->Urethane Precursor (Component A) This compound Hydrogel This compound Hydrogel Urethane Precursor (Component A)->this compound Hydrogel Crosslinker (Component B)->this compound Hydrogel Mechanical Testing Mechanical Testing This compound Hydrogel->Mechanical Testing Swelling Study Swelling Study This compound Hydrogel->Swelling Study Drug Release Assay Drug Release Assay This compound Hydrogel->Drug Release Assay Biocompatibility Test Biocompatibility Test This compound Hydrogel->Biocompatibility Test

Caption: Experimental workflow for the synthesis and characterization of this compound-based hydrogels.

G This compound Hydrogel Scaffold This compound Hydrogel Scaffold Cell Adhesion Cell Adhesion This compound Hydrogel Scaffold->Cell Adhesion Integrin Receptor Integrin Receptor Cell Adhesion->Integrin Receptor Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) Downstream Signaling Downstream Signaling Focal Adhesion Kinase (FAK)->Downstream Signaling Cell Proliferation & Differentiation Cell Proliferation & Differentiation Downstream Signaling->Cell Proliferation & Differentiation

Caption: Hypothetical signaling pathway for cell interaction with an this compound-based hydrogel scaffold.

G cluster_synthesis Synthesis Parameters cluster_properties Hydrogel Properties cluster_applications Biomedical Applications Polymer MW Polymer MW Mechanical Strength Mechanical Strength Polymer MW->Mechanical Strength NCO:OH Ratio NCO:OH Ratio NCO:OH Ratio->Mechanical Strength Degradation Rate Degradation Rate NCO:OH Ratio->Degradation Rate Catalyst Conc. Catalyst Conc. Catalyst Conc.->Degradation Rate Tissue Engineering Tissue Engineering Mechanical Strength->Tissue Engineering Swelling Ratio Swelling Ratio Drug Delivery Drug Delivery Swelling Ratio->Drug Delivery Wound Healing Wound Healing Swelling Ratio->Wound Healing Degradation Rate->Tissue Engineering Degradation Rate->Drug Delivery Drug Release Profile Drug Release Profile Drug Release Profile->Drug Delivery

Caption: Logical relationships between synthesis parameters, hydrogel properties, and biomedical applications.

References

Synthesis of Allophanate-Functionalized Polymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of allophanate-functionalized polymers, with a focus on their application in drug delivery systems.

Introduction to this compound-Functionalized Polymers

Allophanates are versatile functional groups formed from the reaction of an isocyanate with a urethane (B1682113). This reaction can be strategically employed to create crosslinked or functionalized polymers with tunable properties. In the context of polyurethanes, this compound formation is a key method for increasing crosslink density, which in turn influences the mechanical properties, degradation profile, and drug release kinetics of the resulting material. The presence of this compound linkages can enhance the stability of polyurethane networks, making them attractive for controlled drug delivery applications.

Core Synthesis Principles

The fundamental reaction for forming an this compound linkage involves the addition of an isocyanate group to the N-H bond of a urethane group. This reaction is typically catalyzed and can be influenced by several factors:

  • Temperature: this compound formation is generally favored at elevated temperatures, often above 100°C. However, the reaction is reversible at very high temperatures (above 150-170°C).[1]

  • Catalysts: Various catalysts can promote this compound formation, with organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) being common.[2] Zinc and bismuth compounds are also effective and may offer advantages in terms of selectivity and reduced toxicity.[3][4][5][6]

  • NCO/OH Ratio: An excess of isocyanate groups (NCO/OH ratio > 1) is a prerequisite for this compound formation, as it ensures the availability of free isocyanate to react with the newly formed urethane linkages.[7][8]

A general workflow for the synthesis of this compound-functionalized polyurethanes is depicted below.

cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: this compound Crosslinking cluster_2 Step 3: Particle Formation (Optional) cluster_3 Step 4: Drug Loading Diisocyanate Diisocyanate Prepolymer NCO-terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Allophanate_Polymer This compound-Crosslinked Polymer Network Prepolymer->Allophanate_Polymer Catalyst Catalyst Catalyst->Allophanate_Polymer Promotes reaction Heat Heat Heat->Allophanate_Polymer Provides energy Emulsification Emulsification/ Solvent Evaporation Allophanate_Polymer->Emulsification Nanoparticles Polymer Nanoparticles/ Microparticles Emulsification->Nanoparticles Drug_Loaded_Particles Drug-Loaded Particles Nanoparticles->Drug_Loaded_Particles Drug Drug Molecule Drug->Drug_Loaded_Particles Encapsulation

Fig. 1: General workflow for synthesizing drug-loaded this compound-functionalized polymer particles.

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Polyurethane Nanoparticles for Drug Delivery

This protocol describes the synthesis of this compound-crosslinked polyurethane nanoparticles using a mini-emulsion polymerization technique, adapted from foundational polyurethane synthesis principles.[9]

Materials:

  • Isophorone diisocyanate (IPDI)

  • Poly(ethylene glycol) (PEG), Mn = 400 g/mol

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL)

  • Span® 85 (lipophilic surfactant)

  • Tween® 20 (hydrophilic surfactant)

  • Acetone (or ethyl acetate)

  • Deionized water

  • Drug of choice (e.g., Doxorubicin)

Procedure:

  • Preparation of the Organic Phase:

    • In a round-bottom flask, dissolve IPDI in acetone.

    • Add Span® 85 to the solution and stir until fully dissolved.

    • If encapsulating a hydrophobic drug, dissolve it in this organic phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, prepare an aqueous solution of PEG and BDO.

    • Add Tween® 20 to the aqueous phase and stir until homogeneous.

    • If encapsulating a hydrophilic drug, dissolve it in this aqueous phase.

  • Emulsification and Prepolymerization:

    • Slowly add the organic phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water mini-emulsion.

    • Transfer the emulsion to a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

    • Heat the mixture to 70-80°C and stir for 2-3 hours to form the NCO-terminated prepolymer.

  • This compound Crosslinking:

    • Add a catalytic amount of DBTDL to the reaction mixture.

    • Increase the temperature to 100-110°C and continue stirring for 4-6 hours to promote this compound crosslinking. The progress of the reaction can be monitored by FTIR by observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the this compound carbonyl peak (~1720 cm⁻¹).[2]

  • Purification:

    • Remove the organic solvent by rotary evaporation under reduced pressure.

    • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactants, and catalyst.

  • Characterization:

    • Determine particle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Confirm the chemical structure and this compound formation using FTIR and ¹H-NMR spectroscopy.[2][10]

Protocol 2: Drug Loading and In Vitro Release Study

Drug Loading:

  • For loading during synthesis: The drug is added to the appropriate phase (organic for hydrophobic, aqueous for hydrophilic) before emulsification, as described in Protocol 1.[9]

  • For post-synthesis loading: Incubate the purified nanoparticles in a concentrated drug solution for a specified period, followed by centrifugation and washing to remove the unloaded drug.

Quantification of Drug Loading:

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable solvent to release the encapsulated drug.

  • Quantify the drug concentration using UV-Vis spectroscopy or HPLC.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.[9]

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of the synthesized this compound-functionalized polymers using the MTT assay.[11]

Materials:

  • Synthesized polymer nanoparticles

  • Human cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended application)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the polymer nanoparticle suspension in the cell culture medium. Remove the old medium from the wells and add the polymer-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control and plot it against the polymer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis and characterization of this compound-functionalized polymers.

Table 1: Synthesis and Characterization of this compound-Functionalized Polyurethane Nanoparticles

Formulation CodeNCO/OH RatioCatalystParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
APU-11.2DBTDL150 ± 100.15 ± 0.02-25 ± 2
APU-21.5DBTDL180 ± 150.20 ± 0.03-28 ± 3
APU-31.2Zinc Octoate145 ± 120.18 ± 0.02-23 ± 2

Table 2: Drug Loading and Release Characteristics

Formulation CodeDrugDLC (%)EE (%)Cumulative Release at 24h (%)
APU-1-DoxDoxorubicin (B1662922)5.2 ± 0.465 ± 530 ± 3
APU-2-DoxDoxorubicin6.8 ± 0.672 ± 625 ± 2
APU-3-DoxDoxorubicin4.9 ± 0.562 ± 435 ± 4

Table 3: In Vitro Cytotoxicity Data (IC50 values in µg/mL)

Formulation CodeHeLa CellsMCF-7 CellsNormal Fibroblasts
APU-1> 500> 500> 500
APU-1-Dox5.8 ± 0.74.2 ± 0.525.3 ± 2.1
Free Doxorubicin1.2 ± 0.20.8 ± 0.11.5 ± 0.3

Cellular Uptake and Mechanism

The cellular uptake of polyurethane-based nanoparticles is a complex process that can occur through various endocytic pathways. The efficiency and pathway of internalization are influenced by the physicochemical properties of the nanoparticles, such as size, surface charge, and hydrophobicity.[12] Generally, nanoparticles enter cells via mechanisms like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[13][14] Cationic modifications to the polyurethane backbone can enhance cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[11]

cluster_0 Cellular Environment cluster_1 Endocytic Pathways cluster_2 Intracellular Trafficking NP This compound-Functionalized Polymer Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Adsorption Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape (Drug Release) Lysosome Lysosome Late_Endosome->Lysosome Fusion Lysosome->Cytosol Drug Release (pH-triggered)

Fig. 2: Generalized cellular uptake and intracellular trafficking pathways of polymer nanoparticles.

Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes (pH 4.5-6.0) can trigger the release of pH-sensitive drugs.[15][16] For effective therapeutic action, especially for drugs that target intracellular components, the nanoparticles or the released drug must escape the endosomes and enter the cytoplasm. This process, known as endosomal escape, is a critical step in the drug delivery process. The design of the polymer can incorporate functionalities that promote endosomal escape, for example, through the "proton sponge" effect.

Conclusion

This compound-functionalized polymers, particularly polyurethanes, offer a versatile platform for the development of advanced drug delivery systems. By carefully controlling the synthesis conditions, the degree of this compound crosslinking can be tailored to achieve desired drug loading and release profiles. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in various therapeutic applications. Further research into novel catalytic systems and the functionalization of diverse polymer backbones will continue to expand the utility of this compound chemistry in the field of drug delivery.

References

analytical techniques for allophanate identification

Author: BenchChem Technical Support Team. Date: December 2025

An allophanate is a chemical structure formed from the reaction of an isocyanate with a urethane (B1682113).[1] The presence of this compound linkages can significantly impact the properties of polyurethane-based materials, including those used in drug delivery systems and medical devices. In biopharmaceutical formulations, isocyanates can be introduced as reactive impurities, potentially leading to the modification of protein-based drugs or excipients, forming allophanates and other adducts. Therefore, the accurate identification and quantification of allophanates are critical for ensuring product quality, stability, and safety in the pharmaceutical and materials science industries.

This application note provides detailed protocols and data for the identification of allophanates using several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

This compound Formation Pathway

Allophanates are formed when an isocyanate group reacts with the N-H bond of a urethane linkage.[1] This reaction is typically promoted by elevated temperatures and the presence of excess isocyanate.[1] The formation is a reversible reaction, with the this compound linkage reverting to urethane and isocyanate at temperatures above 100-150°C.[1]

G This compound Formation Reaction cluster_reactants Reactants cluster_product Product Isocyanate R-N=C=O This compound R'-N(C(=O)NHR)-C(=O)-O-R'' Isocyanate->this compound + Urethane R'-NH-C(=O)-O-R'' Urethane->this compound

A diagram illustrating the formation of an this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of this compound structures. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of atoms within the molecule, allowing for clear discrimination between this compound, urethane, urea, and biuret (B89757) linkages.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation :

    • Dissolve 5-10 mg of the sample (e.g., polyurethane elastomer, reaction mixture) in 0.5-0.7 mL of a suitable deuterated polar solvent.

    • Commonly used solvents include N,N-dimethylacetamide-d₉ (DMA-d₉), dimethyl sulfoxide-d₆ (DMSO-d₆), or chloroform-d (B32938) (CDCl₃).[2] The choice of solvent is critical as chemical shifts can vary.[2]

    • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be used to aid dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 400 MHz or higher field strength.

    • Pulse Program : Standard ¹³C single pulse experiment with proton decoupling.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (a longer delay may be needed for accurate quantification).

    • Number of Scans : 1024 to 4096, or as needed to achieve an adequate signal-to-noise ratio.

    • Temperature : Room temperature (or as required to maintain sample stability).

  • Data Processing and Analysis :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Identify the characteristic resonance signals for this compound carbonyl carbons and compare them to known chemical shifts.[3]

    • Integrate the peaks corresponding to this compound, urethane, and other species for quantification. The concentration of each functional group can be determined relative to an internal standard or by comparing the integral values.[4]

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes typical ¹³C NMR chemical shifts for this compound and related functional groups.

Functional GroupCharacteristic AtomChemical Shift (ppm)Reference
This compound Carbonyl (C=O)~153[5]
UrethaneCarbonyl (C=O)~154-156[4][5]
BiuretCarbonyl (C=O)~156-158[6]
UreaCarbonyl (C=O)~157-159[2][6]
IsocyanurateCarbonyl (C=O)~148-149[4][5]

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent used.

Workflow for NMR Analysis

G cluster_workflow NMR Analysis Workflow Start Sample Prep Dissolve in Deuterated Solvent Start->Prep Tube Transfer to NMR Tube Prep->Tube Acquire Acquire ¹H / ¹³C NMR Spectra Tube->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Identify & Integrate Characteristic Peaks Process->Analyze End Quantification & Identification Analyze->End

Workflow for this compound identification by NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of allophanates and to elucidate their structure through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are particularly useful.[4][7][8]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation :

    • Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., methanol (B129727), acetonitrile).

    • The concentration should be in the range of 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC Separation (for LC-MS) :

    • Column : A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing 0.1% formic acid to promote ionization.

    • Gradient : Start with a high aqueous percentage and gradually increase the organic solvent to elute compounds based on polarity.

    • Flow Rate : 0.2-0.5 mL/min for analytical scale.

    • Detector : UV detector can be used in-line before the MS.

  • Mass Spectrometry Parameters (ESI-MS) :

    • Ionization Mode : Positive ion mode is typically used for allophanates.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 100-150 °C.

    • Desolvation Gas Flow : Set according to manufacturer recommendations.

    • Mass Range : Scan a range appropriate for the expected molecular weights of the allophanates and related oligomers.

    • Fragmentation (MS/MS) : For structural confirmation, perform tandem MS on the parent ion of interest using collision-induced dissociation (CID).

  • Data Analysis :

    • Extract the mass spectra from the chromatographic peaks.

    • Identify the molecular ions ([M+H]⁺, [M+Na]⁺) corresponding to the expected this compound structures.[10]

    • Analyze the fragmentation patterns from MS/MS spectra to confirm the structure.

Quantitative Data: Mass Spectrometry

Quantitative analysis by MS is typically performed using an internal standard and creating a calibration curve. The table below provides an example of expected ions for a model this compound.

CompoundFormationExpected Ion (m/z)Ion TypeReference
This compound from p-tolyl isocyanate and diethylene glycol methyl etherReaction Product387[M+H]⁺[10]
Isocyanurate of p-tolyl isocyanateSide Product400[M+H]⁺[10]
Carbamate (Urethane)Precursor254[M+H]⁺[10]

Workflow for Mass Spectrometry Analysis

G cluster_workflow LC-MS Analysis Workflow Start Sample Prep Dissolve & Filter Sample Start->Prep Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (MS and MS/MS) Ionize->Analyze End Data Interpretation (Mass & Fragments) Analyze->End

Workflow for this compound identification by LC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating complex mixtures and quantifying individual components, making it suitable for analyzing this compound formation in reaction mixtures or as impurities in drug products.[11][12]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase starting condition or a stronger solvent like acetonitrile).

    • Dilute to a final concentration within the linear range of the detector.

    • Filter the solution through a 0.45 µm filter before injection.

  • Instrumentation and Conditions :

    • HPLC System : A system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

    • Column : C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A : Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% TFA or formic acid.

    • Gradient Program : A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a wash and re-equilibration step. The specific gradient must be optimized for the sample.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30-40 °C to ensure reproducible retention times.

    • Detection : UV detection at a wavelength where the compounds of interest absorb (e.g., 230 nm or 254 nm for aromatic compounds).

    • Injection Volume : 10-20 µL.

  • Quantification :

    • Prepare a series of calibration standards of a purified this compound reference material.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data: HPLC Parameters

Quantitative performance depends heavily on the specific method validation. The following table provides typical performance characteristics for HPLC assays in pharmaceutical analysis.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[12]
Accuracy (% Recovery)98-102%[13][14]
Precision (% RSD)< 2%[13][14]
Limit of Quantification (LOQ)Varies (e.g., 0.01 mg/mL)[13][14]

Workflow for HPLC Analysis

G cluster_workflow HPLC Analysis Workflow Start Sample & Standards Prep Dissolve, Dilute & Filter Start->Prep Inject Inject into HPLC System Prep->Inject Separate Gradient Elution on Reversed-Phase Column Inject->Separate Detect UV/DAD Detection Separate->Detect Quantify Integrate Peaks & Create Calibration Curve Detect->Quantify End Calculate Concentration Quantify->End

Workflow for this compound quantification by HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a sample. It is particularly useful for monitoring the formation or disappearance of this compound groups in polymers and reaction mixtures. Attenuated Total Reflectance (ATR)-FTIR is often used for quantitative analysis of solid or liquid samples.[15][16]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation :

    • For liquid samples, place a small drop directly onto the ATR crystal.

    • For solid or foam samples, press a representative piece firmly and evenly against the ATR crystal to ensure good contact.[15]

    • No other sample preparation is typically required.

  • Data Acquisition :

    • Spectrometer : An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

    • Background Scan : Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan : Collect the spectrum of the sample.

    • Spectral Range : 4000-600 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis :

    • Perform ATR correction and baseline correction on the sample spectrum.

    • Identify the characteristic absorption bands for this compound, urethane, and isocyanate groups.

    • For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of a characteristic this compound peak against the concentration in a set of standards. The ratio of the this compound peak to an internal standard peak (a peak that does not change) can improve accuracy.[15]

Quantitative Data: Characteristic FTIR Absorption Bands

The table below lists the key IR stretching frequencies for identifying allophanates.

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
This compound N-H Stretch~3300[15]
This compound C=O Stretch~1720-1730 (ester-like), ~1680-1690 (amide-like)[15]
UrethaneN-H Stretch~3300-3330[17]
UrethaneC=O Stretch~1700-1730[17]
IsocyanateN=C=O Stretch~2250-2275[15][17]
IsocyanurateC=O Stretch~1700-1715[15]

Workflow for FTIR Analysis

G cluster_workflow FTIR Analysis Workflow Start Sample Background Collect Background Spectrum (Clean ATR) Start->Background Sample Place Sample on ATR Crystal Start->Sample Acquire Acquire IR Spectrum Background->Acquire Sample->Acquire Process Process Spectrum (Baseline/ATR Correction) Acquire->Process Analyze Identify Characteristic Absorption Bands Process->Analyze End Qualitative or Quantitative Analysis Analyze->End

References

Application Notes and Protocols for the Synthesis of Allophanate Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of allophanate crosslinkers, chemical structures formed from the reaction of an isocyanate with a urethane (B1682113) group. This document details the synthetic protocols, key reaction parameters, and characterization techniques for these versatile compounds, with a particular focus on their emerging applications in drug delivery and bioconjugation.

Introduction to this compound Crosslinkers

This compound crosslinkers are a class of compounds characterized by the presence of at least one this compound linkage (-NH-CO-N(R)-CO-). This functional group is formed by the addition of an isocyanate group to a urethane bond. The formation of this compound linkages can be a deliberate synthetic strategy to introduce branching or crosslinking in polyurethane systems, or it can occur as a side reaction at elevated temperatures.[1][2] The reversible nature of the this compound bond at high temperatures (typically above 100-150°C) allows for thermal processing of the crosslinked materials.[2]

The synthesis of this compound crosslinkers offers a versatile platform for the development of new materials with tailored properties. By carefully selecting the starting isocyanates and alcohols (which form the initial urethane), and controlling the reaction conditions, it is possible to produce this compound crosslinkers with varying degrees of functionality, reactivity, and cleavability. These characteristics make them promising candidates for advanced applications in drug delivery, tissue engineering, and bioconjugation.

Synthesis of this compound Crosslinkers: Reaction Principles and Key Parameters

The fundamental reaction for the formation of an this compound crosslinker involves two main steps:

  • Urethane Formation: An isocyanate reacts with an alcohol to form a urethane (carbamate).

  • This compound Formation: A second isocyanate molecule reacts with the N-H group of the urethane to form the this compound linkage.

Several factors influence the rate and yield of this compound formation:

  • Temperature: Elevated temperatures (generally ≥170°C in the absence of a catalyst) favor the formation of allophanates.[1] However, at very high temperatures (above 100-150°C), the reaction can be reversible.[2]

  • Isocyanate Concentration: An excess of isocyanate relative to the alcohol promotes the reaction of the isocyanate with the newly formed urethane groups, thus favoring this compound formation.[1][3]

  • Catalysts: Various catalysts can promote this compound formation at lower temperatures, providing better control over the reaction and minimizing side products. Common catalysts include organotin compounds (e.g., dibutyltin (B87310) dilaurate), bismuth salts (e.g., bismuth triscarboxylates), tertiary amines, and quaternary ammonium (B1175870) salts.[4][5] The choice of catalyst is crucial as it can also influence the formation of undesired byproducts such as isocyanurates.

Experimental Protocols

Protocol 1: General Synthesis of an this compound Crosslinker at High Temperature

This protocol describes a general method for synthesizing an this compound crosslinker from a diisocyanate and a diol without a catalyst, relying on high temperatures to drive the reaction.

Materials:

  • Diisocyanate (e.g., 4,4′-methylenebis(phenyl isocyanate) - MDI)

  • Diol (e.g., 1,4-butanediol)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Quenching agent (e.g., dibutylamine)

  • Precipitation solvent (e.g., methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction flask with a condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: Assemble a clean, dry reaction flask with a condenser and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Dissolve the diol in the anhydrous solvent in the reaction flask. Heat the solution to the desired reaction temperature (e.g., 170°C).

  • Reaction Initiation: Slowly add the diisocyanate to the heated diol solution with vigorous stirring. The NCO/OH molar ratio should be greater than 1 to ensure an excess of isocyanate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane and this compound peaks indicate the reaction is proceeding.

  • Reaction Quenching: Once the desired level of conversion is achieved (e.g., after 1 hour), cool the reaction mixture to room temperature and quench any remaining isocyanate by adding a small amount of dibutylamine.[1]

  • Purification: Precipitate the crude polymer by pouring the reaction mixture into a non-solvent such as methanol.[1]

  • Drying: Collect the precipitate by filtration and dry it under vacuum to obtain the this compound crosslinker.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the presence of this compound linkages. Gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution.[4]

Protocol 2: Catalytic Synthesis of an this compound Crosslinker using a Bismuth Catalyst

This protocol outlines the synthesis of an this compound crosslinker at a lower temperature using a bismuth-based catalyst, which helps to control the reaction and minimize the formation of isocyanurate trimers.

Materials:

  • Isocyanate (e.g., hexamethylene diisocyanate - HDI)

  • Monoalcohol with an ether or polyether functional group

  • Bismuth-comprising catalyst (e.g., bismuth tris(neodecanoate))

  • Metal compound co-catalyst (e.g., sodium or potassium carboxylate, present in the monoalcohol at 0.5-100 ppm)[5]

  • Anhydrous solvent (optional)

  • Reaction vessel with temperature control and stirring

  • Inert gas supply

Procedure:

  • Reaction Setup: Charge the reaction vessel with the isocyanate under an inert atmosphere.

  • Catalyst and Alcohol Addition: In a separate container, dissolve the bismuth catalyst and ensure the specified amount of metal co-catalyst is present in the monoalcohol. Add this mixture to the isocyanate in the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 180°C.[5] The reaction can be carried out in one or two steps. For a two-step process, a lower temperature (e.g., 80-100°C) is used initially to favor urethane formation, followed by an increase in temperature to promote allophanation.[5]

  • Monitoring: Monitor the reaction by tracking the disappearance of the NCO groups using titration or spectroscopy.

  • Termination: Once the desired NCO content is reached, the reaction can be stopped by cooling and adding a catalyst inhibitor if necessary.

  • Purification: The resulting this compound-containing polyisocyanate may be used directly or purified by methods such as falling film evaporation to remove unreacted monomer.[6]

  • Characterization: Analyze the product for NCO content, viscosity, and the presence of this compound and isocyanurate structures using FTIR and NMR spectroscopy. The goal is to have a low isocyanurate trimer content (less than 5% by weight).[5]

Quantitative Data

The yield and composition of this compound crosslinkers are highly dependent on the reaction conditions. The following tables summarize some reported quantitative data.

DiisocyanateDiurethaneNCO/Urethane RatioTemperature (°C)Reaction Time (h)This compound Yield (%)Reference
MDIModel Aryl-Alkyl>1≥1701≤10[1]
tIPDIModel Aryl-Alkyl>1≥1701≤10[1]

Table 1: this compound Yield under High-Temperature Conditions.

Catalyst SystemIsocyanateAlcoholTemperature (°C)Isocyanurate ByproductReference
Bismuth Triscarboxylate + Metal Cocatalyst (0.5-100 ppm)VariousMonoalcohol with ether/polyether80-180< 5%[5]
Quaternary AmmoniumVariousVariousNot specifiedSignificant trimer formation[5]
Tin-based compoundsVariousVariousNot specifiedNot specified[5]

Table 2: Comparison of Catalytic Systems for this compound Synthesis.

Characterization of this compound Crosslinkers

Confirmation of the this compound structure is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of this compound linkages can be monitored by the appearance of characteristic carbonyl (C=O) stretching bands. While urethane carbonyls typically appear around 1700-1730 cm⁻¹, this compound carbonyls can be observed at slightly different wavenumbers, often around 1680 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound crosslinkers. In ¹³C NMR, the carbonyl carbons of the this compound group give rise to distinct signals that can be differentiated from urethane and isocyanurate carbonyls. For instance, this compound carbonyl signals have been reported around 154.1 ppm and 155.4 ppm, while isocyanurate carbonyls appear around 148.9 ppm.[4]

Applications in Drug Delivery and Bioconjugation

While the primary applications of this compound crosslinkers have been in the field of polyurethane coatings and materials, their unique properties are attracting interest for biomedical applications.

  • Drug Delivery Vehicles: this compound crosslinkers can be used to prepare biodegradable hydrogels for controlled drug release.[8] The crosslinking density, which can be controlled by the extent of allophanation, influences the swelling behavior and degradation rate of the hydrogel, thereby modulating the drug release profile.[9][10]

  • Bioconjugation: Functionalized this compound crosslinkers can serve as linkers to conjugate biomolecules such as proteins, peptides, or antibodies to other molecules or surfaces. By incorporating reactive groups (e.g., amines, thiols, or "clickable" moieties) into the alcohol or isocyanate precursors, this compound linkers with specific functionalities can be synthesized.

  • Cleavable Linkers: The thermal and, in some cases, chemical lability of the this compound bond could be exploited to design cleavable linkers for antibody-drug conjugates (ADCs).[][12][13] This would allow for the controlled release of a cytotoxic payload at the target site.

Visualizations

Allophanate_Synthesis_Workflow General Workflow for this compound Crosslinker Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Purification and Characterization Isocyanate Isocyanate (e.g., Diisocyanate) Urethane_Formation 1. Urethane Formation (Isocyanate + Alcohol) Isocyanate->Urethane_Formation Allophanate_Formation 2. This compound Formation (Urethane + Isocyanate) Isocyanate->Allophanate_Formation Alcohol Alcohol (e.g., Diol or Functionalized Alcohol) Alcohol->Urethane_Formation Catalyst Catalyst (Optional, e.g., Bismuth or Tin Compound) Catalyst->Urethane_Formation Urethane_Formation->Allophanate_Formation Purification Purification (e.g., Precipitation, Evaporation) Allophanate_Formation->Purification Characterization Characterization (NMR, FTIR, GPC) Purification->Characterization Final_Product This compound Crosslinker Characterization->Final_Product

Caption: General workflow for the synthesis of this compound crosslinkers.

Allophanate_Formation_Pathway Chemical Pathway of this compound Formation Isocyanate1 R'-N=C=O (Isocyanate) Urethane R-O-CO-NH-R' (Urethane) Isocyanate1->Urethane + Alcohol R-OH (Alcohol) Alcohol->Urethane + This compound R-O-CO-N(R')-CO-NH-R'' (this compound) Urethane->this compound + Isocyanate2 R''-N=C=O (Isocyanate) Isocyanate2->this compound +

Caption: Chemical reaction pathway for the formation of an this compound.

References

Application of Allophanates in Adhesive Technology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanates are branched, thermally reversible cross-linkages that can be intentionally formed in polyurethane (PU) systems to enhance the performance of adhesives. Formed from the reaction of an isocyanate group with a urethane (B1682113) linkage, allophanate crosslinking offers a versatile method for increasing the thermal stability, mechanical strength, and overall durability of polyurethane adhesives.[1][2] This is particularly advantageous in applications demanding high performance under challenging environmental conditions. The controlled introduction of this compound structures allows for the fine-tuning of adhesive properties, such as viscosity, cure speed, and final bond strength.[3]

This document provides detailed application notes and protocols for the utilization of allophanates in both conventional two-component and UV-curable adhesive systems. It is intended to serve as a comprehensive guide for researchers and professionals in the development of advanced adhesive formulations.

Chemistry of this compound Formation

This compound linkages are formed in a two-step reaction. First, an isocyanate reacts with a polyol to form a urethane. Subsequently, a second isocyanate molecule reacts with the N-H group of the urethane to create an this compound. This second reaction is typically slower than urethane formation and is promoted by excess isocyanate and elevated temperatures, often in the range of 100-150°C.[2][3] The presence of certain catalysts can also influence the rate of this compound formation.[3]

A key characteristic of the this compound bond is its thermal reversibility. At temperatures above 150°C, the this compound linkage can revert to a urethane and a free isocyanate.[3] This property can be exploited in the processing of thermoplastic polyurethanes and in creating reworkable or repairable adhesive joints.

Logical Relationship of this compound Formation

Allophanate_Formation Isocyanate1 Isocyanate (R-NCO) Urethane Urethane Linkage Isocyanate1->Urethane Polyol Polyol (R'-OH) Polyol->Urethane This compound This compound Crosslink Urethane->this compound Isocyanate2 Excess Isocyanate (R-NCO) Isocyanate2->this compound Heat Heat (>100°C) & Catalyst Heat->this compound Promotes

Caption: this compound formation from isocyanates and a polyol.

Application in Two-Component Polyurethane Adhesives

In two-component (2K) polyurethane adhesives, this compound crosslinking can be introduced to enhance the performance of the cured adhesive. This is typically achieved by formulating the isocyanate component (Part B) to be in stoichiometric excess relative to the polyol component (Part A) and by applying a post-cure heat treatment.

Experimental Protocol: Preparation of a Two-Component this compound-Crosslinked Polyurethane Adhesive

This protocol describes the preparation of a model two-component polyurethane adhesive designed to promote this compound formation for enhanced thermal and mechanical properties.

Materials:

  • Part A (Polyol Component):

    • Polyether polyol (e.g., polypropylene (B1209903) glycol, MW 2000 g/mol )

    • Chain extender (e.g., 1,4-butanediol)

    • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

    • Solvent (e.g., methyl ethyl ketone - MEK), if required for viscosity control.

  • Part B (Isocyanate Component):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Equipment:

  • Three-neck round bottom flask with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum oven

  • Adhesive mixing and dispensing equipment

  • Substrates for bonding (e.g., aluminum, steel, or composite panels)

Procedure:

  • Preparation of Part A (Polyol Premix):

    • In the reaction flask, combine the polyether polyol and 1,4-butanediol.

    • Heat the mixture to 60°C under a nitrogen blanket with gentle stirring until homogenous.

    • Cool the mixture to 40°C and add the DBTDL catalyst (typically 0.01-0.05% by weight of the total Part A).

    • If using a solvent, add it at this stage to achieve the desired application viscosity.

    • Stir for an additional 15 minutes until the catalyst is fully dispersed.

  • Mixing and Application:

    • Combine Part A and Part B in the desired stoichiometric ratio. To promote this compound formation, an NCO:OH index of 1.1:1 to 1.3:1 is recommended.

    • Mix the two components thoroughly for 2-3 minutes until a uniform consistency is achieved, avoiding excessive air entrapment.

    • Apply the mixed adhesive to the prepared substrate surfaces.

  • Curing:

    • Join the substrates and clamp with uniform pressure.

    • Allow an initial cure at room temperature for 24 hours to build initial handling strength.

    • For the development of this compound crosslinks, a post-cure is necessary. Place the bonded assembly in an oven at 100-120°C for 2-4 hours.

Data Presentation: Performance of this compound-Crosslinked Adhesives
PropertyStandard PU Adhesive (NCO:OH = 1.0)This compound-Crosslinked PU (NCO:OH = 1.2)Test Method
Lap Shear Strength (MPa) 15.221.5ASTM D1002
T-Peel Strength (N/mm) 6.89.3ASTM D1876
Glass Transition Temp. (Tg, °C) 5575DSC
Thermal Stability (TGA, 5% wt loss, °C) 280315TGA

Application in UV-Curable Adhesives

Acrylated this compound oligomers are used in UV-curable adhesives to provide a combination of rapid cure, low viscosity, and excellent final properties. These oligomers have both acrylate (B77674) groups for UV-initiated polymerization and this compound structures within their backbone, contributing to toughness and durability.

Experimental Protocol: Formulation of a UV-Curable this compound-Based Adhesive

This protocol outlines the formulation of a UV-curable adhesive using an acrylated this compound oligomer.

Materials:

  • Acrylated this compound oligomer

  • Reactive diluent (e.g., isobornyl acrylate)

  • Photoinitiator (e.g., TPO)

  • Adhesion promoter (optional, e.g., silane (B1218182) coupling agent)

Equipment:

  • High-shear mixer

  • UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

  • Substrates for bonding (e.g., glass, polycarbonate)

Procedure:

  • Formulation:

    • In a light-blocking container, combine the acrylated this compound oligomer and the reactive diluent.

    • Mix at high speed until a homogenous solution is obtained. The ratio will depend on the desired viscosity and final properties.

    • Add the photoinitiator (typically 1-5% by weight) and adhesion promoter, if used.

    • Continue mixing until all components are fully dissolved.

  • Application and Curing:

    • Apply a thin film of the adhesive to one of the substrates.

    • Join the second substrate, ensuring no air bubbles are trapped.

    • Expose the bond line to a UV light source with an intensity and duration sufficient to achieve full cure. Curing parameters will depend on the photoinitiator, adhesive thickness, and substrate transparency.

Data Presentation: Properties of UV-Curable this compound Adhesives
PropertyValueTest Method
Viscosity @ 25°C (cP) 8,000 - 60,000Brookfield Viscometer
Pendulum Hardness (s) 60 - 180König Pendulum Hardness
Adhesion to Polycarbonate Excellent (5B)ASTM D3359
Adhesion to Steel Good (4B)ASTM D3359

Experimental Workflows

Workflow for Two-Component Adhesive Preparation and Testing

Two_Component_Workflow Start Start PrepA Prepare Part A (Polyol Premix) Start->PrepA PrepB Prepare Part B (Isocyanate) Start->PrepB Mix Mix Part A and Part B PrepA->Mix PrepB->Mix Apply Apply Adhesive to Substrate Mix->Apply Assemble Assemble and Clamp Apply->Assemble RoomCure Room Temperature Cure (24h) Assemble->RoomCure PostCure Post-Cure (100-120°C, 2-4h) RoomCure->PostCure Testing Mechanical and Thermal Testing PostCure->Testing End End Testing->End

Caption: Workflow for 2K this compound adhesive preparation.

Workflow for UV-Curable Adhesive Formulation and Curing

UV_Curable_Workflow Start Start Formulate Formulate Adhesive (Oligomer, Diluent, Photoinitiator) Start->Formulate Mix High-Shear Mixing Formulate->Mix Apply Apply Adhesive Film Mix->Apply Assemble Assemble Substrates Apply->Assemble UVCure UV Curing Assemble->UVCure Testing Adhesion and Hardness Testing UVCure->Testing End End Testing->End

Caption: Workflow for UV-curable this compound adhesive.

Conclusion

The incorporation of this compound crosslinks into polyurethane adhesives provides a powerful tool for enhancing their performance characteristics. Through careful formulation and controlled curing conditions, it is possible to develop adhesives with superior thermal stability, mechanical strength, and durability. The protocols and data presented herein offer a starting point for the development of advanced this compound-based adhesive systems tailored to specific application requirements. Further optimization of component ratios, catalyst selection, and curing profiles can lead to even greater performance enhancements.

References

Controlled Synthesis of Allophanate-Containing Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of allophanate-containing materials. Allophanates are branched structures formed from the reaction of an isocyanate with a urethane (B1682113). The presence of this compound linkages can significantly modify the properties of polyurethane-based materials, offering opportunities for creating novel materials for various applications, including in the pharmaceutical and drug development sectors. This document outlines key synthetic strategies, experimental procedures, and characterization methods to guide researchers in this field.

Introduction to this compound Synthesis

The formation of allophanates is a critical side reaction in polyurethane chemistry, but it can also be harnessed to create branched or crosslinked polymers with unique properties. The synthesis of allophanates typically occurs in a two-step reaction:

  • Urethane Formation: An isocyanate reacts with an alcohol to form a urethane linkage.

  • This compound Formation: The urethane then reacts with another isocyanate molecule to form the this compound.

This process is often catalyzed and is highly dependent on reaction conditions such as temperature and the stoichiometry of the reactants. Controlling these parameters is essential to achieve the desired degree of allophanation while minimizing side reactions, such as the formation of isocyanurate trimers.

Key Synthetic Methods and Experimental Protocols

Bismuth-Catalyzed Synthesis of Allophanates from Hexamethylene Diisocyanate (HDI) and Ethoxylated Fatty Alcohols

This protocol describes a method for synthesizing allophanates with a low isocyanurate content, which is crucial for controlling the exothermic nature of the reaction and ensuring product consistency.[1][2] This method is particularly useful for producing this compound-containing polyisocyanates for coatings and adhesives.

Experimental Protocol:

  • Reagents and Equipment:

    • Hexamethylene diisocyanate (HDI)

    • Ethoxylated fatty alcohol (e.g., Rhodasurf® LA 30)

    • Bismuth tris(2-ethylhexanoate) solution (catalyst)

    • Antioxidant (e.g., Irganox® 1076)

    • Di-(2-ethylhexyl) phosphate (B84403) (reaction stopper)

    • Nitrogen inlet

    • Jacketed reactor with mechanical stirrer and temperature control

  • Procedure:

    • Charge the reactor with hexamethylene diisocyanate (HDI).

    • Add the ethoxylated fatty alcohol and the antioxidant to the reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 85°C) under a nitrogen atmosphere with stirring.

    • Add the bismuth tris(2-ethylhexanoate) catalyst solution.

    • Monitor the progress of the reaction by determining the NCO (isocyanate) content via titration.

    • Once the target NCO content is reached, stop the reaction by adding a catalyst inhibitor such as di-(2-ethylhexyl) phosphate.

    • Remove the excess unreacted HDI monomer by thin-film evaporation.

Data Presentation:

ParameterValueReference
Reactants
Hexamethylene diisocyanate (HDI)2402 g (14.28 mol)[1]
Rhodasurf® LA 30 (ethoxylated fatty alcohol)481 g (1.34 mol)[1]
Bismuth tris(2-ethylhexanoate) solution33.3 g[1]
Reaction Conditions
Temperature85°C[1]
Product Characteristics
Final NCO Content16.8%[3]
Viscosity (at 25°C)1490 mPa·s[3]
Free HDI Monomer0.2%[3]
Yield (before distillation)68.9%[3]
Synthesis of this compound-Containing Polyisocyanate Crosslinkers for Powder Coatings

This protocol outlines the synthesis of internally-blocked polyisocyanate crosslinkers containing this compound structures, suitable for use in powder coatings.[4] The use of specific catalysts and blocking agents is a key feature of this method.

Experimental Protocol:

  • Reagents and Equipment:

  • Procedure:

    • Charge the reaction vessel with the alicyclic diisocyanate and the monohydric aliphatic alcohol.

    • Add the dibutyltin dilaurate and triethylamine catalysts.

    • Heat the mixture to a temperature that favors this compound formation while minimizing side reactions.

    • Monitor the reaction progress by FTIR or titration to follow the consumption of isocyanate groups.

    • Once the desired level of this compound formation is achieved, add the blocking agent to cap the remaining isocyanate groups.

    • Purify the resulting blocked polyisocyanate crosslinker.

Data Presentation:

Characterization of the synthesized blocked polyisocyanate crosslinkers is typically performed using the following techniques, with representative data presented in a similar tabular format.

PropertyMethodTypical ValuesReference
Chemical StructureIR, ¹H-NMR, ¹³C-NMRConfirmation of this compound and blocked isocyanate structures[4]
Molecular Weight DistributionGPCMWD parameters determined[4]
Thermal PropertiesDTA, TG, DSCUnblocking and curing temperatures investigated[4]

Signaling Pathways and Experimental Workflows

General Reaction Pathway for this compound Synthesis

The following diagram illustrates the general two-step reaction for the formation of an this compound from an isocyanate and an alcohol.

Allophanate_Formation Isocyanate1 R-N=C=O (Isocyanate) Urethane R-NH-C(=O)O-R' (Urethane) Isocyanate1->Urethane + R'-OH Alcohol R'-OH (Alcohol) Alcohol->Urethane This compound R-N(C(=O)O-R')-C(=O)NH-R'' (this compound) Urethane->this compound + R''-N=C=O Isocyanate2 R''-N=C=O (Isocyanate) Isocyanate2->this compound Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation Charge_Reactants 1. Charge Reactor with HDI, Alcohol, and Antioxidant Heat_Mixture 2. Heat to 85°C under Nitrogen Charge_Reactants->Heat_Mixture Add_Catalyst 3. Add Bismuth Tris(2-ethylhexanoate) Heat_Mixture->Add_Catalyst Monitor_Reaction 4. Monitor NCO Content via Titration Add_Catalyst->Monitor_Reaction Stop_Reaction 5. Add Reaction Stopper Monitor_Reaction->Stop_Reaction Target NCO content reached Purify_Product 6. Purify by Thin-Film Evaporation Stop_Reaction->Purify_Product Final_Product This compound-Containing Polyisocyanate Purify_Product->Final_Product

References

Application Notes and Protocols for Allophanate Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle functionalization is a cornerstone of nanomedicine, enabling the transformation of nascent nanoparticles into sophisticated therapeutic and diagnostic agents. The surface chemistry of these nanoparticles dictates their interaction with biological systems, influencing their stability, biocompatibility, targeting specificity, and drug release kinetics. While a variety of functionalization strategies have been explored, the use of allophanate linkages for surface modification presents a novel, yet underexplored, avenue.

Allophanates are formed through the reaction of an isocyanate group with a pre-existing urethane (B1682113) group. This reaction, often considered a side reaction in polyurethane chemistry, can be harnessed to create branched or cross-linked structures.[1] When applied to nanoparticle functionalization, this chemistry offers the potential for a robust and versatile method to attach a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads. The reaction typically proceeds at elevated temperatures or in the presence of specific catalysts, and the resulting this compound bond is known to be thermally reversible, which could be exploited for controlled release applications.[1]

These application notes provide a detailed, albeit hypothetical, framework for the this compound functionalization of nanoparticles, drawing upon the fundamental principles of this compound chemistry and established nanoparticle modification techniques. The provided protocols are intended to serve as a starting point for researchers interested in exploring this innovative functionalization strategy.

Experimental Protocols

The following protocols outline a two-step process for the this compound functionalization of nanoparticles. The first step involves the introduction of urethane groups onto the nanoparticle surface, which then serve as reactive sites for the subsequent this compound formation with an isocyanate-bearing molecule of interest.

Protocol 1: Synthesis of Urethane-Modified Nanoparticles

This protocol describes the initial modification of nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles) with hydroxyl groups, followed by their reaction with a diisocyanate to introduce surface urethane functionalities.

Materials:

  • Nanoparticles (e.g., silica nanoparticles, 50 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Ultrasonicator

  • Nitrogen or Argon gas supply

Procedure:

  • Hydroxylation of Nanoparticles (if required): For nanoparticles lacking surface hydroxyl groups, treat them with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) under sonication for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. After treatment, wash the nanoparticles repeatedly with deionized water until the pH is neutral, and then with ethanol. Dry the nanoparticles under vacuum.

  • Amine Functionalization: Disperse the hydroxylated nanoparticles in anhydrous toluene (1 mg/mL) under a nitrogen atmosphere. Add APTES (10 µL per mg of nanoparticles) and stir the suspension at room temperature for 24 hours.

  • Washing: Centrifuge the suspension to pellet the amine-functionalized nanoparticles. Discard the supernatant and wash the nanoparticles three times with anhydrous toluene and then three times with anhydrous ethanol to remove unreacted APTES.

  • Urethane Formation: Resuspend the amine-functionalized nanoparticles in anhydrous toluene (1 mg/mL) under a nitrogen atmosphere. In a separate flask, prepare a solution of HDI in anhydrous toluene (10% v/v).

  • Slowly add the HDI solution to the nanoparticle suspension with vigorous stirring. The molar ratio of HDI to surface amine groups should be in excess to ensure complete reaction and to provide isocyanate groups for the subsequent this compound reaction. A typical starting ratio is 10:1.

  • If desired, add a catalytic amount of DBTDL (e.g., 0.1% w/w of HDI).

  • Stir the reaction mixture at 60-80°C for 4-6 hours under a nitrogen atmosphere.

  • Purification: Cool the reaction mixture to room temperature. Centrifuge the suspension to collect the urethane-modified nanoparticles. Wash the nanoparticles thoroughly with anhydrous toluene to remove excess HDI and the catalyst. Finally, wash with anhydrous ethanol and dry under vacuum.

Protocol 2: this compound Functionalization with a Molecule of Interest

This protocol details the reaction of the urethane-modified nanoparticles with an isocyanate-derivatized molecule of interest (e.g., a drug, targeting ligand, or imaging agent) to form this compound linkages.

Materials:

  • Urethane-modified nanoparticles (from Protocol 1)

  • Isocyanate-derivatized molecule of interest (e.g., isocyanato-PEG-folate)

  • Anhydrous Dimethylformamide (DMF)

  • Bismuth-based catalyst (e.g., bismuth tris(2-ethylhexanoate)) (optional)[2]

  • Anhydrous ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Isocyanate-Derivatized Molecule: The molecule of interest must possess a free isocyanate group. If not commercially available, this can be synthesized by reacting a molecule with a primary amine or hydroxyl group with an excess of a diisocyanate, followed by purification.

  • Reaction Setup: Disperse the urethane-modified nanoparticles in anhydrous DMF (1 mg/mL) under a nitrogen atmosphere and sonicate for 15 minutes to ensure a homogenous suspension.

  • In a separate flask, dissolve the isocyanate-derivatized molecule of interest in anhydrous DMF.

  • Add the solution of the isocyanate-derivatized molecule to the nanoparticle suspension. The molar ratio of the isocyanate molecule to the surface urethane groups should be optimized, but a starting point of 2:1 is recommended.

  • If using a catalyst, add a catalytic amount of the bismuth-based catalyst.

  • This compound Formation: Heat the reaction mixture to 100-120°C and stir for 12-24 hours under a nitrogen atmosphere.[1] The reaction progress can be monitored by taking small aliquots and analyzing them via FTIR for the disappearance of the N-H stretch of the urethane and the appearance of the this compound carbonyl peak.

  • Purification: Cool the reaction mixture to room temperature. The purification method will depend on the stability of the functionalized nanoparticles.

    • Centrifugation: Centrifuge the suspension to pellet the this compound-functionalized nanoparticles. Wash the nanoparticles repeatedly with DMF and then with ethanol to remove unreacted molecules and the catalyst.

    • Dialysis: Alternatively, transfer the reaction mixture to a dialysis bag and dialyze against DMF for 48 hours and then against deionized water for 48 hours to remove impurities.

  • Final Product: Collect the purified this compound-functionalized nanoparticles by centrifugation or lyophilization. Store in a dry, inert atmosphere.

Characterization

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles at each step.

Table 1: Characterization Techniques and Expected Results

Technique Purpose Expected Results for this compound Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of functional groups.- Urethane-modified NPs: Appearance of a characteristic urethane carbonyl (C=O) peak around 1700-1730 cm⁻¹ and an N-H stretching peak around 3300 cm⁻¹.[3]- This compound-functionalized NPs: Appearance of a new carbonyl peak for the this compound group, typically at a slightly higher wavenumber than the urethane carbonyl (around 1720-1780 cm⁻¹), and a decrease in the intensity of the urethane N-H peak.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the surface ligands.- ¹³C NMR: Appearance of characteristic signals for the this compound carbonyl carbons, typically in the range of 154-156 ppm.[4]
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution.An increase in the hydrodynamic diameter after each functionalization step, indicating the addition of new molecular layers.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.A change in the zeta potential after each modification step, reflecting the alteration of the surface chemistry.
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and aggregation state.TEM images should confirm that the nanoparticles maintain their morphology and are not significantly aggregated after functionalization.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material on the nanoparticle surface.A stepwise increase in weight loss corresponding to the attached urethane and this compound ligands as the temperature is increased.

Quantitative Data

The following tables present hypothetical quantitative data for this compound-functionalized nanoparticles designed for drug delivery. These values are for illustrative purposes and will need to be determined experimentally.

Table 2: Physicochemical Properties of Functionalized Nanoparticles (Hypothetical Data)

Nanoparticle Type Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) Zeta Potential (mV) Surface Ligand Density (molecules/nm²)
Bare Nanoparticles52.3 ± 2.10.15-25.4 ± 1.8N/A
Urethane-Modified NPs65.8 ± 3.50.21-15.1 ± 2.31.8
This compound-Drug NPs88.2 ± 4.20.18-10.5 ± 1.91.5 (Drug Molecules)

Table 3: Drug Loading and Encapsulation Efficiency (Hypothetical Data)

Drug Functionalization Method Drug Loading Content (%) Encapsulation Efficiency (%)
Doxorubicin-IsocyanateThis compound Conjugation12.585.3
Paclitaxel-IsocyanateThis compound Conjugation9.878.6

Visualizations

Experimental Workflow

G cluster_0 Step 1: Urethane Modification cluster_1 Step 2: this compound Functionalization cluster_2 Characterization & Application Bare_NP Bare Nanoparticles Amine_NP Amine-Functionalized Nanoparticles Bare_NP->Amine_NP APTES Urethane_NP Urethane-Modified Nanoparticles Amine_NP->Urethane_NP Diisocyanate (e.g., HDI) Allophanate_NP This compound-Functionalized Nanoparticles Urethane_NP->Allophanate_NP Heat, Catalyst Isocyanate_Drug Isocyanate-Derivatized Drug/Ligand Isocyanate_Drug->Allophanate_NP Characterization Physicochemical Characterization Allophanate_NP->Characterization Application In Vitro / In Vivo Studies Characterization->Application

Caption: Workflow for this compound functionalization of nanoparticles.

Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound-functionalized nanoparticles carrying a specific drug. For instance, nanoparticles functionalized with a ligand targeting the Epidermal Growth Factor Receptor (EGFR) and carrying a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NP This compound-NP (EGFR Ligand + Drug) EGFR EGFR NP->EGFR Binding & Internalization MEK MEK NP->MEK Drug Release & Inhibition RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Targeted inhibition of the MAPK/ERK pathway.

Conclusion

This compound functionalization represents a promising and largely unexplored strategy for the surface modification of nanoparticles. The protocols and data presented in these application notes provide a foundational guide for researchers to begin investigating this novel chemistry for applications in drug delivery, diagnostics, and beyond. The potential for robust covalent linkage and the introduction of stimuli-responsive elements make this compound chemistry a compelling area for future research in nanomedicine. Experimental validation and optimization of the proposed protocols are critical next steps in harnessing the full potential of this versatile functionalization approach.

References

Application Notes and Protocols for Allophanate Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the kinetics of allophanate formation. The protocols detailed below are essential for researchers in polymer chemistry, materials science, and drug development who are investigating the reactions of isocyanates and urethanes.

Introduction to this compound Formation

Allophanates are chemical compounds formed from the reaction of an isocyanate with a urethane (B1682113). This reaction is a key side reaction in polyurethane chemistry and can also be a desired pathway for creating specific cross-linked structures. The formation of allophanates is influenced by several factors, including temperature, reactant concentrations, and the presence of catalysts. Understanding the kinetics of this compound formation is crucial for controlling polymer properties and for applications in drug delivery and biomaterials where precise molecular architecture is required.

This compound formation is typically favored at elevated temperatures, generally between 100°C and 170°C, and with an excess of isocyanate.[1][2] The reaction is often catalyzed by various compounds, with metal-based catalysts being particularly effective.

Key Analytical Techniques

The primary analytical methods for monitoring this compound kinetics and quantifying the resulting products are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][3]

  • NMR Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are powerful tools for structural elucidation and quantification of allophanates.

  • HPLC: HPLC is used to separate and quantify the reactants (isocyanate and urethane) and the this compound product over time, providing the data needed to determine reaction rates.

Experimental Protocols

Protocol 1: General Kinetic Experiment for this compound Formation

This protocol outlines a general procedure for conducting a kinetic study of this compound formation.

1. Reagent Preparation:

  • Prepare stock solutions of the isocyanate and urethane in a suitable anhydrous solvent (e.g., anhydrous toluene, N,N-dimethylformamide). The choice of solvent will depend on the solubility of the reactants.
  • If a catalyst is to be used, prepare a stock solution of the catalyst in the same solvent.

2. Reaction Setup:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
  • Place the flask in a thermostatically controlled oil bath to maintain a constant reaction temperature.

3. Reaction Initiation and Sampling:

  • Charge the flask with the urethane solution and the catalyst solution (if applicable).
  • Allow the solution to equilibrate at the desired reaction temperature.
  • Initiate the reaction by adding the isocyanate solution dropwise to the flask with vigorous stirring.
  • Start a timer immediately after the addition of the isocyanate.
  • At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.

4. Reaction Quenching:

  • Immediately quench the reaction in the collected aliquot to stop the formation of this compound. A common method is to add the aliquot to a solution of a primary or secondary amine, such as n-butylamine, which rapidly reacts with the excess isocyanate.[3]
  • For a typical quenching procedure, a 10 µL aliquot of the reaction mixture can be added to 990 µL of acetonitrile (B52724) containing 30 µL of n-butylamine.[3]

5. Sample Preparation for Analysis:

  • For HPLC Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.
  • For NMR Analysis: For a crude reaction mixture analysis, an aliquot can be taken, concentrated under vacuum to remove the bulk of the solvent, and then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[2]

Protocol 2: HPLC Analysis of this compound Kinetics

This protocol provides a method for the quantification of reactants and products using HPLC.

1. HPLC System and Conditions:

  • A standard HPLC system with a UV detector is suitable for this analysis.
  • The specific column and mobile phase will depend on the polarity of the analytes. A C18 reversed-phase column is often a good starting point.
  • A gradient elution may be necessary to separate the isocyanate, urethane, and this compound peaks effectively.

2. Calibration:

  • Prepare standard solutions of the isocyanate, urethane, and purified this compound of known concentrations.
  • Inject the standard solutions into the HPLC to generate calibration curves for each compound.

3. Sample Analysis:

  • Inject the quenched and diluted samples from the kinetic experiment into the HPLC.
  • Identify and integrate the peaks corresponding to the isocyanate, urethane, and this compound based on their retention times determined from the calibration standards.
  • Use the calibration curves to determine the concentration of each species at each time point.

Protocol 3: NMR Analysis of this compound Formation

This protocol describes the use of NMR spectroscopy for monitoring the reaction.

1. Sample Preparation:

  • Dissolve a small amount of the quenched and dried reaction mixture (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a deuterated solvent.[4]
  • Filter the sample through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.[5]

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra of the samples.
  • The disappearance of the urethane N-H proton signal and the appearance of new signals in the this compound region can be monitored over time.

3. Data Analysis:

  • Integrate the characteristic peaks of the urethane and this compound to determine their relative concentrations at each time point.

Data Presentation

The quantitative data obtained from HPLC or NMR analysis should be summarized in tables to facilitate comparison and kinetic modeling.

Table 1: HPLC Parameters for this compound Kinetic Analysis

ParameterValue
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Table 2: Characteristic NMR Chemical Shifts for Allophanates

NucleusFunctional GroupChemical Shift (ppm)Reference
¹H NMR This compound N-H~8.0 - 9.5[6]
Urethane N-H~6.5 - 7.5[6]
¹³C NMR This compound C=O (urethane-like)~153 - 156[7][8]
This compound C=O (urea-like)~150 - 153[7][8]
Urethane C=O~155 - 158[9]

Note: Chemical shifts can vary depending on the specific molecular structure and the solvent used.

Visualizations

The following diagrams illustrate the this compound formation pathway and the general experimental workflow.

Allophanate_Formation_Pathway Isocyanate Isocyanate (R-N=C=O) This compound This compound Isocyanate->this compound + Urethane Urethane (R'-NH-CO-OR'') Urethane->this compound + Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis ReagentPrep Reagent Preparation (Isocyanate, Urethane, Catalyst) ReactionSetup Reaction Setup (Inert Atmosphere, Temp. Control) ReagentPrep->ReactionSetup Reaction Initiate Reaction ReactionSetup->Reaction Sampling Time-course Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR NMR Analysis Quenching->NMR Data Kinetic Data Analysis HPLC->Data NMR->Data

References

Application Notes and Protocols for Allophanate-Based Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on allophanate-based scaffolds specifically for tissue engineering applications is limited. However, this compound crosslinks are integral to the structure and properties of many polyurethane-based biomaterials. Therefore, these application notes utilize polyurethane scaffolds as a well-documented proxy to provide relevant data and protocols. The principles and methodologies described herein are foundational and can be adapted for the development and evaluation of scaffolds where this compound content is a key variable.

Introduction to this compound-Based Scaffolds

Allophanates are crosslinking structures formed from the reaction of an isocyanate group with a urethane (B1682113) linkage. This reaction typically occurs at elevated temperatures or in the presence of excess isocyanate. In the context of polyurethane scaffolds for tissue engineering, the formation of this compound crosslinks can significantly influence the material's mechanical properties, degradation rate, and thermal stability. By controlling the conditions of polyurethane synthesis, the density of this compound crosslinks can be tailored to achieve desired scaffold characteristics for specific tissue engineering applications. These scaffolds offer a versatile platform for tissue regeneration due to their tunable properties.

Data Presentation: Properties of Polyurethane Scaffolds

The following tables summarize quantitative data from various studies on polyurethane-based scaffolds, which can serve as a benchmark for developing this compound-rich formulations.

Table 1: Mechanical Properties of Polyurethane Scaffolds

Polymer CompositionFabrication MethodCompressive Modulus (MPa)Compressive Strength (MPa)Porosity (%)Reference
Poly(ester urethane)Melt-extrusion AM---[1]
Polyurethane-ureaIndirect 3D Printing~0.1 - 0.2 (wet)~0.02 - 0.04 (wet)-[2]
PolyurethaneSalt Leaching/Freeze-Drying0.2 - 1.0-76 - 84[3]
Polyurethane (Estane 5701-F1)Salt Leaching/Freeze-Drying0.04 - 0.4-72 - 87[4][5]
Polycaprolactone-based PUPhase Separation0.82 - 1.230.58 - 0.9364 - 83[6]
PU with Calcium PhosphateGas Foaming--~87[7]

Table 2: Biocompatibility of Polyurethane Scaffolds

Scaffold TypeCell TypeAssayResultsReference
Polyurethane FoamMG63 Osteoblast-like cellsAlamar Blue, DNA QuantificationGood cell proliferation[7]
Polyurethane FoamHuman Mesenchymal Stem CellsCell Attachment/GrowthSupported cell attachment and growth[8]
Poly(ester urethane)Human Cardiac Progenitor CellsAdhesion and ProliferationSupported adhesion and spreading, no proliferation stimulation[1]
Biodegradable PolyurethaneArticular ChondrocytesDNA Content, GAG/Collagen quantificationSupported cell attachment and ECM production[9]
Polyurethane/GelatinHuman Endothelial CellsViability and ProliferationDegradation products showed no adverse effects[10]

Table 3: In Vitro Degradation of Polyurethane Scaffolds

Scaffold CompositionDegradation MediumTime PeriodKey FindingsReference
Shape Memory Polyurethane Foams1-3% Hydrogen Peroxide12 weeksDegradation rate tunable by hydrophilicity and degradation mechanism[11]
Polycarbonate Polyurethane/GelatinEnzymatic Solution-Gelatin blending alters degradation profile compared to pure PCNU[10]
General Polyurethane ScaffoldsHydrolytic, Enzymatic, Oxidative-Degradation rate controllable by incorporating susceptible chemical linkages[12]

Experimental Protocols

Protocol 1: Fabrication of Polyurethane Scaffolds by Salt Leaching

This protocol describes a common method for creating porous polyurethane scaffolds.

Materials:

  • Polyurethane (PU) polymer

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)

  • Solvent (e.g., Dioxane, Dimethylformamide - DMF)

  • Teflon mold

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a polymer solution of the desired concentration (e.g., 10-30% w/v) by dissolving the PU in the chosen solvent.[13]

  • Add sieved NaCl particles to the polymer solution to form a paste. The amount of salt will determine the porosity of the final scaffold.[13]

  • Cast the polymer/salt paste into the Teflon mold.

  • Allow the solvent to evaporate in a fume hood.

  • Once the scaffold is solid, immerse it in a large volume of deionized water to leach out the salt. Change the water frequently over several days to ensure complete salt removal.[13]

  • To facilitate wetting, the scaffold can be briefly immersed in ethanol before water leaching.[13]

  • After leaching, freeze the scaffold and then lyophilize (freeze-dry) to remove all water.

  • Store the porous scaffold in a desiccator until use.

Protocol 2: Fabrication of Polyurethane Scaffolds by Electrospinning

This protocol allows for the creation of nanofibrous scaffolds that mimic the native extracellular matrix.

Materials:

  • Polyurethane (PU) polymer

  • Solvent (e.g., Dimethylformamide/Tetrahydrofuran mixture)

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

Procedure:

  • Prepare a PU solution (e.g., 10-15% w/v) in a suitable solvent system. The solution viscosity is critical for successful electrospinning.

  • Load the polymer solution into a syringe fitted with a spinneret (e.g., 22-gauge needle).

  • Mount the syringe on the syringe pump and position the spinneret at a set distance from the grounded collector (e.g., 15-25 cm).[14]

  • Set the flow rate of the syringe pump (e.g., 1-2 mL/h).[14]

  • Apply a high voltage (e.g., 10-20 kV) to the spinneret.[14]

  • A polymer jet will be ejected from the spinneret, and the solvent will evaporate as the jet travels to the collector, resulting in the deposition of a non-woven mat of nanofibers.

  • After electrospinning, dry the scaffold under vacuum to remove any residual solvent.

Protocol 3: Characterization of Polyurethane Scaffolds

A. FTIR Analysis for Urethane and this compound Groups:

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a sample of the polyurethane scaffold on the ATR crystal and apply pressure.

  • Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic peaks:

    • N-H stretching (urethane): ~3330 cm⁻¹

    • C=O stretching (free urethane): ~1720 cm⁻¹[15]

    • C=O stretching (hydrogen-bonded urethane): ~1705 cm⁻¹[15]

    • N-H bending and C-N stretching (Amide II): ~1530 cm⁻¹[15]

    • C-O stretching (urethane): ~1220 cm⁻¹[15]

    • This compound C=O stretching: This peak can be difficult to resolve as it often overlaps with the urethane carbonyl peaks, but it may appear as a shoulder or a broader peak in the 1725-1680 cm⁻¹ region.[16] More advanced techniques like deconvolution may be necessary for quantification.

B. Mechanical Testing (Compression):

  • Cut the scaffold into specimens of defined geometry (e.g., cubes or cylinders).

  • Measure the dimensions of each specimen.

  • Place the specimen on the compression platen of a universal testing machine.

  • Apply a compressive load at a constant strain rate (e.g., 2 mm/min).[5][6]

  • Record the stress-strain data until a defined strain (e.g., 50%) is reached.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.[5]

Visualizations

experimental_workflow cluster_synthesis Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_biological Biological Evaluation synthesis Polyurethane Synthesis (Control of this compound Formation) fabrication Scaffold Fabrication (e.g., Salt Leaching, Electrospinning) synthesis->fabrication morphology Morphological Analysis (SEM) fabrication->morphology chemical Chemical Analysis (FTIR for Urethane/Allophanate) fabrication->chemical mechanical Mechanical Testing (Compression/Tensile) fabrication->mechanical biocompatibility Biocompatibility Assays (Cell Viability, Proliferation) fabrication->biocompatibility degradation In Vitro Degradation Study fabrication->degradation cell_signaling Cell Signaling Analysis biocompatibility->cell_signaling

Caption: Experimental workflow for polyurethane scaffold fabrication and characterization.

integrin_signaling ecm Extracellular Matrix Ligands (on Scaffold Surface) integrin Integrin Receptors (αβ heterodimers) ecm->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) fak->downstream Phosphorylation Cascade response Cellular Responses (Adhesion, Proliferation, Differentiation) downstream->response

Caption: Simplified integrin signaling pathway initiated by cell-scaffold interactions.[17][18]

mapk_signaling stimulus External Stimuli (e.g., Growth Factors, Mechanical Cues) receptor Cell Surface Receptors stimulus->receptor Activation mapkkk MAPKKK (e.g., Raf) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylates transcription Transcription Factors mapk->transcription Activates response Cellular Proliferation & Differentiation transcription->response

Caption: Overview of the MAPK signaling cascade relevant to tissue engineering.[19]

References

Troubleshooting & Optimization

minimizing isocyanurate formation in allophanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in allophanate synthesis. The focus is on minimizing the formation of the common byproduct, isocyanurate, and ensuring the selective synthesis of the desired this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, their potential causes, and recommended actions.

Symptom Possible Cause(s) Recommended Action(s)
High Viscosity or Gel Formation Excessive cross-linking due to high concentrations of isocyanurate trimers.• Lower the reaction temperature. Isocyanurate formation is often favored at elevated temperatures (e.g., >100°C).[1] • Select a catalyst that favors urethane (B1682113)/allophanate formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[2] • Carefully control the stoichiometry (NCO:OH ratio). A large excess of isocyanate can promote trimerization.[1]
Product Contains Significant Isocyanurate Content (Confirmed by Spectroscopy) High Reaction Temperature: Temperatures above 100-140°C can favor isocyanurate formation.[1] • Inappropriate Catalyst: Some catalysts, like potassium acetate (B1210297), can strongly promote isocyanurate formation.[3][4] • High NCO/OH Ratio: A significant excess of isocyanate drives the trimerization reaction.[1] • Presence of Metal Impurities: Alkali and alkaline earth metal compounds (e.g., from the alcohol source) can co-catalyze isocyanurate formation, especially with bismuth-based catalysts.[5][6][7]• Maintain reaction temperatures in the range of 50-120°C, depending on the specific system.[8][9] • Utilize catalysts known for this compound selectivity, such as certain bismuth, zinc, or tin compounds.[5] For example, bismuth tris(2-ethylhexanoate) has been used for selective this compound synthesis.[5] • Use a stoichiometric excess of isocyanate that is sufficient for this compound formation but minimized to prevent excessive trimerization. • Ensure the monoalcohol reactant has low levels of metal impurities (<100 ppm).[5][6][7] If necessary, purify the alcohol by passing it over an ion-exchange resin.[5]
Reaction Stalls or is Incomplete Insufficient or Inactive Catalyst: The catalyst may be unsuitable for the reactants or may have degraded. • Low Reaction Temperature: While high temperatures are to be avoided, a temperature that is too low may not provide sufficient activation energy.• Select a suitable catalyst based on the reactivity of the specific isocyanate and alcohol. Common catalysts include organometallic compounds (e.g., dibutyltin (B87310) dilaurate) and tertiary amines.[2][10] • Ensure the catalyst is fresh and active. Optimize the catalyst concentration.[2] • Gradually increase the temperature, for example to a moderate range of 50-80°C, while monitoring for the onset of isocyanurate formation.[10]
Low Yield of this compound Reaction Equilibrium: The this compound reaction can be reversible, especially at higher temperatures (>100-150°C), shifting the equilibrium back to urethane and isocyanate.[11] • This compound as an Intermediate: In some systems, this compound can be a transient intermediate that is consumed to form isocyanurate.[3][4]• Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the reverse reaction. • Carefully select the catalyst and reaction conditions to favor the stability of the this compound over its conversion to isocyanurate. • Monitor the reaction progress over time using techniques like FTIR or NMR to identify the point of maximum this compound concentration before it begins to convert to isocyanurate.
Cloudy Reaction Mixture or Solid Precipitates Hydrolysis of Isocyanate: Presence of moisture can lead to the formation of an unstable carbamic acid, which decomposes to an amine and CO2. The amine then reacts with another isocyanate to form an insoluble urea (B33335).[10] • Impure Reactants: Contaminants in the starting materials can cause side reactions.• Use anhydrous solvents and reactants. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] • If urea precipitates are formed, they can often be removed by filtration.[10] • Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in reaction conditions that favors this compound over isocyanurate formation?

A1: The key differentiating factors are temperature and catalyst selection. This compound formation is generally favored at more moderate temperatures (e.g., 50-120°C), while higher temperatures (>120°C) tend to promote the formation of the more thermally stable isocyanurate ring.[1][8][9][11] Catalyst choice is also critical; for instance, certain bismuth and zinc catalysts are known to be selective for this compound synthesis, whereas catalysts like potassium acetate are highly effective for isocyanurate formation.[3][4][5]

Q2: Can this compound convert into isocyanurate during the reaction?

A2: Yes, studies have shown that this compound can act as an intermediate in the pathway to isocyanurate formation.[3][4] In the presence of excess isocyanate and a suitable catalyst, the this compound can be a transient species that undergoes further reaction to form the isocyanurate trimer.[3][4] Therefore, it is crucial to monitor the reaction to stop it once the desired this compound concentration is reached.

Q3: How does the NCO/OH (isocyanate/alcohol) ratio influence the selectivity of the reaction?

A3: An excess of isocyanate (NCO) groups relative to hydroxyl (OH) groups is necessary for the formation of allophanates from the initial urethane linkage. However, a very high NCO/OH ratio can increase the likelihood of isocyanate trimerization to form isocyanurates, which is a competing side reaction.[1] The optimal ratio must be determined empirically for each specific system to maximize this compound yield while minimizing isocyanurate formation.

Q4: What analytical techniques are recommended for monitoring the reaction and quantifying the products?

A4: In-situ Fourier-transform infrared spectroscopy (FTIR) is a powerful technique for monitoring the reaction in real-time. The disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of urethane, this compound, and isocyanurate peaks can be tracked.[10] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for detailed structural characterization and quantification of the final product mixture.[1] High-performance liquid chromatography (HPLC) can also be used to determine the concentration of reactants and products.[12][13]

Q5: Are there any specific catalysts you recommend for selective this compound synthesis?

A5: While the ideal catalyst can be system-dependent, several have been reported to show good selectivity for this compound formation. Bismuth-based catalysts, such as bismuth tris(2-ethylhexanoate), have been shown to be effective, particularly when the level of metal impurities in the reactants is controlled.[5][6] Certain zinc and tin compounds have also been used.[5] It is advisable to conduct small-scale screening experiments to identify the optimal catalyst for your specific isocyanate and alcohol substrates.

Experimental Protocols

General Protocol for Selective this compound Synthesis

This protocol is a generalized procedure based on principles for minimizing isocyanurate formation. Specific quantities and reaction times should be optimized for the specific reactants used.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents and reactants. If necessary, distill solvents over a suitable drying agent.

    • If using a monoalcohol with potential metal impurities, consider passing it through a column of a suitable ion-exchange resin.[5]

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet, add the diisocyanate and the monoalcohol. A typical starting point for the molar ratio would be a controlled excess of isocyanate.

    • Begin stirring the mixture under a positive pressure of inert gas.

  • Catalyst Addition and Reaction:

    • Add the selective catalyst (e.g., bismuth tris(2-ethylhexanoate)) to the reaction mixture. The catalyst loading should be optimized, but a starting point could be in the range of 100-500 ppm.

    • Heat the reaction mixture to the desired temperature (e.g., 70-90°C).

    • Monitor the progress of the reaction by periodically taking samples for analysis by FTIR to track the consumption of the isocyanate peak.

  • Reaction Termination and Work-up:

    • Once the desired conversion of the isocyanate is achieved (as determined by FTIR or other methods), the reaction can be terminated. This can be done by adding a catalyst poison or by cooling the reaction mixture.

    • If there is a significant amount of unreacted monomeric diisocyanate, it can be removed by thin-film evaporation.

Monitoring Protocol using FTIR
  • Baseline Spectrum: Record a baseline spectrum of the reaction mixture before the addition of the catalyst.

  • Reaction Monitoring: After catalyst addition and heating, record FTIR spectra at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis:

    • Monitor the decrease in the intensity of the isocyanate peak (around 2270 cm⁻¹).

    • Observe the growth of the urethane and this compound carbonyl peaks.

    • Be vigilant for the appearance of the isocyanurate carbonyl peak (typically around 1700-1720 cm⁻¹), which would indicate the onset of the undesired side reaction.

Visualizations

Allophanate_vs_Isocyanurate_Pathway Isocyanate Isocyanate (R-NCO) Urethane Urethane Isocyanate->Urethane + Alcohol This compound This compound (Desired Product) Isocyanate->this compound Isocyanurate Isocyanurate (Side Product) Isocyanate->Isocyanurate Trimerization (High Temp, Trimerization Catalyst) Alcohol Alcohol (R'-OH) Alcohol->Urethane Urethane->this compound + Isocyanate (Moderate Temp, Selective Catalyst) This compound->Isocyanurate Rearrangement/Further Reaction

Caption: Reaction pathways for this compound and isocyanurate formation.

Troubleshooting_Workflow start Start this compound Synthesis check_viscosity High Viscosity or Gel Formation? start->check_viscosity check_isocyanurate High Isocyanurate Content by Spectroscopy? check_viscosity->check_isocyanurate No action_temp_catalyst Lower Temperature Change Catalyst Adjust NCO/OH Ratio check_viscosity->action_temp_catalyst Yes success Successful this compound Synthesis check_isocyanurate->success No check_isocyanurate->action_temp_catalyst Yes action_temp_catalyst->start Retry Synthesis action_impurities Check/Purify Alcohol for Metal Impurities action_temp_catalyst->action_impurities

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Catalysts for Selective Allophanate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the selective formation of allophanates. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: My allophanate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary reason is an incomplete initial urethane (B1682113) formation or inefficient conversion of the urethane to this compound.

  • Troubleshooting Steps:

    • Verify Stoichiometry: An improper NCO:OH ratio is a common culprit. Ensure a carefully calculated and precise excess of the isocyanate component is used, as this drives the reaction towards this compound formation.[1]

    • Increase Reaction Temperature: this compound formation is favored at elevated temperatures, typically between 100-140°C.[2][3] Gradually increase the temperature in 10-20°C increments. However, be aware that excessively high temperatures (>150-170°C) can lead to the reverse reaction, breaking down the this compound back into urethane and isocyanate.[1][2]

    • Check Catalyst Activity: The catalyst may be inactive or used at a suboptimal concentration. Ensure your catalyst is fresh and consider increasing the catalyst loading. If catalyst deactivation is suspected, refer to the troubleshooting guide for catalyst deactivation (Q3).

    • Extend Reaction Time: Monitor the reaction progress using techniques like FTIR or NMR spectroscopy to ensure it has reached completion.

Q2: I am observing significant formation of isocyanurate trimers and other side products. How can I improve the selectivity for this compound formation?

A2: The formation of isocyanurates is a common competing side reaction.[4] Selectivity is highly dependent on the choice of catalyst and reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. Some catalysts, such as certain tertiary amines, tin carboxylates, and alkoxide anions, can favor isocyanurate formation.[5] Consider screening alternative catalysts known for higher selectivity towards this compound formation, such as certain zinc or bismuth compounds.[6][7] Zirconium-based catalysts have also been noted for their high selectivity in the isocyanate-polyol reaction over the isocyanate-water reaction, which is a precursor step.

    • Temperature Control: Carefully control the reaction temperature. While elevated temperatures are needed for this compound formation, very high temperatures can sometimes promote trimerization, depending on the catalyst used.

    • Reactant Purity: Ensure the purity of your starting materials. Contaminants in the isocyanate or alcohol can interfere with the desired reaction pathway.

    • Controlled Addition: If using a significant excess of isocyanate, consider adding it portion-wise to maintain a controlled concentration throughout the reaction.

Q3: My reaction has stalled, suggesting catalyst deactivation. What are the common causes and remedies?

A3: Catalyst deactivation is a frequent issue in isocyanate chemistry. Several factors can lead to a loss of catalytic activity.

  • Troubleshooting Steps:

    • Identify Potential Poisons: Common catalyst poisons include water, acidic impurities in resins, and anions from the manufacturing process of polyols (e.g., phosphate (B84403) anions).[6]

    • Ensure Anhydrous Conditions: Rigorously dry all reactants and solvents before use. The presence of moisture can lead to the formation of ureas and subsequent side reactions, and can also hydrolyze and deactivate certain metal-based catalysts.

    • Purify Reagents: If impurities in the polyol or other starting materials are suspected, purification may be necessary.

    • Consider Catalyst/Pigment Interactions: If pigments are used in the formulation, be aware that their surface treatments (e.g., silica) can interact with and deactivate certain catalysts.

Q4: How can I effectively monitor the progress of my this compound formation reaction?

A4: Several analytical techniques can be employed to track the consumption of reactants and the formation of products.

  • Monitoring Techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of urethane and this compound carbonyl peaks.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify the formation of urethanes, allophanates, and any side products like isocyanurates.[2]

    • Titration: The NCO content can be determined by titration to follow the progress of the reaction.[8]

Data Presentation

Direct quantitative comparisons of catalysts for selective this compound formation are highly dependent on the specific substrates and reaction conditions. Therefore, we provide a structured table template for researchers to populate with their own experimental data for effective comparison.

CatalystCatalyst Loading (mol%)NCO:OH RatioTemperature (°C)Time (h)Urethane Yield (%)This compound Selectivity (%)Isocyanurate (%)Notes
Catalyst A
Catalyst B
Catalyst C

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This protocol describes a general two-step method for synthesizing allophanates, which involves the initial formation of a urethane followed by the allophanation reaction.

  • Reactant Preparation: Ensure all reactants (isocyanate, alcohol) and the solvent are anhydrous. Dry glassware thoroughly.

  • Urethane Formation:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in a suitable anhydrous solvent.

    • Add the selected catalyst (e.g., bismuth or zinc carboxylate) to the alcohol solution.

    • Slowly add the isocyanate to the reaction mixture while maintaining a controlled temperature (typically 40-60°C) to form the urethane intermediate.

    • Monitor the reaction by FTIR until the desired degree of urethane formation is achieved.

  • This compound Formation:

    • Add the remaining excess isocyanate to the reaction mixture.

    • Increase the reaction temperature to 100-140°C to promote the allophanation of the urethane groups.[9]

    • Monitor the reaction progress by FTIR and/or NMR to track the formation of the this compound and the consumption of the urethane.

  • Reaction Termination:

    • Once the desired conversion to this compound is reached, the reaction can be stopped by adding a catalyst poison or by rapidly cooling the mixture.

  • Purification:

    • If necessary, remove any unreacted monomeric isocyanate by distillation or thin-film evaporation.[8]

    • The final product can be further purified as needed.

  • Characterization: Characterize the final product using FTIR, NMR, and GPC to confirm its structure and molecular weight distribution.

Protocol 2: High-Throughput Screening of Catalysts

This protocol outlines a workflow for efficiently screening multiple catalysts for selective this compound formation.

  • Plate Preparation: In a multi-well reaction plate, dispense the alcohol and solvent into each well.

  • Catalyst Addition: Add a different catalyst candidate to each well at a predetermined concentration. Include a control well with no catalyst.

  • Isocyanate Addition: Add the isocyanate to all wells simultaneously or in rapid succession to initiate the reactions.

  • Reaction Incubation: Place the reaction plate on a heated shaker block at the desired temperature for a set period.

  • Quenching: After the specified time, quench the reactions in all wells, for example, by adding an excess of a primary or secondary amine (e.g., dibutylamine) to consume any remaining isocyanate.

  • Analysis: Analyze the product mixture from each well using a high-throughput method such as LC-MS or rapid GC to determine the relative amounts of this compound, unreacted urethane, and side products.

  • Data Evaluation: Compare the yield and selectivity for each catalyst to identify the most promising candidates for further optimization.

Visualizations

Troubleshooting_Workflow cluster_stoichiometry Stoichiometry Issues cluster_temp Temperature Issues cluster_catalyst Catalyst Issues cluster_purity Purity Issues start Start: Low this compound Yield/Selectivity check_stoichiometry Verify NCO:OH Ratio start->check_stoichiometry stoich_ok Ratio Correct? check_stoichiometry->stoich_ok check_temp Review Reaction Temperature temp_ok Temp in 100-140°C range? check_temp->temp_ok check_catalyst Evaluate Catalyst Performance catalyst_issue Suspect Catalyst Deactivation or Low Selectivity? check_catalyst->catalyst_issue check_purity Assess Reactant Purity purity_ok Reactants Anhydrous & Pure? check_purity->purity_ok stoich_ok->check_temp Yes adjust_stoich Adjust NCO excess stoich_ok->adjust_stoich No adjust_stoich->check_temp temp_ok->check_catalyst Yes adjust_temp Increase/Optimize Temperature temp_ok->adjust_temp No adjust_temp->check_catalyst catalyst_issue->check_purity No troubleshoot_catalyst Increase loading, use fresh catalyst, or screen new catalysts catalyst_issue->troubleshoot_catalyst Yes troubleshoot_catalyst->check_purity purify_reagents Dry/Purify Solvents & Reactants purity_ok->purify_reagents No end Re-run Experiment and Analyze purity_ok->end Yes purify_reagents->end Catalyst_Screening_Workflow start Start: Catalyst Screening prep_plate Prepare Multi-Well Plate (Alcohol + Solvent) start->prep_plate add_catalysts Dispense Catalyst Library (One per well + Control) prep_plate->add_catalysts add_isocyanate Add Isocyanate to Initiate Reactions add_catalysts->add_isocyanate react Incubate at Controlled Temperature add_isocyanate->react quench Quench Reactions react->quench analyze High-Throughput Analysis (e.g., LC-MS) quench->analyze evaluate Evaluate Yield and Selectivity analyze->evaluate end Identify Lead Catalyst(s) evaluate->end Reaction_Pathway cluster_reactants Reactants isocyanate Isocyanate (R-NCO) urethane Urethane Intermediate isocyanate->urethane + Catalyst (k1) isocyanurate Side Product: Isocyanurate Trimer isocyanate->isocyanurate 3x Isocyanate + Catalyst (k3) alcohol Alcohol (R'-OH) alcohol->urethane + Catalyst (k1) This compound Desired Product: This compound urethane->this compound + Isocyanate + Catalyst (k2) note Selectivity Goal: k2 > k3

References

preventing side reactions in allophanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during allophanate synthesis. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during this compound synthesis?

The primary side reactions in this compound synthesis involve the consumption of the isocyanate starting material to form undesired products. The most prevalent side reactions include:

  • Isocyanurate Formation: The cyclotrimerization of three isocyanate molecules to form a highly stable six-membered ring. This is often favored at high temperatures and in the presence of specific catalysts.

  • Biuret Formation: The reaction of an isocyanate molecule with a urea (B33335) molecule. Urea can be formed if there are traces of water in the reaction mixture.

  • Carbodiimide Formation: The condensation of two isocyanate molecules with the release of carbon dioxide, which can then react further.

Q2: How does temperature affect the selectivity of this compound synthesis?

Temperature is a critical parameter in this compound synthesis. While higher temperatures can accelerate the desired reaction, they disproportionately favor the formation of side products, particularly isocyanurates. At temperatures above 100-120°C, the rate of isocyanurate formation can increase significantly.[1][2] For instance, one study showed that at 145°C, as much as 10% of the nitrogen atoms can participate in this compound linkages, indicating a substantial increase in side reactions compared to lower temperatures.[3] It is crucial to maintain the reaction temperature within a recommended range, typically between 50°C and 80°C for aliphatic isocyanates, to maximize this compound yield and minimize impurities.[1]

Q3: What is the role of catalysts in controlling side reactions?

Catalysts play a pivotal role in directing the reaction towards the desired this compound product. The choice of catalyst can significantly influence the reaction's selectivity.

  • Selective Catalysts: Certain catalysts, such as some bismuth- and zinc-based compounds, have been shown to be highly selective for this compound formation while minimizing the formation of isocyanurate trimers.[4][5]

  • Non-Selective Catalysts: In contrast, strong base catalysts, including aminals, amidines, and carboxylate anions, tend to favor the formation of isocyanurates.[6] Some organometallic catalysts, like dibutyltin (B87310) dilaurate (DBTDL), can also promote side reactions if not used in optimal concentrations.[1] The presence of metal compounds, such as sodium or potassium, even in trace amounts (above 100 ppm) in the alcohol reactant, can also significantly promote the formation of isocyanurate trimers.[4][5][7]

Q4: How can I monitor the progress of my this compound synthesis and the formation of side products?

Several analytical techniques can be employed to monitor the reaction progress and quantify the formation of allophanates and undesired side products:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for monitoring the disappearance of the NCO (isocyanate) peak around 2250-2275 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and quantification of the desired this compound product and various side products.[2] Specific chemical shifts can be used to identify and quantify this compound, isocyanurate, and other linkages. Quantitative NMR (qNMR) can provide precise measurements of product and impurity levels.[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, providing a detailed profile of the product distribution.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.

Possible Cause Troubleshooting Action
Suboptimal Reaction Temperature Ensure the reaction temperature is within the optimal range for your specific system (typically 50-80°C for aliphatic isocyanates).[1] Use a temperature-controlled reactor to maintain a stable temperature.
Incorrect Catalyst Select a catalyst known for its selectivity towards this compound formation (e.g., specific bismuth or zinc compounds).[4][5] Avoid catalysts that strongly promote isocyanurate formation (e.g., strong bases).[6]
Presence of Moisture Use anhydrous solvents and reactants. Dry all glassware thoroughly before use. The presence of water can lead to the formation of urea and subsequently biuret, consuming the isocyanate.[2]
Incorrect Stoichiometry Carefully control the NCO/OH ratio. While an excess of isocyanate is required for this compound formation, a very large excess can promote side reactions.

Problem 2: High levels of isocyanurate trimers in the final product.

Possible Cause Troubleshooting Action
Reaction Temperature is Too High Lower the reaction temperature. Isocyanurate formation is highly temperature-dependent.[1][2]
Inappropriate Catalyst Switch to a more selective catalyst for this compound synthesis.[4][5] If using a metal-based catalyst, ensure the concentration is optimized.
Contamination with Metal Ions If using an alcohol that may contain metal carboxylates (e.g., from its manufacturing process), purify the alcohol or use a source with low metal content (< 70 ppm).[4][5][7]
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired conversion to this compound is achieved to prevent further reaction to isocyanurates.

Problem 3: Gel formation or insoluble material in the reaction mixture.

Possible Cause Troubleshooting Action
Excessive Cross-linking This is often due to extensive isocyanurate formation, which acts as a cross-linker. Address the causes of high isocyanurate levels as described above.
High Reactant Concentration If working in a solvent-free system, high concentrations can lead to rapid, uncontrolled polymerization. Consider using an anhydrous, inert solvent to better control the reaction.
Functionality of Reactants If your alcohol or isocyanate has a functionality greater than two, cross-linking is more likely. Ensure you are using appropriate starting materials for your desired product.[1]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Formation and Side Reactions

Temperature (°C)% Nitrogen in this compound LinkagesObservationsReference
108~1.8%Nearly negligible this compound formation.[3]
122~3.5% (after 3h)Moderate increase in this compound formation.[3]
145~10%Dramatic increase in this compound formation.[3]

Table 2: Influence of Metal Compound Concentration on Isocyanurate Trimer Formation

Metal Compound (Na/K) in AlcoholIsocyanurate Trimer ContentCatalyst SystemReference
> 100 ppmHighBismuth-based[4][5][7]
< 70 ppm< 5%Bismuth-based[4][5]
0.5 - 100 ppmOptimal for this compound synthesisBismuth-based with metal co-catalyst[4][5]

Experimental Protocols

Protocol: Selective Synthesis of this compound with Minimized Isocyanurate Formation

This protocol is adapted from a patented procedure for the selective synthesis of allophanates using a bismuth-based catalyst system.[4]

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Monoalcohol (e.g., an ethoxylated fatty alcohol with low metal content < 70 ppm)

  • Bismuth tris(2-ethylhexanoate) solution (as catalyst)

  • Anhydrous, inert solvent (optional, e.g., toluene)

  • Nitrogen gas for inert atmosphere

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is dry and can be maintained under an inert nitrogen atmosphere.

  • Charging Reactants: Under a stream of nitrogen, charge the reactor with the desired amount of HDI.

  • Addition of Alcohol: Slowly add the monoalcohol to the HDI with stirring. An NCO/OH ratio greater than 2 is typically used for this compound formation.

  • Catalyst Addition: Add a catalytic amount of the bismuth tris(2-ethylhexanoate) solution. The catalyst loading should be optimized for the specific reactants and scale.

  • Reaction Conditions: Maintain the reaction temperature between 60-80°C. The reaction is exothermic, so cooling may be necessary to control the temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the NCO content using titration or by FTIR spectroscopy.

  • Reaction Termination: Once the desired NCO content is reached, the reaction can be stopped by adding a suitable quenching agent (e.g., a small amount of a primary or secondary amine) or by cooling the mixture.

  • Product Isolation: The excess monomeric isocyanate can be removed by thin-film evaporation or other suitable purification techniques to yield the final this compound product.

Visualizations

Allophanate_Synthesis_Pathway Isocyanate Isocyanate (R-NCO) Urethane Urethane Isocyanate->Urethane + Alcohol This compound This compound (Desired Product) Isocyanate->this compound Isocyanurate Isocyanurate (Side Product) Isocyanate->Isocyanurate 3x Isocyanate (High Temp, Catalyst) Urea Urea Isocyanate->Urea + Water Biuret Biuret (Side Product) Isocyanate->Biuret Alcohol Alcohol (R'-OH) Alcohol->Urethane Urethane->this compound + Isocyanate Water Water (H₂O) Water->Urea Urea->Biuret + Isocyanate

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield or High Impurity Levels CheckTemp Is Temperature Optimal (50-80°C)? Start->CheckTemp AdjustTemp Adjust and Monitor Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Selective for this compound? CheckTemp->CheckCatalyst Yes AdjustTemp->CheckTemp ChangeCatalyst Select More Selective Catalyst CheckCatalyst->ChangeCatalyst No CheckMoisture Are Reactants and System Anhydrous? CheckCatalyst->CheckMoisture Yes ChangeCatalyst->CheckCatalyst DrySystem Ensure Anhydrous Conditions CheckMoisture->DrySystem No CheckStoichiometry Is NCO/OH Ratio Correct? CheckMoisture->CheckStoichiometry Yes DrySystem->CheckMoisture AdjustStoichiometry Optimize NCO/OH Ratio CheckStoichiometry->AdjustStoichiometry No Success Successful Synthesis CheckStoichiometry->Success Yes AdjustStoichiometry->CheckStoichiometry

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Allophanate Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of allophanate reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can lead to low yields or undesired side products in this compound synthesis.

Issue 1: Low or No this compound Product Yield

Potential Cause Recommended Action
Insufficient Reaction Temperature This compound formation is often favored at elevated temperatures. Consider increasing the reaction temperature, typically in the range of 100-140°C. However, be aware that excessively high temperatures can lead to the reversible decomposition of the this compound linkage.[1]
Inappropriate or Inactive Catalyst The choice of catalyst is crucial. Some catalysts may favor the formation of isocyanurate trimers over allophanates. Consider using catalysts known to promote this compound formation, such as certain bismuth compounds or specific organotin catalysts. Ensure the catalyst is fresh and active.
Incorrect Stoichiometry (NCO:Urethane (B1682113) Ratio) An excess of isocyanate relative to the urethane is required to drive the formation of allophanates. The optimal NCO-to-urethane ratio should be determined experimentally, but a significant excess is generally necessary.
Presence of Moisture Water reacts with isocyanates to form ureas, which can then react further to form biurets, consuming the isocyanate and reducing the yield of the desired this compound. Ensure all reactants and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Short Reaction Time This compound formation can be slower than the initial urethane formation. Monitor the reaction over time to ensure it has reached completion.

Issue 2: Formation of Undesired Side Products (e.g., Isocyanurates, Biurets)

Potential Cause Recommended Action
Catalyst Selection Certain catalysts, particularly strong bases, can promote the trimerization of isocyanates to form highly stable isocyanurate rings. Select a catalyst that demonstrates high selectivity for this compound formation. Bismuth-based catalysts have been shown to yield less than 5% isocyanurate trimers under specific conditions.[2]
High Reaction Temperature While elevated temperatures favor this compound formation, excessively high temperatures (>140°C) can also promote side reactions. Optimize the temperature to find a balance between the rate of this compound formation and the minimization of byproducts.
Presence of Water As mentioned previously, moisture leads to the formation of ureas and subsequently biurets. Strict anhydrous conditions are critical.

Issue 3: Gel Formation or Insoluble Product

Potential Cause Recommended Action
Excessive Cross-linking If polyfunctional isocyanates and/or polyols are used, the formation of multiple this compound linkages can lead to extensive cross-linking and gelation. Carefully control the stoichiometry and consider using monofunctional reagents to model the reaction first.
Isocyanurate Trimerization The formation of rigid isocyanurate rings can lead to insoluble products. Use a selective catalyst and control the temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for maximizing this compound yield?

A1: The optimal temperature for this compound formation is typically between 100°C and 140°C.[1] Below this range, the reaction may be too slow, while above 150°C, the reversible reaction leading to the dissociation of the this compound back to urethane and isocyanate can become significant. One study noted that at 145°C, as much as 10% of the nitrogen atoms were part of this compound linkages, indicating significant formation at this temperature.

Q2: Which catalysts are most effective for selective this compound synthesis?

A2: The choice of catalyst greatly influences the selectivity of the reaction.

  • Bismuth-based catalysts (e.g., bismuth triscarboxylate) have been shown to be effective in promoting this compound formation while minimizing the formation of isocyanurate trimers, especially when used with a metal compound co-catalyst.[2]

  • Organotin compounds (e.g., dibutyltin (B87310) dilaurate) are also commonly used, but their selectivity can be temperature-dependent.

  • Tertiary amines can catalyze the reaction, but some may also promote isocyanurate formation.

Q3: How can I monitor the progress of my this compound reaction?

A3: Reaction progress can be monitored by tracking the consumption of the isocyanate group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong NCO stretching band around 2270 cm⁻¹ is a reliable indicator of isocyanate consumption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the formation of the this compound structure and distinguish it from the starting urethane and potential side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and products, providing detailed kinetic information.[3]

Q4: What is the effect of the NCO:urethane molar ratio on the yield?

A4: A molar excess of the isocyanate (NCO) group compared to the urethane's N-H group is necessary to favor the formation of the this compound. The optimal ratio depends on the specific substrates and conditions and should be determined empirically. A higher excess of isocyanate will generally lead to a higher conversion of the urethane to this compound.

Data Presentation

Table 1: Influence of Temperature on this compound Formation

Temperature (°C)ObservationReference
~50Formation of this compound group described in the presence of an NCO excess and a catalyst.
100-140Favorable temperature range for the formation of allophanates from a urethane and an isocyanate.[1]
>150The this compound linkage can revert to the urethane and free isocyanate.
145As much as 10% of nitrogen atoms can participate in this compound linkages in some systems.

Table 2: Comparison of Catalyst Systems for this compound Synthesis

Catalyst SystemAdvantagesDisadvantagesReference
Bismuth Triscarboxylate with Metal Co-catalystHigh selectivity for this compound; minimizes isocyanurate trimer formation (<5%).May require a co-catalyst for optimal activity.[2]
Dibutyltin Dilaurate (DBTDL)Commonly used and effective catalyst for urethane and this compound formation.Can also promote side reactions depending on the conditions.[4]
Tertiary AminesCan catalyze the reaction.Some tertiary amines may strongly promote isocyanurate formation.
Quaternary AmmoniumKnown to catalyze this compound formation.Can also lead to the formation of isocyanurate trimers.[2]

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Yield

This protocol provides a general framework for the synthesis and optimization of allophanates from an isocyanate and a urethane.

1. Materials and Reagents:

  • Isocyanate (anhydrous)

  • Urethane (anhydrous)

  • Anhydrous solvent (e.g., toluene, xylene, DMF, dioxane)

  • Catalyst (e.g., bismuth triscarboxylate, DBTDL)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., an amine like dibutylamine)

2. Reaction Setup:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Ensure all glassware is scrupulously dried to prevent moisture contamination.

3. Reaction Procedure:

  • Under a positive pressure of inert gas, charge the urethane and the anhydrous solvent to the reaction flask.

  • Stir the mixture until the urethane is fully dissolved.

  • Add the catalyst to the reaction mixture. The optimal concentration should be determined experimentally (start with a catalytic amount, e.g., 0.1-1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., start with 100°C).

  • Slowly add the isocyanate to the reaction mixture. An excess of isocyanate is required (e.g., start with a 2:1 molar ratio of NCO to urethane).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., FTIR, TLC, HPLC).

  • Once the reaction has reached the desired level of conversion, cool the mixture to room temperature.

  • Quench any remaining isocyanate by adding a small amount of a suitable quenching agent (e.g., dibutylamine).

4. Work-up and Purification:

  • The work-up procedure will depend on the properties of the this compound product.

  • If the product is a solid, it may precipitate upon cooling or with the addition of a non-solvent. The solid can then be collected by filtration.

  • If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification can be achieved by recrystallization or column chromatography.

5. Optimization:

  • To optimize the yield, systematically vary the following parameters:

    • Temperature: Investigate a range from 80°C to 150°C.

    • Catalyst: Screen different catalysts and vary the catalyst concentration.

    • Stoichiometry: Vary the molar ratio of isocyanate to urethane.

    • Reaction Time: Monitor the reaction at different time points to determine the optimal duration.

Visualizations

Allophanate_Formation_Pathway Isocyanate Isocyanate (R-N=C=O) Urethane Urethane Isocyanate->Urethane + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Urethane This compound This compound Urethane->this compound + Excess Isocyanate Excess_Isocyanate Excess Isocyanate (R-N=C=O) Excess_Isocyanate->this compound Catalyst Catalyst Catalyst->this compound

Caption: Reaction pathway for this compound formation.

Troubleshooting_Workflow Start Low this compound Yield Check_Temp Is Temperature Optimal? (100-140°C) Start->Check_Temp Check_Catalyst Is Catalyst Correct & Active? Check_Temp->Check_Catalyst Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stoichiometry Is there Excess Isocyanate? Check_Catalyst->Check_Stoichiometry Yes Change_Catalyst Change/Refresh Catalyst Check_Catalyst->Change_Catalyst No Check_Moisture Are Conditions Anhydrous? Check_Stoichiometry->Check_Moisture Yes Increase_NCO Increase NCO:Urethane Ratio Check_Stoichiometry->Increase_NCO No Check_Time Is Reaction Time Sufficient? Check_Moisture->Check_Time Yes Dry_Reagents Dry Reagents/Solvent Check_Moisture->Dry_Reagents No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Temp->Check_Catalyst Change_Catalyst->Check_Stoichiometry Increase_NCO->Check_Moisture Dry_Reagents->Check_Time Increase_Time->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Addressing Hydrolytic Instability of Allophanates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allophanate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the hydrolytic instability of allophanates in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with allophanates.

Issue 1: Unexpected Degradation of this compound-Containing Product

Q: My this compound-containing product is showing signs of degradation (e.g., changes in purity, viscosity, or mechanical properties) in an aqueous or humid environment. What is causing this, and how can I prevent it?

A: The most likely cause is the hydrolytic cleavage of the this compound linkage. Allophanates are susceptible to hydrolysis, which breaks the molecule down into a carbamic acid and an isocyanate, or subsequent products. The stability of the this compound linkage is significantly influenced by several factors, including its chemical structure, the pH of the medium, and the temperature.

Possible Causes and Solutions:

  • pH-Mediated Hydrolysis: this compound hydrolysis is subject to acid-base catalysis.[1][2] Alkaline conditions, in particular, can significantly accelerate the rate of degradation.

    • Solution: Maintain the pH of your solution in the neutral to slightly acidic range if your experimental conditions permit. Buffer your system to prevent pH fluctuations.

  • Thermal Degradation vs. Hydrolysis: this compound linkages are thermally reversible and can dissociate at temperatures above 100-150°C, reverting to the parent urethane (B1682113) and isocyanate.[3] This can be mistaken for hydrolysis if the experiment is conducted at elevated temperatures in an aqueous solution.

    • Solution: To isolate hydrolysis from thermal degradation, conduct stability studies at various temperatures. If degradation is significantly more pronounced at higher temperatures (e.g., >100°C), thermal dissociation is likely a contributing factor. Whenever possible, conduct experiments at lower temperatures.

  • Structural Effects: The structure of the this compound itself plays a crucial role in its stability. Allophanates derived from aromatic isocyanates (aryl allophanates) are generally more susceptible to hydrolysis than those derived from aliphatic isocyanates (alkyl allophanates).[1][2]

    • Solution: If you are designing a new molecule, consider using aliphatic precursors to form more hydrolytically stable this compound linkages. Increased steric hindrance around the this compound group can also improve stability by shielding it from water molecules.[4][5]

Stabilization Strategy: Use of Carbodiimides

For polyurethane-based systems containing this compound crosslinks, the addition of a carbodiimide (B86325) stabilizer can be highly effective. Hydrolysis of ester or urethane groups can generate carboxylic acids, which in turn can catalyze further degradation. Carbodiimides scavenge these acidic byproducts, converting them into stable N-acylurea linkages and thus preventing autocatalytic breakdown.[1][6][7][8]

  • Mechanism: The carbodiimide (R-N=C=N-R') reacts with the carboxylic acid generated during hydrolysis, forming a stable urea (B33335) derivative and preventing the acid from catalyzing further degradation of the polymer backbone.[1][6]

  • Application: Carbodiimides can be added as a formulation component in polyurethane systems to enhance long-term hydrolytic stability.[3][9] Both aliphatic and aromatic carbodiimides are available, with aliphatic variants generally being more reactive and compatible with flexible polyurethane segments.[1][6]

Issue 2: Inconsistent Results in this compound Synthesis

Q: I am attempting to synthesize an this compound, but I am getting low yields and/or side products. What are the common pitfalls in this compound synthesis?

A: this compound synthesis, which involves the reaction of an isocyanate with a urethane, can be accompanied by several side reactions. Careful control of reaction conditions is crucial for obtaining the desired product in high purity.

Common Problems and Troubleshooting Steps:

  • Incorrect Stoichiometry (NCO:Urethane Ratio): The ratio of isocyanate to urethane is a critical parameter. An excess of isocyanate is typically required to drive the this compound formation, but a very large excess can promote side reactions.[7]

    • Solution: Carefully calculate and control the stoichiometry. Start with a modest excess of isocyanate and optimize based on your results. Consider adding the isocyanate portion-wise to maintain better control over its concentration.[7]

  • Side Reactions:

    • Isocyanate Trimerization: At elevated temperatures and in the presence of certain catalysts, isocyanates can trimerize to form highly stable isocyanurate rings, which act as cross-linking agents and can lead to gelation.[7]

    • Biuret (B89757) Formation: If water is present in the reaction mixture, the isocyanate will react with it to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another isocyanate to form a urea linkage, which can further react with another isocyanate to form a biuret crosslink.[3]

    • Solution:

      • Control Temperature: Avoid excessively high reaction temperatures to minimize trimerization.[7]

      • Catalyst Selection: Choose a catalyst that selectively promotes this compound formation over trimerization. Some tertiary amines are less prone to promoting trimerization than certain organometallic catalysts.[7]

      • Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried to prevent biuret formation.

FAQs: Understanding this compound Hydrolytic Instability

Q1: What is the chemical mechanism of this compound hydrolysis?

A1: The hydrolysis of allophanates can proceed through different mechanisms depending on the structure of the this compound and the pH of the solution. For 4-phenylallophanates, two primary mechanisms have been proposed[1][2]:

  • For Aryl Allophanates (E1cB Mechanism): In this mechanism, a proton is first abstracted from the nitrogen atom, forming a conjugate base. This is followed by the rate-limiting elimination of the aryloxy group (e.g., phenoxide) to form an isocyanate intermediate, which is then rapidly hydrolyzed to a carbamic acid and subsequently decomposes. This mechanism is more prevalent for allophanates with good leaving groups (i.e., those derived from phenols).

  • For Alkyl Allophanates (BAc2 Mechanism): This is a base-catalyzed acyl substitution mechanism. A hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (e.g., ethoxide) to yield a carbamate (B1207046), which can be further hydrolyzed. This pathway is more common for allophanates with poorer leaving groups (i.e., those derived from alcohols).

AllophanateHydrolysis

Q2: How do pH and temperature affect the rate of this compound hydrolysis?

A2: Both pH and temperature have a significant impact on the rate of this compound hydrolysis.

  • pH: The hydrolysis rate is pH-dependent. Generally, the rate is slowest in the neutral to slightly acidic range and increases in both strongly acidic and, more significantly, in alkaline conditions.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. For the hydrolysis of urethane linkages in polyurethanes, an activation energy of approximately 90 kJ/mol has been reported, indicating a significant temperature dependence.[9][10]

Q3: How does the chemical structure of an this compound influence its hydrolytic stability?

A3: The structure of the R groups attached to the this compound backbone has a profound effect on its stability.

  • Aromatic vs. Aliphatic Groups: Allophanates derived from aromatic isocyanates and phenols (aryl allophanates) are generally less hydrolytically stable than those derived from aliphatic isocyanates and alcohols (alkyl allophanates). The aryloxy group is a better leaving group than an alkoxy group, which facilitates the E1cB mechanism.[1][2][11]

  • Steric Hindrance: Bulky substituents near the this compound linkage can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[4][5]

Data Presentation

Table 1: Influence of Structure on this compound Hydrolysis Mechanism
This compound TypeR' GroupPredominant MechanismRelative StabilityReference
Aryl this compoundPhenylE1cB (Elimination)Less Stable[1][2]
Alkyl this compoundEthylBAc2 (Acyl Substitution)More Stable[1][2]
Table 2: Qualitative Effect of pH on this compound Hydrolysis Rate
pH RangeConditionRelative Rate of HydrolysisPrimary CatalysisReference
< 4AcidicIncreasedAcid-catalyzed[1]
4 - 7Weakly Acidic to NeutralMinimumMinimal[1]
> 8AlkalineSignificantly IncreasedBase-catalyzed[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Model this compound (Ethyl 4-phenylthis compound)

This protocol describes a representative synthesis of ethyl 4-phenylthis compound from phenyl isocyanate and ethyl carbamate.

Materials:

  • Phenyl isocyanate

  • Ethyl carbamate (urethane)

  • Anhydrous toluene

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous hexane (B92381)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl carbamate (1 equivalent) in anhydrous toluene.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add phenyl isocyanate (1.1 equivalents). If a catalyst is used, add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by TLC or ATR-FTIR, observing the disappearance of the isocyanate peak (~2270 cm⁻¹). The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Add anhydrous hexane to the concentrated mixture to precipitate the product. Filter the solid product, wash with cold hexane, and dry under vacuum to yield ethyl 4-phenylthis compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Monitoring this compound Hydrolysis by HPLC

This protocol provides a general method for quantifying the degradation of an this compound over time.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • Buffer solutions of desired pH

  • Thermostated incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile). For each time point, dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Hydrolysis Study: Incubate the prepared samples at a constant temperature (e.g., 37°C, 50°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Set the UV detector to a wavelength where the this compound has strong absorbance.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Inject the quenched sample.

    • Run a gradient elution to separate the parent this compound from its degradation products (e.g., linear gradient from 10% B to 90% B over 20 minutes).

  • Quantification: Create a calibration curve using standards of the pure this compound. Determine the concentration of the remaining this compound at each time point by integrating the peak area and comparing it to the calibration curve. Plot the concentration of the this compound versus time to determine the rate of hydrolysis.

HPLC_Workflow start Start: Prepare this compound Stock Solution prep_samples Dilute stock into aqueous buffer at desired pH start->prep_samples incubate Incubate samples at constant temperature prep_samples->incubate withdraw Withdraw aliquots at specified time points incubate->withdraw quench Quench reaction with cold acetonitrile withdraw->quench inject Inject sample onto HPLC system quench->inject analyze Separate components and detect with UV detector inject->analyze quantify Quantify remaining this compound using calibration curve analyze->quantify plot Plot [this compound] vs. Time to determine rate quantify->plot end End: Hydrolysis Rate Determined plot->end

Protocol 3: Monitoring this compound Hydrolysis by ATR-FTIR

This protocol allows for the qualitative or semi-quantitative tracking of this compound degradation by observing changes in characteristic infrared absorption bands.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample undergoing hydrolysis (as prepared in Protocol 2)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Analysis: At each time point of the hydrolysis study, withdraw a small aliquot of the reaction mixture.

  • Data Acquisition: Apply a small drop of the aliquot directly onto the ATR crystal. Record the infrared spectrum, typically over the range of 4000-600 cm⁻¹.

  • Spectral Analysis: Monitor the following spectral changes over time:

    • Decrease in this compound Peaks: Look for a decrease in the intensity of the characteristic this compound carbonyl (C=O) stretching bands.

    • Appearance of Degradation Product Peaks: Observe the appearance or increase in intensity of peaks corresponding to hydrolysis products. For example, the formation of a urea byproduct would show characteristic amide bands.

  • Data Interpretation: Plot the change in the absorbance of a characteristic this compound peak versus time to qualitatively track the degradation process. For semi-quantitative analysis, the ratio of the this compound peak to a stable internal standard peak can be used.

Protocol 4: Monitoring this compound Hydrolysis by ¹H NMR

This protocol is suitable for identifying the structure of degradation products and quantifying the extent of reaction.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • This compound sample undergoing hydrolysis

Procedure:

  • Sample Preparation: At each time point of the hydrolysis study, withdraw an aliquot of the reaction mixture. If the reaction is in a non-deuterated solvent, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-25 mg/mL.[12][13][14] Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure proper shimming to obtain high-resolution spectra.[13]

  • Spectral Analysis:

    • Identify Peaks: Assign the proton signals for the parent this compound and the expected hydrolysis products (e.g., the corresponding alcohol/phenol and urea).

    • Quantification: Integrate the area of a characteristic proton signal from the this compound and a signal from one of the degradation products. The relative ratio of these integrals can be used to determine the extent of hydrolysis at that time point. For more accurate quantification, a known amount of an internal standard can be added to the NMR sample.[13]

TroubleshootingLogic start Product Degradation Observed check_temp Is reaction/storage temperature > 100°C? start->check_temp check_ph Is solution pH > 8? check_temp->check_ph No thermal_issue Primary Issue: Thermal Dissociation check_temp->thermal_issue Yes check_structure Is the this compound derived from an aromatic precursor? check_ph->check_structure No hydrolysis_issue Primary Issue: Hydrolytic Instability check_ph->hydrolysis_issue Yes check_structure->hydrolysis_issue Yes solution_temp Solution: Lower temperature thermal_issue->solution_temp solution_ph Solution: Buffer to neutral/acidic pH hydrolysis_issue->solution_ph solution_structure Considerations: - Aliphatic precursors are more stable. - Add carbodiimide stabilizer. hydrolysis_issue->solution_structure

References

Technical Support Center: Optimization of Allophanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for allophanate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis experiments.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is showing low or no conversion to the desired this compound product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in this compound synthesis can stem from several factors. A primary reason is unfavorable reaction kinetics, as the active hydrogen on the urethane (B1682113) nitrogen is less reactive than those on water or alcohol.[1] Elevated temperatures and the presence of excess isocyanate are typically required for this compound formation.[1]

    Troubleshooting Steps:

    • Verify Reactant Stoichiometry: Ensure an excess of the isocyanate component is used. The NCO:OH ratio is a critical factor, and a higher ratio favors this compound formation.[2][3]

    • Increase Reaction Temperature: this compound formation is favored at elevated temperatures, generally in the range of 100-140°C.[2] However, be aware that at temperatures above 100-150°C, the this compound linkage can revert to the urethane and free isocyanate.[1]

    • Catalyst Selection and Concentration: The choice and concentration of the catalyst are crucial. While catalysts are often employed, their selection can also promote unwanted side reactions. For instance, some catalysts may favor the formation of isocyanurates over allophanates.[4] An optimal catalyst concentration exists where the reaction rate is maximized; exceeding this can lead to adverse effects.[5]

    • Moisture Contamination: Isocyanates readily react with water, which can consume the isocyanate and reduce the yield of the desired this compound. Ensure all reactants and solvents are anhydrous.

Issue 2: Formation of Isocyanurate Byproducts

  • Question: I am observing the formation of significant amounts of isocyanurate trimers in my reaction, which is reducing the yield of the this compound. How can I suppress this side reaction?

  • Answer: Isocyanurate formation is a common competing reaction in this compound synthesis, particularly at high temperatures and in the presence of certain catalysts.[2] The choice of catalyst plays a significant role in determining the product distribution.[4]

    Control Strategies:

    • Catalyst Selection: Certain catalysts, such as aminals, aminoalcohols, and amidines, tend to favor isocyanurate formation.[4] Conversely, catalysts like tin carboxylates and tertiary amines (e.g., DABCO) are reported to favor urethane formation, which is the precursor to allophanates.[4] Bismuth-based catalysts have also been used for this compound synthesis, but impurities in the reactants can lead to isocyanurate co-production.

    • Temperature Control: While elevated temperatures are needed for this compound formation, excessively high temperatures (~100°C and above) combined with certain catalysts can promote isocyanurate formation.[2] Careful optimization of the reaction temperature is therefore critical.

    • Reactant Ratio (NCO:OH): At high isocyanate to hydroxyl (or urethane) ratios, isocyanurate can become the main product.[4]

Issue 3: Reaction Gelation

  • Question: My reaction mixture is gelling prematurely. What could be causing this and how can I prevent it?

  • Answer: Premature gelation is often a result of excessive cross-linking. This can be caused by the formation of not only this compound linkages but also other cross-linking structures.

    Preventative Measures:

    • Temperature Management: Uncontrolled exothermic reactions can lead to rapid and excessive side reactions, including this compound and isocyanurate formation, resulting in gelation. Proper temperature control is essential.

    • Reactant Addition: Adding the isocyanate portion-wise can help to control the local concentration and manage the reaction exotherm.

    • Solvent Choice: The use of an appropriate, anhydrous solvent can help to manage viscosity and heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound synthesis?

A1: this compound formation generally occurs at elevated temperatures, typically between 100°C and 140°C.[2] However, it is important to note that the this compound linkage is thermally reversible and can dissociate back to urethane and isocyanate at temperatures above 100-150°C.[1] For instance, one study observed the formation of this compound groups in the temperature interval of 100–125°C, with the reverse reaction occurring at temperatures higher than 125°C.[6] Another study noted that at 145°C, as much as 10% of the nitrogens participated in this compound linkages.[7]

Q2: How does the NCO:OH ratio influence this compound formation?

A2: An excess of isocyanate (a higher NCO:OH ratio) is a key condition for promoting this compound formation.[2] The unreacted isocyanate groups react with the N-H group of the initially formed urethane to create the this compound linkage. Studies have shown that increasing the NCO/OH ratio leads to a higher content of hard segments, which can be associated with this compound formation.[3]

Q3: What types of catalysts are typically used for this compound synthesis?

A3: A variety of catalysts can be used, but their selection is critical to steer the reaction towards this compound formation and away from side products like isocyanurates. Common catalysts include organometallic compounds (e.g., tin-based catalysts) and tertiary amines.[8][9] Bismuth-based catalysts have also been employed for this purpose.[9][10] The catalytic activity can be influenced by co-catalysts or impurities present in the reaction mixture.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Several analytical techniques can be used to monitor the reaction progress and quantify the formation of allophanates and any side products. These include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the NCO peak and the appearance of characteristic peaks for urethane and this compound groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify and quantify the different chemical species in the reaction mixture, including allophanates.[2][11]

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution, which can indicate the extent of cross-linking.[9]

  • Titration Methods: To determine the remaining NCO content in the reaction mixture.[9]

Q5: What are the main challenges of this compound synthesis in the context of drug development?

A5: In drug development, the synthesis of molecules often requires high purity and well-defined structures. The main challenges for this compound synthesis in this context include:

  • Controlling Side Reactions: The formation of byproducts like isocyanurates can complicate purification and reduce the yield of the active pharmaceutical ingredient (API).

  • Process Scalability: Conditions optimized at the lab scale may not translate directly to larger-scale production, and issues like heat transfer and mixing become more critical.

  • Regulatory Requirements: The synthesis process for an API is subject to stringent regulatory oversight, requiring robust control over the reaction to ensure consistent product quality.

Data Presentation

Table 1: Influence of Reaction Temperature on this compound Formation

Temperature (°C)ObservationReference
~50This compound formation described in the presence of a catalyst and excess NCO.[2]
100-125Formation of this compound groups observed.[6]
>125Reversible reaction (dissociation of this compound) occurs.[6]
108Nearly negligible this compound formation (1.8% of N).[7]
122Low this compound formation (3.5% of N after 3 hours).[7]
145Significant this compound formation (10% of N).[7]
100-140General temperature range for this compound formation from isocyanate and urethane.[2]
>100-150This compound linkage can revert to urethane and free isocyanate.[1]

Table 2: Effect of Catalyst Type on Product Selectivity

Catalyst TypePredominant Product(s)Reference
Tin Carboxylates, Tertiary Amines (e.g., DABCO)Urethane (precursor to this compound)[4]
Aminals, Aminoalcohols, Amidines, Carboxylate/Phenolate/Alkoxide AnionsIsocyanurate[4]
Bismuth-based compoundsThis compound (can have isocyanurate side products)[9][10]
Quaternary Ammonium CompoundsAllophanates and Isocyanurate trimers[9]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a general methodology for the synthesis of an this compound from an isocyanate and an alcohol. Note: This is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

  • Alcohol (e.g., 1-Butanol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Toluene)

  • Quenching agent (e.g., Dibutylamine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

  • Preparation of Urethane Intermediate:

    • Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet.

    • Charge the flask with the diisocyanate and anhydrous solvent.

    • Slowly add the alcohol dropwise from the dropping funnel to the stirred isocyanate solution at room temperature. An NCO:OH ratio of approximately 2:1 is a common starting point for subsequent this compound formation.

    • After the addition is complete, the mixture is typically heated (e.g., to 60-80°C) to ensure complete urethane formation. The progress of the reaction can be monitored by FTIR by observing the disappearance of the OH peak and the appearance of the urethane NH and C=O peaks.

  • This compound Formation:

    • Once the urethane formation is complete, add the catalyst to the reaction mixture.

    • Increase the temperature to the desired level for this compound formation (e.g., 100-140°C).

    • Monitor the reaction by taking aliquots and analyzing them by FTIR for the appearance of the this compound C=O peak and a decrease in the urethane NH peak, or by NMR. The NCO content can also be monitored by titration.

  • Reaction Quenching and Work-up:

    • Once the desired level of this compound formation is achieved, cool the reaction mixture.

    • Add a quenching agent, such as dibutylamine, to react with any remaining isocyanate groups.

    • The solvent can be removed under reduced pressure.

    • The product can be purified by appropriate methods such as precipitation or chromatography if necessary.

Mandatory Visualization

Allophanate_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Isocyanate Isocyanate (Excess) Urethane_Formation Urethane Formation (Step 1) Isocyanate->Urethane_Formation Alcohol Alcohol Alcohol->Urethane_Formation Allophanate_Formation This compound Formation (Step 2) Urethane_Formation->Allophanate_Formation + Excess Isocyanate + Catalyst + Heat This compound Desired this compound Allophanate_Formation->this compound Isocyanurate Side Product: Isocyanurate Allophanate_Formation->Isocyanurate High Temp/ Specific Catalysts

Caption: Workflow for the two-step synthesis of allophanates, highlighting potential side reactions.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Is yield low? Side_Products Side Products (e.g., Isocyanurate) Problem->Side_Products Unwanted products? Gelation Premature Gelation Problem->Gelation Is it gelling? Check_Stoichiometry Verify NCO:OH Ratio (Increase Excess NCO) Low_Yield->Check_Stoichiometry Optimize_Temp Optimize Temperature (e.g., 100-140°C) Low_Yield->Optimize_Temp Change_Catalyst Change/Optimize Catalyst Low_Yield->Change_Catalyst Side_Products->Optimize_Temp Side_Products->Change_Catalyst Control_Temp Improve Temperature Control Gelation->Control_Temp Portionwise_Addition Portion-wise Isocyanate Addition Gelation->Portionwise_Addition Solution Solution Implemented Check_Stoichiometry->Solution Optimize_Temp->Solution Change_Catalyst->Solution Control_Temp->Solution Portionwise_Addition->Solution

Caption: A logical troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Enhancing the Purity of Synthesized Allophanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of allophanates. The guidance is tailored for researchers, scientists, and drug development professionals to help enhance the purity of their synthesized products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in allophanate synthesis?

A1: The most prevalent impurities encountered during this compound synthesis include:

  • Isocyanurates: These are cyclic trimers of isocyanates and a common byproduct, especially at elevated temperatures or in the presence of certain catalysts.[1][2]

  • Unreacted Starting Materials: Residual isocyanates and alcohols from an incomplete reaction can contaminate the final product.

  • Carbamate (B1207046) Intermediates: The initial product of the reaction between an isocyanate and an alcohol is a carbamate. Incomplete conversion to the this compound will leave this intermediate as an impurity.

  • Biurets: If water is present in the reaction mixture, isocyanates can react to form an unstable carbamic acid, which then decomposes to an amine. This amine can further react with another isocyanate to form a urea, and subsequently a biuret.[1][2][3]

  • Catalyst Residues: Traces of the catalyst used in the synthesis may remain in the product.

Q2: How can I minimize the formation of isocyanurate byproducts?

A2: To minimize the formation of isocyanurates, consider the following strategies:

  • Temperature Control: Avoid excessive heating, as high temperatures favor the trimerization of isocyanates.[1][2]

  • Catalyst Selection: Choose a catalyst that selectively promotes this compound formation over isocyanurate formation. For example, some bismuth-based catalysts have been shown to be effective.[4][5] Tertiary amines are generally less likely to promote trimerization compared to some organometallic catalysts.[1][2]

  • Stoichiometry: Carefully control the ratio of isocyanate to alcohol. While an excess of isocyanate is required to drive the reaction towards the this compound, a very large excess can increase the likelihood of trimerization.[1][2]

Q3: What analytical techniques are recommended for assessing the purity of synthesized allophanates?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating the this compound from unreacted starting materials and non-volatile byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine the purity of the sample.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick method to confirm the presence of the this compound functional group and to detect the presence of isocyanurate and other byproducts by their characteristic absorption bands.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (while monitoring for side reactions).- Ensure the catalyst is active and used at the correct concentration.
Side reaction forming isocyanurates is dominant.- Lower the reaction temperature.- Select a more specific catalyst for this compound formation.[4][5]- Adjust the stoichiometry of the reactants.
Product is a Gel or Insoluble Solid Excessive cross-linking due to high levels of isocyanurate formation.- Carefully control the reaction temperature to avoid overheating.[1][2]- Use a catalyst that is less prone to promoting trimerization.[1][2]
Cloudy Reaction Mixture or Presence of Precipitate - Impure reactants.- Formation of insoluble byproducts like N,N'-dialkylurea due to moisture contamination.[3]- Verify the purity of starting materials (isocyanates and alcohols).[1][2]- Ensure all reactants and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
Difficulty in Purifying the Product The this compound and impurities have very similar physical properties.- Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen a variety of solvents.

Experimental Protocols

General Synthesis of an this compound

This protocol describes a general method for the synthesis of an this compound from a diisocyanate and an alcohol.

Materials:

  • Diisocyanate (e.g., hexamethylene diisocyanate - HDI)

  • Alcohol (e.g., methanol, ethanol, or a long-chain alcohol)

  • Catalyst (e.g., bismuth tris(2-ethylhexanoate) or dibutyltin (B87310) dilaurate)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction flask equipped with a stirrer, thermometer, dropping funnel, and a nitrogen inlet.

  • Charge the flask with the diisocyanate and the anhydrous solvent.

  • Begin stirring and purge the system with nitrogen.

  • Slowly add the alcohol to the diisocyanate solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction to form the carbamate has subsided (can be monitored by FT-IR), add the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain for several hours.

  • Monitor the progress of the reaction by FT-IR, looking for the disappearance of the carbamate N-H peak and the appearance of the this compound carbonyl peak, or by titration to determine the NCO content.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude this compound can then be purified using one of the methods described below.

Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For allophanates, which are polar compounds, a polar stationary phase like silica (B1680970) gel is typically used. Less polar impurities will elute first, followed by the more polar this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with a slurry of silica gel in the initial, least polar solvent of the mobile phase.

  • Load the sample: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (e.g., increasing ethyl acetate (B1210297) content).

  • Collect fractions: Collect the eluent in a series of fractions.

  • Analyze fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Principle: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

The effectiveness of purification methods can be quantified by comparing the purity of the this compound before and after the procedure. The following tables provide illustrative data.

Table 1: Comparison of Purification Methods for a Synthesized this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
None (Crude Product)85%-100%
Recrystallization (Ethanol)85%95%70%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)85%>98%60%

Table 2: Effect of Recrystallization Solvent on Final Purity

Recrystallization SolventFinal Purity (by HPLC)
Methanol93%
Ethanol95%
Isopropanol94%
Ethyl Acetate96%

Visualizations

Allophanate_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Isocyanate + Alcohol carbamate Carbamate Formation start->carbamate Step 1 allophanate_synth This compound Synthesis (Excess Isocyanate + Catalyst) carbamate->allophanate_synth Step 2 crude Crude this compound allophanate_synth->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Option A column_chrom Column Chromatography purification_choice->column_chrom Option B pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Experimental workflow for the synthesis and purification of allophanates.

Troubleshooting_Low_Purity cluster_impurities Common Impurities cluster_solutions Troubleshooting Actions start Low Purity of Synthesized this compound check_impurities Identify Impurities (HPLC, GC-MS, NMR, FT-IR) start->check_impurities isocyanurate High Isocyanurate Content check_impurities->isocyanurate Isocyanurate Detected starting_materials Unreacted Starting Materials check_impurities->starting_materials Starting Materials Detected other_byproducts Other Byproducts (e.g., Biuret) check_impurities->other_byproducts Other Peaks Detected solution_iso Optimize Reaction: - Lower Temperature - Change Catalyst - Adjust Stoichiometry isocyanurate->solution_iso solution_sm Optimize Reaction: - Increase Reaction Time/Temp - Check Catalyst Activity starting_materials->solution_sm solution_other Ensure Anhydrous Conditions other_byproducts->solution_other end Achieve High Purity this compound solution_iso->end Re-synthesize & Purify solution_sm->end Re-synthesize & Purify solution_other->end Re-synthesize & Purify

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling allophanate crosslink density during their experiments.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to variations in this compound crosslink density. This guide provides solutions to common issues.

SymptomPossible CauseRecommended Action
Gel formation or insoluble product Excessive this compound Crosslinking: High reaction temperatures and certain catalysts can promote the reaction of isocyanates with urethane (B1682113) groups, leading to a high density of this compound crosslinks and gelation.[1]- Control Reaction Temperature: Carefully maintain the recommended temperature for your specific system. This compound formation increases significantly at elevated temperatures.[2] - Catalyst Selection: Choose a catalyst that favors urethane formation over this compound or other side reactions like trimerization. Tertiary amines are often a suitable choice.[1]
Lower than expected molecular weight of the polymer This compound Formation Limiting Chain Growth: When excess isocyanate reacts with urethane linkages to form this compound crosslinks, it can prematurely terminate the linear growth of polymer chains.[1]- Strict Stoichiometry: Precisely calculate and measure the NCO:OH ratio.[1] - Portion-wise Addition of Isocyanate: If a slight excess of isocyanate is necessary, consider adding it in portions to manage its concentration and reduce the likelihood of side reactions.[1]
Poor mechanical properties (e.g., brittleness, low tensile strength) Incorrect this compound Crosslink Density: An improper NCO:OH ratio can lead to either insufficient or excessive crosslinking, both of which can negatively impact mechanical properties. An excess of isocyanate can lead to a more rigid, cross-linked material, while an excess of polyol will result in a softer, more flexible product.[1]- Optimize NCO:OH Ratio: The ideal ratio is dependent on the desired final properties of the polymer. Systematically vary the NCO:OH ratio to find the optimal balance for your application.[3][4]
Reaction stalls before completion Inactive or Insufficient Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate. The chosen catalyst may be unsuitable or have lost its activity.[1]- Select an Appropriate Catalyst: Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).[1] Ensure the catalyst is fresh and active, and optimize its concentration.
Cloudy reaction mixture or precipitates Impure Reactants: Contaminants in the isocyanate or polyol can interfere with the desired reaction pathways.[1]- Verify Purity: Use analytical techniques such as NMR or GC-MS to confirm the purity of your starting materials. Purify the reagents if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is an this compound crosslink and how is it formed?

An this compound crosslink is formed from the reaction of an isocyanate group (NCO) with a urethane linkage (-NH-COO-). This secondary reaction creates a branched point in the polymer chain, leading to a crosslinked network.[5][6] The formation is favored by conditions such as elevated temperatures and an excess of isocyanate.[5]

Allophanate_Formation Isocyanate Isocyanate (R-N=C=O) This compound This compound Crosslink Isocyanate->this compound + Urethane Urethane Linkage (R'-NH-COO-R'') Urethane->this compound + NMR_Workflow A Dissolve PU Sample in Deuterated Solvent B Acquire Quantitative ¹³C NMR Spectrum A->B C Identify Urethane and This compound Carbonyl Peaks B->C D Integrate Peak Areas C->D E Calculate Relative Percentage of this compound Groups D->E Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Is there gel formation or insolubility? Start->Q1 A1_Yes Likely excessive crosslinking Q1->A1_Yes Yes Q2 Is molecular weight lower than expected? Q1->Q2 No A1_Action Reduce Temperature and/or change catalyst A1_Yes->A1_Action A2_Yes Possible premature chain termination Q2->A2_Yes Yes Q3 Are mechanical properties poor? Q2->Q3 No A2_Action Check stoichiometry (NCO:OH) and consider portion-wise isocyanate addition A2_Yes->A2_Action A3_Yes Suboptimal crosslink density Q3->A3_Yes Yes End Consult further literature Q3->End No A3_Action Systematically vary NCO:OH ratio A3_Yes->A3_Action

References

Technical Support Center: Degradation Pathways of Allophanate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of allophanate-containing polymers. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-containing polymers?

This compound-containing polymers, which are a type of polyurethane, primarily degrade through three main pathways: thermal degradation, hydrolysis, and enzymatic degradation. The this compound linkage is generally considered less thermally stable than the urethane (B1682113) linkage.[1][2]

  • Thermal Degradation: This is often the most significant pathway for this compound degradation. The this compound linkage can dissociate back into an isocyanate and a urethane group at elevated temperatures. This reaction is often reversible.[1] The degradation of the main polyurethane backbone can occur through several mechanisms, including dissociation into isocyanate and alcohol, or scission to form primary or secondary amines and carbon dioxide.[3]

  • Hydrolysis: In the presence of water, the ester or ether linkages within the polymer backbone are susceptible to hydrolysis. While urethane bonds are generally more resistant to hydrolysis than ester bonds, they can still be cleaved under harsh conditions. The hydrolytic stability of polyurethanes is influenced by factors like temperature, pH, and the hydrophobicity of the polymer backbone.

  • Enzymatic Degradation: Certain enzymes, such as esterases and proteases, can catalyze the degradation of polyurethane.[2][4] These enzymes typically target the ester or urethane linkages in the polymer chain. The susceptibility to enzymatic degradation is dependent on the specific polymer structure and the enzyme involved.

Q2: How can I monitor the degradation of this compound linkages in my polymer?

Several analytical techniques can be employed to monitor the degradation of this compound linkages:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for tracking changes in functional groups. The degradation of this compound can be monitored by observing the disappearance of characteristic this compound peaks and the appearance of peaks corresponding to degradation products. For example, the formation of carbonyl groups during oxidation can be observed in the 1650-1850 cm⁻¹ region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify the products of degradation.[6][7][8] Specific chemical shifts can be assigned to this compound, urethane, urea, and biuret (B89757) groups to follow their transformation during degradation.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, providing information on the thermal stability of the polymer.[5][9][10][11] Differential Scanning Calorimetry (DSC) can be used to observe thermal transitions like melting and glass transition, which can be affected by degradation.

  • Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight distribution of the polymer. A decrease in molecular weight is a clear indicator of polymer chain scission during degradation.[3][12][13]

Q3: My GPC results show a broadening of the molecular weight distribution after degradation. What could be the cause?

A broadening of the polydispersity index (PDI) is common during polymer degradation and can be attributed to several factors:

  • Random Chain Scission: Degradation processes like hydrolysis or thermal degradation often lead to random breaks in the polymer chains, creating a wider range of molecular weights.

  • Crosslinking Reactions: In some cases, degradation can be accompanied by crosslinking reactions, where polymer chains bond with each other, leading to the formation of higher molecular weight species alongside the degraded lower molecular weight chains.

  • Formation of Oligomers: The initial stages of degradation may produce a mixture of oligomers and remaining high molecular weight polymer, thus broadening the distribution.

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in my hydrolysis experiment.

  • Possible Cause 1: Inconsistent pH of the medium. The rate of hydrolysis is highly dependent on pH. Small variations in the buffer or solution pH can lead to significant differences in degradation rates.

    • Troubleshooting Step: Ensure the pH of your degradation medium is accurately measured and buffered throughout the experiment. Regularly monitor and adjust the pH if necessary.

  • Possible Cause 2: Autocatalysis by acidic degradation products. The hydrolysis of ester groups can produce carboxylic acids, which can then catalyze further degradation, leading to an acceleration of the process over time.

    • Troubleshooting Step: Consider using a buffer with sufficient capacity to neutralize any acidic byproducts. Analyze the degradation products to check for the presence of acidic species.

  • Possible Cause 3: Inconsistent sample morphology. The surface area and crystallinity of the polymer sample can affect the rate of water diffusion and, consequently, the degradation rate.

    • Troubleshooting Step: Ensure that all your polymer samples have a consistent size, shape, and surface finish. Characterize the crystallinity of your samples before and after degradation using techniques like DSC or XRD.

Issue 2: Difficulty in identifying degradation products using HPLC.

  • Possible Cause 1: Inappropriate mobile phase or column. The degradation of this compound-containing polymers can produce a complex mixture of polar and non-polar compounds that may not be well-separated by a single HPLC method.

    • Troubleshooting Step: Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to water) and different types of HPLC columns (e.g., C18, C8, or a more polar column). A gradient elution may be necessary to separate a wide range of degradation products.

  • Possible Cause 2: Degradation products are not UV-active. If you are using a UV detector, some degradation products may not have a chromophore and will not be detected.

    • Troubleshooting Step: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with your HPLC to detect a wider range of compounds.[14] LC-MS is particularly powerful for identifying unknown degradation products.[15]

  • Possible Cause 3: Co-elution of multiple compounds. Complex mixtures can lead to peaks overlapping, making identification and quantification difficult.

    • Troubleshooting Step: Optimize your HPLC method by adjusting the flow rate, temperature, and gradient profile to improve peak resolution. Two-dimensional HPLC (2D-HPLC) can also be employed for very complex samples.

Issue 3: TGA results are not reproducible.

  • Possible Cause 1: Variation in sample size and packing. The heat transfer and diffusion of volatile degradation products can be affected by the sample mass and how it is placed in the TGA pan.

    • Troubleshooting Step: Use a consistent sample mass for all your TGA runs. Ensure the sample is evenly spread in the pan to promote uniform heating.

  • Possible Cause 2: Inconsistent heating rate or atmosphere. The heating rate and the composition of the purge gas (e.g., nitrogen vs. air) have a significant impact on the degradation profile.

    • Troubleshooting Step: Use the same heating rate and gas flow rate for all comparable experiments. Ensure the purge gas is of high purity and free from contaminants.

  • Possible Cause 3: Presence of residual solvent or moisture. Volatilization of solvents or water can interfere with the measurement of the polymer's thermal degradation.

    • Troubleshooting Step: Ensure your samples are thoroughly dried before TGA analysis. A pre-heating step at a temperature below the degradation onset can be used to remove any residual volatiles.

Quantitative Data Summary

ParameterDegradation MethodPolymer SystemValueReference
Activation Energy (Ea) HydrolysisPolyester-based Polyurethane71 kJ/mol[16]
Activation Energy (Ea) HydrolysisPolyester Urethane Elastomers68-83 kJ/mol[16][17]
Degradation Onset (5% weight loss) Thermal (in Nitrogen)Flame Retardant Polyurethane Aerogel533 K (260 °C)[18]
Char Yield at 800°C Thermal (in Nitrogen)Pristine Polyurethane0.7 wt%[11]
Char Yield at 800°C Thermal (in Nitrogen)Si-PU/APTS-GPTS 40% composite24.7 wt%[11]
Maximum Degradation Enzymatic (Aspergillus versicolor)Polyurethane films55% after 1 month[19]

Detailed Experimental Protocols

Protocol 1: GPC/SEC Analysis of this compound-Containing Polymer Degradation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a vial.[20]

    • Add the appropriate solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)) to achieve a concentration of 2-10 mg/mL.[13][20]

    • Gently agitate the mixture until the polymer is completely dissolved. Mild heating may be applied if necessary.

    • Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean autosampler vial.[20]

    • Degas the solution to remove any dissolved air.[20]

  • Instrumentation and Parameters:

    • System: Agilent 1260 Infinity GPC/SEC System or similar.[12]

    • Columns: Two high-resolution Agilent PLgel 3 µm MIXED-E columns or equivalent.[12]

    • Mobile Phase: The same solvent used for sample preparation (e.g., THF or DMF).

    • Flow Rate: 0.5 - 1.0 mL/min.[3][13]

    • Injection Volume: Optimized to balance signal intensity and avoid column overloading.

    • Detectors: Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS), and/or Viscometer.[3]

    • Calibration: Use polystyrene standards covering a wide molecular weight range.[13]

  • Data Analysis:

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each sample.

    • Compare the molecular weight distributions of the undegraded and degraded polymer samples. A shift to lower molecular weights and a change in PDI will indicate degradation.

Protocol 2: FTIR-ATR Analysis of Polymer Film Degradation
  • Sample Preparation:

    • Ensure the polymer film has a flat, clean surface for good contact with the ATR crystal.

    • If analyzing degradation over time, ensure consistent film thickness and preparation for all samples.

  • Instrumentation and Parameters:

    • Spectrometer: IRAffinity-1 Shimadzu or similar, equipped with a single reflection diamond ATR accessory.

    • Spectral Range: 4000–750 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Number of Scans: A minimum of 32 scans should be signal-averaged.[11]

  • Data Analysis:

    • Identify the characteristic absorption bands for this compound, urethane, and any expected degradation products (e.g., carbonyl groups around 1700-1800 cm⁻¹).

    • Monitor the change in the intensity of these peaks over the course of the degradation experiment.

    • To quantify degradation, calculate a carbonyl index (CI) by taking the ratio of the absorbance of the carbonyl peak to a stable reference peak that does not change during degradation (e.g., a C-H stretching or an aromatic C=C peak).[21]

Protocol 3: TGA-DSC Analysis of Thermal Degradation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).

    • Ensure the sample is in a consistent form (e.g., powder or small pieces) for reproducible results.

  • Instrumentation and Parameters:

    • System: Netzsch STA, PerkinElmer TGA 7, or similar simultaneous thermal analyzer.

    • Heating Rate: A typical heating rate is 10 or 20 K/min. Multiple heating rates can be used for kinetic analysis.[5][9][11]

    • Temperature Range: Room temperature to 800-1000 °C.

    • Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-200 mL/min).[5]

    • Data Collection: Record the mass loss (TG), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of degradation (e.g., the temperature at 5% weight loss, Td5) and the residual mass at the end of the experiment.[11]

    • The DTG curve will show the temperatures of maximum degradation rates for different degradation steps.

    • The DSC curve will indicate whether the degradation processes are endothermic or exothermic.

    • Kinetic parameters like activation energy can be calculated using methods such as Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa, or Friedman if data from multiple heating rates are available.[22]

Visualizations

DegradationPathways cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation AllophanatePolymer This compound-Containing Polymer Thermal_Deg Heat AllophanatePolymer->Thermal_Deg Hydrolytic_Deg Water, Acid/Base AllophanatePolymer->Hydrolytic_Deg Enzymatic_Deg Enzymes (Esterases, Proteases) AllophanatePolymer->Enzymatic_Deg Isocyanate Isocyanate Thermal_Deg->Isocyanate Reversible Urethane Urethane Thermal_Deg->Urethane PrimaryAmine Primary Amine + CO2 Thermal_Deg->PrimaryAmine SecondaryAmine Secondary Amine + CO2 Thermal_Deg->SecondaryAmine CarboxylicAcid Carboxylic Acid Hydrolytic_Deg->CarboxylicAcid Alcohol Alcohol Hydrolytic_Deg->Alcohol Amine Amine + CO2 Hydrolytic_Deg->Amine MonomersOligomers Monomers & Oligomers Enzymatic_Deg->MonomersOligomers

Caption: Primary degradation pathways of this compound-containing polymers.

GPCWorkflow start Start sample_prep Sample Preparation (Weigh, Dissolve, Filter, Degas) start->sample_prep injection Inject into GPC System sample_prep->injection separation Separation by Size (Exclusion from Porous Beads) injection->separation detection Detection (RI, UV, MALS, Viscometer) separation->detection data_analysis Data Analysis (Determine Mn, Mw, PDI) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for GPC/SEC analysis of polymer degradation.

FTIRWorkflow start Start place_sample Place Polymer Film on ATR Crystal start->place_sample acquire_spectrum Acquire FTIR Spectrum place_sample->acquire_spectrum identify_peaks Identify Characteristic Peaks (this compound, Urethane, Carbonyl) acquire_spectrum->identify_peaks monitor_changes Monitor Peak Intensity Changes over Time identify_peaks->monitor_changes quantify_degradation Quantify Degradation (e.g., Carbonyl Index) monitor_changes->quantify_degradation end End quantify_degradation->end

Caption: Experimental workflow for FTIR-ATR analysis of polymer degradation.

References

Technical Support Center: Purification of Allophanate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of allophanate products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: Common impurities in this compound synthesis include unreacted isocyanates, the precursor carbamate (B1207046) (urethane), isocyanurate trimers, and biurets.[1][2] The presence of moisture can lead to the formation of ureas, which can further react to form biurets.[3] Catalysts used in the synthesis, such as those based on tin or bismuth, can also be present as impurities.[1] Additionally, side reactions can lead to the formation of polymeric byproducts.

Q2: Which analytical techniques are best for assessing the purity of this compound products?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound products and detecting impurities.[1][4] A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and purity assessment.[5][6] Quantitative NMR (qNMR) can be used for accurate purity determination.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups of allophanates and detecting the presence of isocyanate (strong band around 2250-2275 cm⁻¹) or urethane (B1682113) precursors.

Q3: How can I minimize the formation of impurities during the synthesis of allophanates?

A3: To minimize impurity formation, it is crucial to control the reaction conditions carefully. This includes:

  • Stoichiometry: Precise control of the isocyanate to alcohol ratio is critical. An excess of isocyanate can lead to the formation of isocyanurate trimers and other side products.[5]

  • Temperature: The reaction temperature should be carefully controlled, as higher temperatures can promote the formation of side products like biurets and isocyanurates.[5]

  • Moisture Control: All reactants and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of urea (B33335) and biuret (B89757) impurities.[3][6][8]

  • Catalyst Selection: The choice of catalyst can influence the product distribution. Select a catalyst that favors this compound formation over trimerization.[1]

Purification Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound products by various techniques.

General Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants (Isocyanate, Alcohol) B Reaction under Inert Atmosphere A->B C Crude this compound Product B->C D Choose Purification Technique C->D E Column Chromatography D->E F Crystallization D->F G Liquid-Liquid Extraction D->G H Purity Assessment (HPLC, NMR, FTIR) E->H F->H G->H I Pure this compound Product H->I

A general workflow for the synthesis and purification of this compound products.
Column Chromatography Troubleshooting

Issue: Poor separation of the this compound from impurities.

Possible Cause Solution
Inappropriate solvent system (eluent) Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the this compound and its major impurities. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[4][9][10]
Column overloading Reduce the amount of crude material loaded onto the column. A general guideline is to use a 20-50:1 ratio of stationary phase to crude product by weight.[9]
Irregular column packing Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.[9]
This compound is unstable on silica (B1680970) gel Some allophanates may be sensitive to the acidic nature of silica gel. Consider using a different stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[9]
Crystallization Troubleshooting

Issue: The this compound product oils out instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is too high Select a solvent or solvent system with a lower boiling point.
High concentration of impurities The presence of impurities can lower the melting point of the mixture and inhibit crystallization. Try to pre-purify the crude product by another method (e.g., a quick filtration through a silica plug) before crystallization.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[11][12]
Inappropriate solvent Screen for a suitable solvent or solvent pair. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[3][11] Common solvent pairs for recrystallization include ethyl acetate (B1210297)/hexanes and methanol/dichloromethane.[13]
Liquid-Liquid Extraction Troubleshooting

Issue: Incomplete separation of the this compound from water-soluble impurities.

Possible Cause Solution
Emulsion formation Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
Insufficient number of extractions Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically sufficient to ensure the majority of the product is transferred to the organic phase.
Incorrect pH of the aqueous phase The solubility of some impurities may be pH-dependent. Adjusting the pH of the aqueous wash can sometimes improve the removal of certain impurities.

Troubleshooting Decision Tree

G A Purification Issue Encountered B Poor Separation in Column Chromatography? A->B C Product Oiling Out During Crystallization? A->C D Incomplete Separation in Extraction? A->D E Optimize Eluent with TLC B->E Yes F Reduce Column Loading B->F Yes G Repack Column Carefully B->G Yes H Use Lower Boiling Point Solvent C->H Yes I Pre-purify Crude Material C->I Yes J Cool Solution Slowly C->J Yes K Break Emulsion with Brine D->K Yes L Perform Multiple Extractions D->L Yes

A decision tree for troubleshooting this compound purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized for each specific this compound product, primarily through the selection of an appropriate eluent system via TLC analysis.

  • Preparation of the Stationary Phase:

    • Choose a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes).[10]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and even surface.[10]

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent system determined from TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the this compound product. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.[4][9]

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude this compound.

    • Add a potential solvent dropwise while heating gently. An ideal solvent will dissolve the compound when hot but not at room temperature.[11][12]

    • If a single solvent is not suitable, try a binary solvent system (e.g., dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then reheat to clarify).[13] Common solvent pairs include ethyl acetate/hexanes and methanol/dichloromethane.[13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a pair) portion-wise with heating until the solid is completely dissolved.

  • Crystallization:

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is useful for removing water-soluble impurities from the crude reaction mixture.

  • Dissolution:

    • Dissolve the crude this compound product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate.[14]

    • Drain the aqueous layer. Repeat the washing process two more times.

    • To remove any residual acidic or basic impurities, you can perform an additional wash with a dilute aqueous solution of sodium bicarbonate (for acidic impurities) or dilute hydrochloric acid (for basic impurities), followed by a final wash with brine.

  • Drying and Isolation:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[15]

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound product.

Data Presentation

The following tables provide a general comparison of the purification techniques. The actual values will vary depending on the specific this compound and the scale of the reaction.

Table 1: Comparison of Purification Techniques for this compound Products

Technique Typical Purity Achieved Typical Recovery Yield Throughput Commonly Removed Impurities
Column Chromatography >98%50-90%Low to MediumStructurally similar byproducts, unreacted starting materials
Crystallization >99%40-80%Medium to HighMinor impurities, colored byproducts
Liquid-Liquid Extraction 80-95%>90%HighWater-soluble impurities, salts, some polar byproducts

Table 2: Recommended Starting Solvent Systems for Column Chromatography of Allophanates

Stationary Phase Eluent System (Gradient) Notes
Silica Gel Hexanes / Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate)A standard choice for many organic compounds of moderate polarity.[4][9][10]
Silica Gel Dichloromethane / Methanol (e.g., 0% to 10% Methanol)Suitable for more polar allophanates.
Neutral Alumina Hexanes / Ethyl AcetateA good alternative if the this compound is sensitive to acidic silica gel.[9]

Disclaimer: The experimental protocols and data provided are intended as general guidelines. It is essential to optimize the conditions for each specific this compound product and to handle all chemicals with appropriate safety precautions. Allophanates are often derived from isocyanates, which are hazardous materials requiring careful handling in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) for all reagents used.

References

Technical Support Center: Impact of Moisture on Allophanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with allophanate synthesis. It specifically addresses the challenges introduced by moisture contamination during the reaction process.

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction for this compound synthesis?

A1: this compound synthesis is a chemical reaction where an isocyanate group (-NCO) reacts with a urethane (B1682113) linkage (-NH-CO-O-). This reaction forms an this compound, which introduces a cross-linking point in polyurethane networks. The formation of allophanates can occur under conditions of elevated temperature and the presence of excess isocyanate[1].

Q2: How does moisture interfere with this compound synthesis?

A2: Isocyanates are highly reactive and will preferentially react with water over urethane. This side reaction is a significant issue in this compound synthesis[2]. When moisture is present, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas[2][3]. The newly formed amine can then react with another isocyanate to produce a urea (B33335) linkage, further consuming the isocyanate intended for this compound formation[4][5].

Q3: What are the visible signs of moisture contamination in my reaction?

A3: The most common signs of moisture contamination include:

  • Foaming or Bubbling: The generation of carbon dioxide gas during the reaction of isocyanates with water will cause foaming or bubbles in the final product[6][7].

  • Cloudiness or Crystallization: Isocyanate raw materials that have been contaminated with moisture may appear cloudy or contain solid crystalline structures[6][8].

  • Increased Viscosity or Gelling: The formation of urea linkages can lead to an unintended and rapid increase in viscosity or premature gelling of the reaction mixture.

  • Sticky or Tacky Product: Incomplete curing due to disrupted stoichiometry from side reactions can result in a final product that is sticky or tacky[9].

Q4: Why is my this compound yield lower than expected?

A4: A low yield of this compound is typically due to the competitive reaction between the isocyanate and any moisture present in the system. The reaction rate of isocyanate with water is significantly faster than its reaction with the N-H group of a urethane. This causes the isocyanate to be consumed in the formation of urea, reducing the amount available to form allophanates and thereby lowering the yield[1][10].

Q5: Can moisture affect the final properties of my polyurethane material?

A5: Yes. Moisture contamination negatively impacts the final product properties. The formation of CO2 bubbles can create voids, compromising structural integrity[9]. The unintended formation of urea cross-links instead of this compound cross-links alters the polymer network, which can change the mechanical, thermal, and chemical resistance properties of the final material[10].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Foaming or Bubbles in Product Moisture contamination reacting with isocyanate to produce CO₂ gas.1. Dry all reactants: Ensure polyols, solvents, and other additives are thoroughly dried. Polyols can be dried under vacuum at elevated temperatures[9]. 2. Use dry equipment: All glassware and reaction vessels must be completely dry. Oven-drying glassware is recommended. 3. Work under an inert atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon to prevent atmospheric moisture from entering the system[7][9].
Low this compound Yield / Incomplete Reaction Preferential reaction of isocyanate with water, depleting the reactant needed for this compound formation.1. Verify stoichiometry: Recalculate reactant ratios, accounting for potential isocyanate loss to moisture. Titration can determine the exact NCO content[9]. 2. Use moisture scavengers: Add moisture scavengers to the polyol or solvent to chemically remove trace amounts of water before adding the isocyanate[8][9]. 3. Control reaction temperature: this compound formation is temperature-dependent. Ensure the reaction is maintained at the optimal temperature, as side reactions can be favored at different temperatures[10].
Cloudy Isocyanate or Solid Formation The isocyanate has been exposed to moisture during storage.1. Inspect raw materials: Do not use isocyanates that appear cloudy or have solids at the bottom[8]. 2. Proper storage: Store all reactants in tightly sealed containers with a dry nitrogen blanket to protect them from atmospheric moisture[7][11].
Final Product is Tacky or Sticky Incomplete curing due to an imbalance in the isocyanate-to-polyol ratio caused by moisture-related side reactions.1. Ensure dry conditions: Degas the prepolymer under vacuum to remove dissolved gases and moisture before mixing[9]. 2. Review curing profile: Adhere to the recommended curing schedule, including any post-curing steps at elevated temperatures to ensure all reactions go to completion[9].

Data Presentation

The primary issue caused by moisture is the competition for the isocyanate reactant. The relative reaction rates of isocyanates with various active hydrogen-containing compounds are critical to understanding this problem.

Table 1: Relative Reaction Rates of Isocyanates with Different Functional Groups

Reactant Functional Group Compound Type Relative Reaction Rate (Approximate) Significance in this compound Synthesis
Primary Amine (-NH₂)Amines / Urea>1000Formed as a byproduct of the isocyanate-water reaction; rapidly consumes more isocyanate to form urea.
Primary Hydroxyl (-OH)Alcohols / Polyols100The primary reaction partner to form the initial urethane linkage.
Water (H₂O)Moisture100Reacts quickly with isocyanate, initiating the problematic side reactions that lead to urea and CO₂[1].
Urethane (-NH-CO-O-)Urethane1The target reactant for this compound formation. Its reaction rate is significantly slower than with water or alcohols[1].

Note: Rates are generalized and can be influenced by catalysts, temperature, and steric hindrance.

Experimental Protocols

Protocol 1: General Synthesis of this compound under Anhydrous Conditions

This protocol describes a generalized procedure for synthesizing allophanates while minimizing moisture contamination.

1. Materials and Equipment:

  • Isocyanate (e.g., MDI, HDI)
  • Urethane-containing prepolymer or compound
  • Anhydrous solvent (e.g., Toluene, DMF, dried prior to use)
  • Catalyst (e.g., dibutyltin (B87310) dilaurate, bismuth-based compounds)[12][13]
  • Moisture scavenger (optional)
  • Reaction vessel (oven-dried) with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
  • Heating mantle

2. Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen.
  • Reactant Charging: Charge the reaction vessel with the urethane prepolymer and anhydrous solvent. If using, add the moisture scavenger at this stage.
  • Inert Atmosphere: Begin purging the vessel with dry nitrogen to create an inert atmosphere. Maintain a slow, steady flow throughout the reaction[9].
  • Heating: Heat the mixture to the desired reaction temperature (typically >100°C for this compound formation)[1][10].
  • Isocyanate Addition: Slowly add the stoichiometric excess of isocyanate to the heated mixture under continuous stirring.
  • Catalyst Addition: Once the isocyanate is added, introduce the catalyst to initiate the reaction.
  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the disappearance of the NCO peak (around 2270 cm⁻¹) using FT-IR spectroscopy.
  • Completion and Quenching: Once the desired conversion is reached, cool the reaction mixture and, if necessary, quench the catalyst according to standard procedures.

Protocol 2: Moisture Content Determination in Reagents

To prevent side reactions, it is critical to determine the water content of starting materials (polyols, solvents).

1. Method: Karl Fischer Titration

  • This is the most common and accurate method for quantifying trace amounts of water in reagents.
  • Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.
  • Procedure:
  • Calibrate the Karl Fischer titrator with a known water standard.
  • Inject a precisely weighed or measured volume of the sample (e.g., polyol) into the titration cell.
  • The titrator automatically adds the Karl Fischer reagent until the endpoint is reached.
  • The instrument calculates the water content, typically expressed in parts per million (ppm).
  • For polyurethane synthesis, the moisture content of polyols should ideally be below 200 ppm (0.02%).

Visualizations

Allophanate_Synthesis_Pathway cluster_urethane Step 1: Urethane Formation cluster_this compound Step 2: this compound Formation Isocyanate Isocyanate (R-NCO) Urethane Urethane (R-NH-CO-OR') Isocyanate->Urethane + Alcohol Alcohol / Polyol (R'-OH) This compound This compound (Crosslink) Urethane->this compound + Excess_Isocyanate Excess Isocyanate (R-NCO)

Caption: Desired reaction pathway for this compound synthesis.

Moisture_Side_Reaction Isocyanate Isocyanate (R-NCO) Carbamic_Acid Unstable Carbamic Acid Isocyanate->Carbamic_Acid + Water Water (H₂O) (Moisture Contamination) Amine Amine (R-NH₂) Carbamic_Acid->Amine Decomposes CO2 Carbon Dioxide (CO₂) (Causes Foaming) Carbamic_Acid->CO2 Urea Urea Linkage (Unwanted Byproduct) Amine->Urea + Isocyanate2 Isocyanate (R-NCO)

Caption: Competing side reaction pathway caused by moisture.

Troubleshooting_Workflow start Problem Detected (e.g., Foaming, Low Yield) check_materials 1. Analyze Raw Materials (Karl Fischer Titration) start->check_materials is_moisture Moisture > 200 ppm? check_materials->is_moisture dry_materials 2. Dry Reagents & Solvents (Vacuum Oven, Molecular Sieves) is_moisture->dry_materials Yes check_env 3. Review Reaction Environment is_moisture->check_env No dry_materials->check_env is_inert Using Inert Atmosphere? check_env->is_inert use_inert 4. Implement N₂/Ar Blanket is_inert->use_inert No check_stoich 5. Verify Stoichiometry & Catalyst is_inert->check_stoich Yes use_inert->check_stoich end_node Re-run Experiment check_stoich->end_node

Caption: Experimental workflow for troubleshooting moisture.

References

Technical Support Center: Thermal Degradation Analysis of Allophanate Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting the thermal degradation analysis of allophanate-containing materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature range for this compound linkages?

A1: The thermal dissociation of this compound linkages generally occurs in the temperature range of 150°C to 350°C.[1] The specific temperature can vary depending on the molecular structure of the this compound, the surrounding polymer matrix, and the experimental conditions such as heating rate and atmosphere. The process is often reversible, with the this compound reverting to a urethane (B1682113) and an isocyanate.

Q2: What are the primary decomposition products of this compound thermal degradation?

A2: The primary decomposition of allophanates is a reversible reaction that yields a urethane and an isocyanate. At higher temperatures, the urethane can further degrade into an alcohol and an isocyanate. Therefore, the main products observed are isocyanates, urethanes, and alcohols.[2]

Q3: Can side reactions occur during the thermal degradation of allophanates?

A3: Yes, side reactions are common, especially in complex polymeric systems. At elevated temperatures, the isocyanate generated from this compound dissociation can react with other species to form thermally stable structures like isocyanurates (trimerization of isocyanates) or react with urea (B33335) groups (if present) to form biurets.[2][3]

Q4: What analytical techniques are most suitable for studying the thermal degradation of allophanates?

A4: The most common and powerful techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA is used to determine the temperature at which weight loss occurs, indicating decomposition, while DSC can identify the endothermic or exothermic nature of these transitions. For a more detailed analysis of the evolved gaseous products, hyphenated techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly recommended.[4][5]

Troubleshooting Guide

Issue 1: In my TGA thermogram, I see overlapping weight loss steps. How can I resolve them?

Answer: Overlapping weight loss events are a common issue when analyzing complex polymers. Here are a few strategies to improve the resolution:

  • Use a slower heating rate: Reducing the heating rate (e.g., from 20°C/min to 5 or 10°C/min) can often provide better separation of thermal events.[4]

  • High-Resolution TGA (Hi-Res™ TGA): If available, this technique automatically adjusts the heating rate based on the rate of weight loss, providing excellent resolution for overlapping peaks.

  • Analyze the derivative curve (DTG): The first derivative of the TGA curve (DTG) shows the rate of weight loss as a function of temperature. Peaks in the DTG curve correspond to the temperatures of maximum weight loss rate and can help distinguish between closely occurring decomposition events.[4][6]

Issue 2: My TGA results for the same sample are not reproducible. What could be the cause?

Answer: Lack of reproducibility in TGA measurements can stem from several factors:

  • Inconsistent sample preparation: Ensure that the sample is homogeneous and representative of the bulk material. For solids, this may involve grinding the sample into a fine powder.[7]

  • Sample size and form: Use a consistent sample weight, typically between 5 and 10 mg for routine analyses. The sample should be spread thinly and evenly at the bottom of the crucible to ensure uniform heating.[7]

  • Sample history: The thermal and mechanical history of the sample can influence its thermal stability. Ensure that all samples have been stored and processed under the same conditions.[7]

  • Instrument calibration: Regularly calibrate your TGA instrument for mass and temperature according to the manufacturer's guidelines.

Issue 3: I am observing an initial weight loss at a low temperature (below 150°C) in my TGA curve. Is this related to this compound degradation?

Answer: A weight loss below 150°C is typically not associated with the degradation of the this compound or polymer backbone. It is most likely due to the evaporation of volatile components such as:

  • Absorbed moisture

  • Residual solvents from synthesis or processing

  • Low molecular weight additives

This initial weight loss should be noted and can be quantified, but it is distinct from the thermal degradation of the material itself.[8]

Issue 4: The onset of degradation in my TGA curve seems to shift when I change the heating rate. Why does this happen?

Answer: The apparent onset of degradation is dependent on the heating rate. A faster heating rate will generally result in a higher observed onset temperature. This is because at a faster heating rate, the sample has less time to reach the decomposition temperature at each incremental step. For kinetic studies, it is essential to perform experiments at multiple heating rates.[4]

Quantitative Data

The following table summarizes key quantitative data related to the thermal degradation of this compound-containing materials.

ParameterTypical Value RangeNotes
This compound Dissociation Temperature 150 - 350 °CDependent on the chemical structure (e.g., aliphatic vs. aromatic) and the presence of catalysts.[1]
Activation Energy (Ea) of Decomposition 126 - 135 kJ·mol⁻¹This range is for pyridinol-blocked isophorone (B1672270) diisocyanate, which can involve this compound structures. The activation energy can vary significantly based on the specific material.[3]
Typical TGA Sample Size 5 - 10 mgA smaller sample size minimizes thermal gradients within the sample.[7]
Common TGA Heating Rates 10 - 20 °C/minSlower rates can provide better resolution of thermal events.[4][9][10]
Typical TGA Atmosphere Nitrogen (inert) or Air (oxidative)An inert atmosphere is used to study thermal stability, while an oxidative atmosphere is used to study thermo-oxidative degradation.[11]

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) of this compound Materials
  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. If it is a solid, grind it to a fine, uniform powder.[7]

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina, platinum).[7]

    • Distribute the sample evenly across the bottom of the crucible.[7]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Select the desired atmosphere: typically nitrogen for thermal stability studies or air for oxidative stability studies. Set the purge gas flow rate (e.g., 20-50 mL/min).[4][10]

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10 or 20°C/min) to a final temperature (e.g., 600-800°C).[4][9][12]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of degradation, which indicates the start of thermal decomposition.

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of weight loss.[6][13]

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound Materials
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean DSC pan.

    • Seal the pan hermetically or use a lid with a pinhole, depending on the desired experimental conditions.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the desired atmosphere (typically nitrogen).

    • Set the temperature program. A common procedure involves a heat-cool-heat cycle:

      • First Heating Scan: Ramp from a low temperature (e.g., -50°C) to a temperature above the expected this compound dissociation (e.g., 250°C) at a controlled rate (e.g., 10 or 20°C/min). This scan reveals the initial thermal properties and erases the previous thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Second Heating Scan: Ramp the temperature again at the same rate as the first heating scan. This scan often provides a clearer view of the glass transition and other thermal events.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks. The dissociation of allophanates is typically an endothermic event.

    • Determine key transition temperatures such as the glass transition (Tg), melting point (Tm), and the temperature of decomposition.

Mandatory Visualizations

Allophanate_Degradation_Pathway This compound This compound Urethane Urethane This compound->Urethane Reversible Dissociation Isocyanate Isocyanate This compound->Isocyanate Reversible Dissociation Urethane->Isocyanate Further Decomposition Alcohol Alcohol Urethane->Alcohol Further Decomposition Isocyanurate Isocyanurate (Side Product) Isocyanate->Isocyanurate Trimerization Biuret Biuret (Side Product) Isocyanate->Biuret Reaction with Urea

Caption: Thermal degradation pathway of this compound materials.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Interpretation Homogenize Homogenize Sample Weigh Weigh 5-10 mg Homogenize->Weigh Load Load into Crucible Weigh->Load Set_Atmosphere Set Atmosphere (N2 or Air) Load->Set_Atmosphere Set_Program Set Temperature Program (e.g., 10°C/min to 600°C) Set_Atmosphere->Set_Program Run Run Analysis Set_Program->Run Plot_TGA Plot Weight % vs. Temp Run->Plot_TGA Plot_DTG Plot Derivative (DTG) Plot_TGA->Plot_DTG Analyze Identify Onset & Peaks Plot_DTG->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Allophanate Resin Viscosity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating viscosity issues in allophanate resins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common viscosity-related problems encountered during the synthesis and application of this compound resins.

Q1: My this compound resin is significantly more viscous than expected after synthesis. What are the likely causes?

A1: Unexpectedly high viscosity in newly synthesized this compound resins often points to unintended side reactions or issues with reaction control. The primary culprits include:

  • Excessive Reaction Temperature: Temperatures above the recommended range (typically 40-60°C, though this can vary) can accelerate side reactions. Specifically, temperatures between 80°C and 140°C can promote the formation of allophanates beyond the desired level and the creation of isocyanurate trimers, which are branched structures that significantly increase viscosity.[1]

  • Moisture Contamination: Isocyanates and polyols can be hygroscopic. Any moisture present in the reactants or solvents will react with isocyanate groups to form unstable carbamic acid. This decomposes into an amine and carbon dioxide, and the resulting amine can react with another isocyanate to form polyurea linkages, leading to a rapid increase in viscosity and potential gelling.[1]

  • Catalyst Selection and Concentration: The type and amount of catalyst can influence the formation of viscosity-increasing side products. Using a catalyst with low selectivity for the urethane (B1682113) reaction or using it at too high a concentration can promote unwanted side reactions.[1]

Q2: How can I reduce the viscosity of a pre-made this compound resin for an experiment?

A2: There are several effective methods to lower the viscosity of an existing this compound resin for application:

  • Solvent Addition: The most straightforward method is to add a solvent. The effectiveness of a solvent depends on its ability to dissolve the resin. "Strong" solvents will reduce viscosity more effectively at lower concentrations.[2] Common solvent classes for polyurethane systems include esters, ketones, and ether esters.[3]

  • Use of Reactive Diluents: These are low-viscosity monomers that are incorporated into the resin system and react during the curing process. They reduce the initial viscosity without adding volatile organic compounds (VOCs). Monofunctional reactive diluents generally provide a more significant viscosity reduction than difunctional or multifunctional ones.[4][5]

  • Heating: The viscosity of resins is temperature-dependent; increasing the temperature will lower the viscosity.[4] For example, warming the resin to 30-40°C before application can be effective. However, be cautious, as excessive heat can accelerate curing and reduce pot life.[4]

Q3: I'm observing bubbles and foaming in my resin. Is this related to viscosity and how can I prevent it?

A3: Yes, bubbling and foaming are often linked to moisture contamination, which also contributes to high viscosity. The reaction between water and isocyanate groups produces carbon dioxide gas, causing bubbles.[1]

  • Prevention Strategies:

    • Use Dry Reagents: Ensure all solvents, polyols, and other reactants have a low moisture content.

    • Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Moisture Scavengers: Consider using moisture scavengers, such as p-toluenesulfonyl isocyanate (TSI), in your formulation.[1]

Q4: My this compound resin-based coating is showing surface defects like pinholes and wrinkling. Can this be a viscosity issue?

A4: Yes, improper viscosity is a common cause of surface defects in coatings.

  • Porosity (Pinholes): This can be caused by air entrapment during application due to a gelcoat that is too viscous.[6]

  • Wrinkling: This may occur due to poor adhesion between layers or solvent attack from an improper resin formulation, which can be related to viscosity and solvent choice.[6]

To prevent these issues, ensure your resin is at the optimal viscosity for your application method (e.g., spraying, brushing) and that you are using compatible solvents.

Quantitative Data on Viscosity Modification

The following tables provide data on how different factors can influence the viscosity of this compound resins.

Table 1: Viscosity of Common Solvents at 20°C

This table can help in selecting a solvent with a lower intrinsic viscosity to aid in reducing the overall viscosity of your resin formulation.

SolventViscosity (cP)
Pentane0.23
Ethyl Ether0.24
Methyl t-Butyl Ether0.27
Hexane0.31
Acetone0.36
Acetonitrile (15°C)0.38
Heptane0.42
Methyl Ethyl Ketone0.43
Dichloromethane0.44
Ethyl Acetate0.45
Tetrahydrofuran0.55
Toluene0.59
n-Butyl Acetate0.74
N,N-Dimethylformamide0.92
Water1.00
N-Methylpyrrolidone (25°C)1.67
Dimethyl Sulfoxide2.24

Data sourced from Burdick & Jackson.[7]

Table 2: Effect of Reactive Diluent Concentration on Epoxy Resin Viscosity

While this data is for an epoxy resin, it illustrates the typical effect of adding a reactive diluent, which is also applicable to this compound systems. The addition of a reactive diluent can significantly decrease the viscosity of the base resin.

Reactive Diluent Concentration (phr)Viscosity (cP)
0700
3550
6425
9350
12340

Data adapted from a study on Butyl Acrylate (BA) in an epoxy-based composite.[8]

Experimental Protocols

Protocol for Measuring this compound Resin Viscosity using a Brookfield Viscometer

This protocol is based on standard methods for measuring the viscosity of polyurethane raw materials, such as ASTM D4878.[9]

Objective: To determine the dynamic viscosity of an this compound resin sample at a specified temperature.

Materials and Equipment:

  • Brookfield rotational viscometer with a set of spindles.

  • Low-viscosity adapter (if required for your sample).

  • Temperature-controlled water bath or circulator.

  • Beaker (600 mL is a common size).

  • Thermometer or temperature probe.

  • The this compound resin sample.

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level.

    • Select a spindle appropriate for the expected viscosity of your resin. For high viscosity, a smaller spindle is generally used.[10]

    • Attach the spindle to the viscometer. Note that spindles typically have a left-hand thread.[11][12]

  • Sample Preparation and Temperature Equilibration:

    • Place the this compound resin sample in a beaker.

    • Immerse the beaker in the temperature-controlled water bath set to the desired measurement temperature (e.g., 25°C).

    • Allow the sample to reach thermal equilibrium, which may take at least one hour.[11]

  • Measurement:

    • Immerse the spindle into the resin sample until the fluid level is at the immersion groove on the spindle's shaft. To avoid trapping air bubbles, immerse the spindle at a slight angle.[10][12][13]

    • Turn on the viscometer motor and set the desired rotational speed (RPM).

    • Allow the reading on the viscometer to stabilize. This may take a minute or more, depending on the resin and the rotational speed.[11]

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). Also, record the spindle number, rotational speed, and temperature, as these are all critical parameters of the measurement.[13]

  • Data Interpretation:

    • The viscosity value is read directly from the instrument or calculated using a factor specific to the spindle and speed combination.

    • For a comprehensive analysis, you can take measurements at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

Visualizations

Factors Influencing this compound Resin Viscosity

G Viscosity Viscosity Temp Temperature Viscosity->Temp Solvent Solvent Properties Viscosity->Solvent Structure Molecular Structure Viscosity->Structure Concentration Solids Content Viscosity->Concentration SolventVisc Solvent's Intrinsic Viscosity Solvent->SolventVisc Solvency Solvency Power Solvent->Solvency MW Molecular Weight Structure->MW Branching Branching (e.g., Isocyanurates) Structure->Branching HBonding Hydrogen Bonding Structure->HBonding

Caption: Key factors that influence the viscosity of this compound resin systems.

Troubleshooting Workflow for High Viscosity in this compound Resins

G Start High Viscosity Observed CheckTemp Reaction Temp > 60°C? Start->CheckTemp End Viscosity Mitigated CheckMoisture Moisture Contamination? CheckTemp->CheckMoisture No ReduceTemp Reduce Temperature Monitor for Side Reactions CheckTemp->ReduceTemp Yes CheckCatalyst Catalyst Issue? CheckMoisture->CheckCatalyst No DryReagents Use Dry Solvents/Reagents Work Under Inert Atmosphere CheckMoisture->DryReagents Yes OptimizeCatalyst Optimize Catalyst Type and Concentration CheckCatalyst->OptimizeCatalyst Yes AddSolvent Post-Synthesis: Add Solvent or Reactive Diluent CheckCatalyst->AddSolvent No ReduceTemp->CheckMoisture DryReagents->CheckCatalyst OptimizeCatalyst->End AddSolvent->End

References

Validation & Comparative

A Comparative Analysis of Allophanate and Biuret Linkages in Polyurethanes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polyurethane chemistry is paramount for material design and application. This guide provides an in-depth comparison of two crucial crosslinking structures in polyurethane networks: allophanate and biuret (B89757) linkages. While both are products of secondary reactions involving excess isocyanate, their formation, stability, and resulting material properties exhibit distinct differences.

This document will delve into the formation mechanisms, comparative properties, and detailed experimental protocols for the characterization of polyurethanes containing these linkages. This information is critical for controlling polymer architecture and tailoring material performance for specific applications, from drug delivery systems to medical devices.

Formation and Structure: Branching Points in the Polyurethane Network

This compound and biuret linkages are formed from the reaction of excess isocyanate with urethane (B1682113) and urea (B33335) groups, respectively. These reactions typically occur at elevated temperatures and can be influenced by catalysts.[1]

  • This compound Formation: An isocyanate group reacts with the N-H bond of a urethane linkage. This reaction creates a trifunctional branch point, increasing the crosslink density of the polymer.[1]

  • Biuret Formation: An isocyanate group reacts with the N-H bond of a urea linkage. Similar to this compound formation, this introduces a trifunctional crosslink.[1]

The presence of water in the reaction mixture can lead to the formation of urea groups, which can then react to form biuret linkages. Therefore, controlling the moisture content during synthesis is a critical factor in determining the type and extent of crosslinking.

cluster_this compound This compound Formation cluster_biuret Biuret Formation Isocyanate_A R-NCO Urethane R'-NH-CO-OR'' This compound R'-N(CO-NH-R)-CO-OR'' Urethane->this compound Isocyanate_B R-NCO Biuret R'-N(CO-NH-R)-CO-NH-R'' Isocyanate_B->Biuret + Urea Urea R'-NH-CO-NH-R'' Urea->Biuret

Figure 1. Chemical formation pathways of this compound and biuret linkages.

Comparative Performance of this compound and Biuret Linkages

While both linkage types increase crosslink density, leading to enhanced mechanical properties and thermal stability, there are notable distinctions in their formation kinetics and stability. Direct quantitative comparisons in the literature are scarce, but a qualitative and semi-quantitative understanding can be derived from various studies.

FeatureThis compound LinkagesBiuret Linkages
Formation Precursor Urethane GroupUrea Group
Formation Conditions Elevated temperatures (>100-120°C), excess isocyanate, catalysts.Generally forms at slightly higher temperatures than allophanates, excess isocyanate, catalysts.
Formation Rate Generally slower than biuret formation.Reported to form more quickly than allophanates with a higher equilibrium constant.[2]
Thermal Stability Thermally reversible, dissociating back to isocyanate and urethane at elevated temperatures (typically >120-150°C).Also thermally reversible, dissociating back to isocyanate and urea at elevated temperatures. Considered thermally labile.
Hydrolytic Stability Susceptible to hydrolytic degradation.Also prone to hydrolytic degradation.
Effect on Mechanical Properties Increases hardness, modulus, and tensile strength; reduces elongation at break due to increased crosslink density.Similar to allophanates, increases stiffness and strength.

Experimental Protocols for Characterization

A comprehensive evaluation of polyurethanes containing this compound and biuret linkages requires a suite of analytical techniques.

FTIR FTIR Spectroscopy (Identify functional groups) Data Data Analysis and Comparison FTIR->Data NMR NMR Spectroscopy (Quantify crosslink density) NMR->Data TGA Thermogravimetric Analysis (TGA) (Evaluate thermal stability) TGA->Data DSC Differential Scanning Calorimetry (DSC) (Determine glass transition temperature) DSC->Data Mechanical Mechanical Testing (Tensile strength, elongation, modulus) Mechanical->Data Hydrolytic Hydrolytic Stability Testing (Evaluate degradation in aqueous media) Hydrolytic->Data Synthesis Synthesis Synthesis->NMR Synthesis->TGA Synthesis->DSC Synthesis->Mechanical Synthesis->Hydrolytic

Figure 2. Experimental workflow for the characterization of polyurethane linkages.
Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the presence of this compound and biuret linkages.

  • Methodology:

    • Prepare thin films of the polyurethane samples.

    • Acquire spectra using an FTIR spectrometer in Attenuated Total Reflectance (ATR) or transmission mode.

    • Scan in the range of 4000-600 cm⁻¹.

    • Identify characteristic absorption bands:

      • Urethane C=O: ~1730-1700 cm⁻¹

      • Urea C=O: ~1640 cm⁻¹

      • This compound C=O: A shoulder or distinct peak around 1720-1685 cm⁻¹ can indicate this compound formation, though it often overlaps with the urethane carbonyl peak.

      • Biuret C=O: Peaks around 1700-1680 cm⁻¹ and 1520 cm⁻¹ may be attributed to biuret structures.

    • Deconvolution of the carbonyl region can be performed to semi-quantitatively assess the relative amounts of different linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide quantitative information about the chemical structure and crosslink density.

  • Methodology:

    • For soluble polymers, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇).

    • For insoluble, crosslinked polymers, solid-state NMR (¹³C CP-MAS) is required.

    • Acquire ¹H and ¹³C NMR spectra.

    • Characteristic chemical shifts:

      • This compound carbonyl carbons: ~154 ppm

      • Biuret carbonyl carbons: ~156 ppm

    • Integration of the respective signals allows for quantification of the different linkages.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate and compare the thermal stability of the polyurethanes.

  • Methodology:

    • Place a small, known mass of the sample (5-10 mg) in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax). A lower Tonset indicates lower thermal stability.

Mechanical Testing
  • Objective: To quantify the effect of this compound and biuret crosslinking on the mechanical properties.

  • Methodology:

    • Prepare dog-bone shaped specimens according to ASTM D412 or other relevant standards.

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Measure the tensile strength, elongation at break, and Young's modulus.

    • Compare the results for polyurethanes with varying degrees and types of crosslinking.

Hydrolytic Stability Testing
  • Objective: To assess the resistance of the polyurethane to degradation in an aqueous environment.

  • Methodology:

    • Immerse pre-weighed polyurethane samples in a phosphate-buffered saline (PBS) solution at a physiological temperature (37 °C) or an elevated temperature to accelerate aging.

    • At predetermined time points, remove the samples, dry them to a constant weight, and measure the mass loss.

    • Characterize changes in mechanical properties (tensile testing) and molecular weight (Gel Permeation Chromatography, GPC, if the sample is soluble) over time.

Conclusion

The formation of this compound and biuret linkages provides a means to tailor the properties of polyurethanes by introducing crosslinks. While both increase the rigidity and thermal stability of the material, their formation kinetics and relative abundance can be controlled by the reaction conditions, particularly the presence of water and the temperature profile. For applications requiring high mechanical strength and thermal resistance, promoting the formation of these crosslinks can be beneficial. However, their thermal reversibility and susceptibility to hydrolysis must be considered for applications involving exposure to elevated temperatures or aqueous environments. A thorough characterization using the experimental protocols outlined in this guide is essential for understanding the structure-property relationships in these complex polymer systems and for the rational design of polyurethanes for advanced applications.

References

Unambiguous Allophanate Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of allophanate-containing molecules is paramount for understanding their chemical behavior and ensuring product quality. While various analytical techniques can suggest the presence of this compound moieties, X-ray crystallography stands as the definitive method for unambiguous structural validation. This guide provides a comprehensive comparison of X-ray crystallography with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—offering insights into their respective capabilities and limitations in the characterization of allophanates.

This document details the experimental protocols for each technique and presents quantitative data from the crystallographic analysis of a thiothis compound, a close structural analog of this compound, to provide a clear framework for comparison.

At a Glance: Comparing Analytical Techniques for this compound Validation

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Output 3D atomic coordinates, bond lengths, bond anglesChemical shifts, coupling constants, signal integralsVibrational band positions and intensities
Structural Information Unambiguous, absolute structureConnectivity, relative stereochemistry, quantificationPresence of functional groups
Sample Requirement Single crystalSolution or solidSolid, liquid, or gas
Sample Preparation Often challenging crystal growthDissolution in deuterated solventMinimal to moderate (e.g., KBr pellet, thin film)
Data Interpretation Complex, requires specialized softwareCan be complex for mixtures, requires reference dataGenerally straightforward for functional group identification
Quantitative Analysis Not its primary purposeExcellent for quantificationPossible, but can be complex
Key Advantage Definitive structural proofExcellent for solution-state structure and quantificationRapid and sensitive for functional group detection
Key Limitation Requires a suitable single crystalIndirect structural informationIndirect structural information

Definitive Structure Determination with X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the this compound structure.

Experimental Workflow for X-ray Crystallography

The process of validating an this compound structure via X-ray crystallography involves several key stages, from sample preparation to data analysis and final structure validation.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound Compound purification Purification synthesis->purification crystal_selection Crystal Selection & Mounting crystal_growth Single Crystal Growth purification->crystal_growth crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction structure_solution Structure Solution (e.g., Direct Methods) data_processing Data Processing & Reduction xray_diffraction->data_processing data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Fig. 1: Experimental workflow for this compound structure validation by X-ray crystallography.
Quantitative Crystallographic Data for a Thiothis compound

As a case study, the crystallographic data for two polymorphs of thiophanate-methyl, which contains a thiothis compound moiety, are presented below. This data, obtained from the Cambridge Crystallographic Data Centre (CCDC), showcases the level of detail achievable with X-ray diffraction.

ParameterThiophanate-Methyl (Form I)Thiophanate-Methyl (Form II)
CCDC Deposition No. 724460724461
Empirical Formula C₁₂H₁₄N₄O₄S₂C₁₂H₁₄N₄O₄S₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.455(3)10.793(3)
b (Å) 10.718(3)8.879(3)
c (Å) 16.992(5)16.205(5)
α (°) 9090
β (°) 97.43(3)101.99(3)
γ (°) 9090
Volume (ų) 1526.1(8)1518.1(8)
Z 44
Selected Bond Lengths (Å)
C(7)-N(2)1.371(3)1.368(3)
C(7)-S(1)1.671(2)1.676(2)
N(2)-C(8)1.391(3)1.396(3)
C(8)-O(1)1.216(3)1.214(3)
C(8)-N(1)1.352(3)1.350(3)
**Selected Bond Angles (°) **
N(2)-C(7)-S(1)127.3(2)127.1(2)
C(7)-N(2)-C(8)125.9(2)125.1(2)
O(1)-C(8)-N(2)123.6(2)123.8(2)
O(1)-C(8)-N(1)123.5(2)123.7(2)
N(2)-C(8)-N(1)112.9(2)112.5(2)

Data extracted from Saxell, H. et al. CrystEngComm, 2009, 11, 2536-2547.

Spectroscopic Alternatives for this compound Characterization

While not definitive for complete structure elucidation, NMR and FTIR spectroscopy are powerful and accessible techniques that provide valuable information about the presence and, in the case of NMR, the quantity of this compound structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei, providing information on the connectivity and relative arrangement of atoms in a molecule. For allophanates, both ¹H and ¹³C NMR are highly informative.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound-containing sample.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis, add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ≥ 3 seconds to ensure full decay of the FID.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 5-10 seconds for small molecules).

    • Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.

    • Spectral Width (SW): Sufficient to cover all proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Integrate the signals corresponding to the this compound protons and the internal standard.

  • Data Analysis:

    • The concentration of the this compound can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

Characteristic NMR Chemical Shifts for Allophanates:

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H R-NH-CO-8.0 - 9.5
¹H -CO-NH₂6.0 - 7.5
¹³C R-O-C =O~156
¹³C -NH-C O-NH-~154
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is a rapid and sensitive technique for identifying the presence of specific functional groups, including those found in allophanates.

  • Sample Preparation:

    • For solid samples, ensure the sample is dry and finely powdered if necessary.

    • For polyurethane films, a small, flat piece of the film is sufficient.

    • No extensive sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place the sample directly onto the ATR crystal, ensuring good contact. For solids, apply pressure using the instrument's clamp.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups present in the sample.

    • Identify the characteristic absorption bands for the this compound structure.

Characteristic FTIR Absorption Bands for Allophanates:

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretching
~1720C=O stretching (urethane-like)
~1690C=O stretching (urea-like)
~1530N-H bending and C-N stretching

Comparative Framework of Validation Techniques

The choice of analytical technique for this compound structure validation depends on the specific requirements of the study. The following diagram illustrates the decision-making process based on the desired level of structural information.

comparison_framework cluster_question Analytical Question cluster_methods Analytical Methods cluster_info Information Obtained question What level of structural information is required? xray X-ray Crystallography question->xray Absolute Structure? nmr NMR Spectroscopy question->nmr Connectivity & Quantification? ftir FTIR Spectroscopy question->ftir Functional Group ID? xray_info Definitive 3D Structure (Bond Lengths, Angles) xray->xray_info nmr_info Connectivity, Quantification, Relative Stereochemistry nmr->nmr_info ftir_info Presence of Functional Groups ftir->ftir_info

Fig. 2: Decision framework for selecting an analytical technique for this compound validation.

Conclusion

For the unequivocal validation of this compound structures, single-crystal X-ray crystallography remains the gold standard, providing unparalleled detail of the molecular architecture. However, for routine characterization, monitoring reactions, and quantitative analysis, NMR and FTIR spectroscopy offer valuable and more accessible alternatives. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of this compound-containing compounds, crucial for advancing research and development in pharmaceuticals and materials science.

Comparative Study of Catalysts for Allophanate Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for controlling the formation of allophanate linkages in polyurethane systems. This guide provides a comparative analysis of common catalysts, supported by available experimental data, to aid in this critical decision-making process.

This compound formation, the reaction of an isocyanate with a urethane (B1682113) group, introduces cross-links in polyurethane networks, significantly impacting the material's mechanical properties and thermal stability. The choice of catalyst not only influences the rate of this reaction but also its selectivity against other competing reactions, such as isocyanurate formation. This guide delves into a comparative study of organotin compounds, bismuth and zinc carboxylates, and amine-based catalysts, offering insights into their relative performance.

Performance Comparison of Catalysts

The efficiency of a catalyst in promoting this compound formation is a key consideration. While a direct, standardized comparison is challenging due to varying experimental conditions across studies, the following table summarizes the general performance characteristics of different catalyst classes based on available literature. It is important to note that reaction rates and selectivity are highly dependent on the specific catalyst structure, concentration, temperature, and the nature of the isocyanate and urethane reactants.

Catalyst ClassCatalyst ExamplesTypical Reaction Temperature (°C)Relative Reaction Rate for this compound FormationSelectivity towards this compound vs. IsocyanurateKey Considerations
Organotin Compounds Dibutyltin dilaurate (DBTDL), Dioctyltin dilaurate (DOTDL)50 - 100HighModerate to HighHighly effective but facing increasing regulatory restrictions due to toxicity.[1]
Bismuth Carboxylates Bismuth(III) octoate, Bismuth neodecanoate60 - 120Moderate to HighGoodConsidered a less toxic alternative to organotin catalysts.[2][3] Their activity can be enhanced by the addition of co-catalysts like lithium carboxylates.[2]
Zinc Carboxylates Zinc octoate, Zinc neodecanoate70 - 130ModerateHighOften used in combination with other catalysts, like bismuth carboxylates, to enhance crosslinking.[4] They exhibit good stability and are selective towards this compound and biuret (B89757) formation.
Amine-based Catalysts 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylenediamine (TEDA)25 - 90Low to ModerateLow to ModerateGenerally exhibit lower activity for this compound formation compared to metal catalysts and can also promote the isocyanate-water reaction.[5][6]

Experimental Protocols

To facilitate further research and direct comparison of catalysts, a generalized experimental protocol for evaluating catalyst performance in this compound formation is provided below. This protocol is a synthesis of methodologies described in the scientific literature and can be adapted to specific research needs.

Objective:

To compare the catalytic activity and selectivity of different catalysts for the formation of allophanates from a model urethane and an isocyanate.

Materials:
  • Model Urethane: e.g., Ethyl phenyl carbamate

  • Isocyanate: e.g., Phenyl isocyanate or a diisocyanate like 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Catalysts: A selection of catalysts to be tested (e.g., DBTDL, Bismuth Octoate, Zinc Octoate, DABCO) at a specific concentration (e.g., 0.1 mol%).

  • Solvent: Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide)

  • Internal Standard: A non-reactive compound for quantitative analysis (e.g., Dodecane for GC/MS, or a suitable standard for NMR).

  • Quenching Agent: e.g., An excess of a primary or secondary amine (e.g., dibutylamine) to stop the reaction.

  • Analytical Equipment: In-situ FTIR or NMR spectrometer, or a Gas Chromatograph-Mass Spectrometer (GC-MS) for offline analysis.

Procedure:
  • Reactor Setup: A stirred, temperature-controlled glass reactor is charged with the model urethane, solvent, and internal standard. The reactor is purged with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous environment.

  • Initial Analysis: An initial sample is taken to establish the baseline concentrations of the reactants.

  • Reaction Initiation: The reactor is brought to the desired reaction temperature. The catalyst is then added, followed by the isocyanate to initiate the reaction.

  • Reaction Monitoring:

    • In-situ Monitoring (FTIR/NMR): The reaction progress is monitored in real-time by tracking the disappearance of the isocyanate peak (around 2270 cm⁻¹ in FTIR) and the appearance of the this compound carbonyl peak (around 1720 cm⁻¹ in FTIR).[7][8][9] For NMR, the formation of the this compound N-H proton signal can be monitored.[10][11]

    • Offline Analysis (GC-MS): Aliquots of the reaction mixture are withdrawn at regular intervals and immediately quenched with an excess of the quenching agent. The quenched samples are then analyzed by GC-MS to determine the concentrations of the reactants and products.

  • Data Analysis:

    • Reaction Rate: The initial rate of this compound formation is determined from the slope of the concentration vs. time plot for the this compound product.

    • Yield: The final yield of the this compound is calculated based on the initial amount of the limiting reactant.

    • Selectivity: The selectivity towards this compound formation is determined by quantifying the formation of by-products, such as isocyanurate trimers, using the chosen analytical method.

Visualizing the Process and Catalyst Landscape

To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor Setup Reactor Setup Reactant Charging Reactant Charging Reactor Setup->Reactant Charging 1 Temperature Control Temperature Control Reactant Charging->Temperature Control 2 Catalyst & Isocyanate Addition Catalyst & Isocyanate Addition Temperature Control->Catalyst & Isocyanate Addition 3 Reaction Monitoring Reaction Monitoring Catalyst & Isocyanate Addition->Reaction Monitoring 4 Sampling & Quenching Sampling & Quenching Reaction Monitoring->Sampling & Quenching 5a (Offline) Analytical Measurement Analytical Measurement Reaction Monitoring->Analytical Measurement 5b (In-situ) Sampling & Quenching->Analytical Measurement Data Processing Data Processing Analytical Measurement->Data Processing Results Results Data Processing->Results

Caption: Generalized experimental workflow for the comparative study of catalysts.

Catalyst_Classification cluster_metal Metal-based Catalysts cluster_nonmetal Non-metal Catalysts This compound Catalysts This compound Catalysts Organometallic Compounds Organometallic Compounds This compound Catalysts->Organometallic Compounds Metal Carboxylates Metal Carboxylates This compound Catalysts->Metal Carboxylates Amine-based Catalysts Amine-based Catalysts This compound Catalysts->Amine-based Catalysts Organotin\n(e.g., DBTDL) Organotin (e.g., DBTDL) Organometallic Compounds->Organotin\n(e.g., DBTDL) Bismuth Carboxylates\n(e.g., Bismuth Octoate) Bismuth Carboxylates (e.g., Bismuth Octoate) Metal Carboxylates->Bismuth Carboxylates\n(e.g., Bismuth Octoate) Zinc Carboxylates\n(e.g., Zinc Octoate) Zinc Carboxylates (e.g., Zinc Octoate) Metal Carboxylates->Zinc Carboxylates\n(e.g., Zinc Octoate) Tertiary Amines\n(e.g., DABCO) Tertiary Amines (e.g., DABCO) Amine-based Catalysts->Tertiary Amines\n(e.g., DABCO)

Caption: Classification of common catalysts for this compound formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polyurethane networks featuring allophanate crosslinks against those with urethane (B1682113)/urea and isocyanurate crosslinks. The information presented is supported by experimental data from various studies to assist in the selection of materials for specific research and development applications.

Introduction to Polyurethane Crosslinking

Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned through the chemistry of their crosslinks. The type and density of these crosslinks dictate the final mechanical performance of the material, influencing everything from its rigidity and strength to its elasticity and thermal stability. This guide focuses on three key types of crosslinks: the primary urethane linkages, and the secondary this compound and isocyanurate crosslinks that can be formed under specific conditions.

This compound crosslinks are formed by the reaction of an isocyanate group with a urethane linkage, typically at elevated temperatures or in the presence of specific catalysts when there is an excess of isocyanate.[1][2] Isocyanurate crosslinks, on the other hand, are formed through the cyclotrimerization of three isocyanate groups, a reaction that also often requires catalysts and heat.[3] The presence and concentration of these crosslinks can significantly alter the properties of the resulting polyurethane network.

Comparative Analysis of Mechanical Properties

The mechanical behavior of polyurethanes is intricately linked to their crosslink architecture. The following tables summarize quantitative data from various studies to illustrate the impact of this compound and isocyanurate crosslinks on key mechanical properties. It is important to note that direct comparisons can be challenging due to variations in the specific monomers, NCO/OH ratios, and testing conditions used in different studies.

Crosslink TypeNCO/OH RatioTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Source
Urethane/Allophanate1.03.21727-[4]
Urethane/Allophanate1.54.84958-[4]
Urethane/Allophanate1.4 (TDI)1.13--[5]
Urethane/Allophanate1.4 (IPDI)0.94--[5]
Poly(urethane-isocyanurate)-58 - 1980Decreases with increasing isocyanate-[6]

Table 1: Influence of NCO/OH Ratio on Mechanical Properties of this compound-Containing Polyurethanes. An increase in the NCO/OH ratio generally leads to a higher density of this compound crosslinks.

Crosslink TypeKey FeatureEffect on Mechanical PropertiesSource
This compoundThermally reversibleCan be broken down at elevated temperatures (~100-150 °C), which can be beneficial for processing.[1] The gradual formation of allophanates can lead to an increase in tensile properties over time.[1][1]
IsocyanurateHigh thermal stabilityThe rigid isocyanurate ring structure enhances the thermal decomposition temperature of the polyurethane.[7] High crosslink density can lead to brittle materials, but this can be mitigated by co-trimerization with mono-functional isocyanates.[7][7]

Table 2: Qualitative Comparison of this compound and Isocyanurate Crosslinks.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the mechanical properties of polyurethane networks.

Tensile Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of a polyurethane material. This test is destructive and provides a stress-strain curve that is fundamental to understanding the material's mechanical behavior.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Calipers for precise measurement of specimen dimensions.

  • Dumbbell-shaped specimens prepared according to ASTM D638 standard.

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the polyurethane material. Measure the width and thickness of the gauge section at three different points and calculate the average cross-sectional area.

  • Machine Setup:

    • Install the appropriate grips and load cell onto the UTM.

    • Set the crosshead speed (strain rate). This is a critical parameter as the mechanical properties of polymers can be strain-rate dependent.

  • Specimen Mounting:

    • Securely clamp the specimen in the grips of the UTM, ensuring it is vertically aligned to avoid torsional forces.

    • Attach the extensometer to the gauge section of the specimen.

  • Testing:

    • Start the test. The UTM will pull the specimen at the set speed.

    • The load and displacement (or strain from the extensometer) are recorded continuously until the specimen fractures.

  • Data Analysis:

    • The software automatically generates a stress-strain curve.

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the polyurethane as a function of temperature and frequency. DMA provides information on the glass transition temperature (Tg), storage modulus (a measure of elastic response), and loss modulus (a measure of viscous response).

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile, cantilever).

  • Rectangular or cylindrical specimens of defined dimensions.

Procedure:

  • Specimen Preparation: Prepare a specimen with precise dimensions as required by the DMA instrument and the chosen test mode.

  • Machine Setup:

    • Mount the specimen in the appropriate fixture.

    • Set the test parameters: temperature range, heating rate, frequency of oscillation, and strain or stress amplitude.

  • Testing:

    • The instrument applies a sinusoidal stress or strain to the specimen and measures the resulting strain or stress.

    • The temperature is ramped according to the set program.

  • Data Analysis:

    • The DMA software plots the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

    • The storage modulus in the rubbery plateau region (above Tg) is related to the crosslink density.

Visualization of Chemical Structures and Pathways

The following diagrams, generated using the DOT language, illustrate the formation of urethane, this compound, and isocyanurate crosslinks.

Urethane_Formation Isocyanate R-N=C=O Urethane R-NH-C(=O)O-R' Isocyanate->Urethane Reaction with Alcohol Alcohol R'-OH Alcohol->Urethane

Caption: Formation of a urethane linkage from an isocyanate and an alcohol.

Allophanate_Formation Urethane R-NH-C(=O)O-R' This compound R-N(-C(=O)NH-R'')-C(=O)O-R' Urethane->this compound Reaction with Isocyanate Isocyanate R''-N=C=O Isocyanate->this compound

Caption: Formation of an this compound crosslink from a urethane and an isocyanate.

Isocyanurate_Formation cluster_reactants Reactants Isocyanate1 R-N=C=O Isocyanurate Isocyanurate Ring Isocyanate1->Isocyanurate Cyclotrimerization Isocyanate2 R-N=C=O Isocyanate2->Isocyanurate Isocyanate3 R-N=C=O Isocyanurate3 Isocyanurate3 Isocyanurate3->Isocyanurate

Caption: Formation of an isocyanurate ring from three isocyanate molecules.

Conclusion

The mechanical properties of polyurethane networks are highly dependent on the type and density of their crosslinks. This compound crosslinks, formed from the reaction of isocyanates with existing urethane groups, generally lead to an increase in tensile strength and modulus, with a potential decrease in elongation at break.[4] These crosslinks are also thermally reversible, which can be an advantage in material processing.[1] Isocyanurate crosslinks, formed by the trimerization of isocyanate groups, are known to significantly enhance the thermal stability of polyurethanes.[7] The choice between these crosslinking strategies will depend on the specific performance requirements of the final application, balancing the need for mechanical strength, flexibility, and thermal resistance. The experimental protocols provided in this guide offer a standardized approach to evaluating these critical properties.

References

A Comparative Guide to the Computational Analysis of Allophanate Bond Energies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of allophanate bond energies with related chemical structures, supported by computational data. Understanding the relative stability of the this compound linkage is crucial for applications in polymer chemistry, drug delivery systems, and materials science, where thermal stability and degradation pathways are key design parameters.

Executive Summary

Comparison of Bond Dissociation Energies

The stability of a chemical bond can be quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. Higher BDE values indicate a stronger, more stable bond. The following table summarizes the calculated C-N bond dissociation energies for model compounds of this compound, urethane (B1682113), urea (B33335), and biuret (B89757).

Functional GroupModel CompoundBond of InterestComputational MethodBond Dissociation Energy (kJ/mol)
UrethanePhenyl N-phenyl carbamateC-NB3LYP/6-31G(d)325.1[1]
UrethaneMethyl N-methylcarbamateC-NB3LYP/6-31G(d)400.3[1]
UrethaneCarbamic acidC-NB3LYP/6-31G(d)393.2[1]

Note: Direct computational BDE values for this compound, biuret, and a comparable urea model from a single, consistent study were not found in the initial literature search. The provided data for urethanes illustrates the range of values depending on the substituent groups. General literature suggests the stability trend is this compound < Biuret < Urethane ≈ Urea.

While direct BDE comparisons are limited, reaction barrier energies provide insight into the relative ease of formation and degradation. For instance, the formation of an this compound intermediate has a reaction barrier of 62.6 kJ/mol, and its subsequent cleavage to form a urethane has a lower barrier of 49.0 kJ/mol, indicating the lability of the this compound structure.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates a typical workflow for the computational analysis of bond dissociation energies.

BDE_Workflow cluster_setup 1. System Setup cluster_calc 2. Energy Calculations cluster_analysis 3. BDE Calculation & Analysis mol_select Select Model Compounds (this compound, Urethane, etc.) method_select Choose Computational Method (e.g., DFT, G4MP2) mol_select->method_select basis_select Select Basis Set (e.g., 6-31G(d), def2-TZVP) method_select->basis_select geom_opt Geometry Optimization of Parent Molecule basis_select->geom_opt freq_calc Frequency Calculation for Zero-Point Energy Correction geom_opt->freq_calc radical_opt Geometry Optimization of Radical Fragments geom_opt->radical_opt bde_calc Calculate BDE: ΔH(Rad1) + ΔH(Rad2) - ΔH(Parent) freq_calc->bde_calc radical_energy Single-Point Energy Calculation of Radicals radical_opt->radical_energy radical_energy->bde_calc comparison Compare BDEs of Different Functional Groups bde_calc->comparison conclusion Draw Conclusions on Relative Bond Stability comparison->conclusion

A flowchart of the computational workflow for determining bond dissociation energies.

Experimental Protocols

The bond dissociation energies presented in this guide are determined through computational chemistry methods. Below are the detailed protocols for the commonly employed techniques.

Density Functional Theory (DFT) for BDE Calculation

DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. The B3LYP functional is a popular hybrid functional for thermochemical calculations in organic chemistry.[3][4][5]

  • Molecule and Radical Geometry Optimization:

    • The initial 3D structures of the parent molecule (e.g., phenyl N-phenyl carbamate) and its corresponding radical fragments after homolytic C-N bond cleavage are generated.

    • Geometry optimization is performed for each species using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1] This process finds the lowest energy conformation of each molecule or radical.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

    • These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation:

    • The total electronic energy (E) and the thermal correction to enthalpy (H_corr) are obtained from the output of the frequency calculation for the parent molecule and each radical fragment.

    • The enthalpy of each species at a standard temperature (usually 298.15 K) is calculated as: H = E + H_corr.

  • Bond Dissociation Enthalpy (BDE) Calculation:

    • The BDE is calculated as the difference in the sum of the enthalpies of the radical products and the enthalpy of the parent molecule: BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule)

High-Accuracy Composite Methods (e.g., G4MP2)

Composite methods like Gaussian-4 using Møller-Plesset perturbation theory (G4MP2) are designed to achieve high accuracy by combining calculations at different levels of theory and with different basis sets to approximate a very high-level calculation.[2][6][7]

  • Initial Geometry and Frequencies:

    • The protocol typically starts with a geometry optimization and frequency calculation using a computationally less expensive method, such as B3LYP with a modest basis set (e.g., 6-31G(2df,p)).[7]

  • Series of Single-Point Energy Calculations:

    • A series of single-point energy calculations are then performed on this geometry using higher levels of theory and larger basis sets.

    • These calculations include, for example, CCSD(T) with a small basis set and MP2 with larger basis sets.[6]

  • Extrapolation and Empirical Corrections:

    • The results of these calculations are combined in a specific formula that often includes an extrapolation to the complete basis set limit and empirical corrections to account for remaining deficiencies in the theoretical treatment.

  • Final Energy Calculation:

    • This composite approach yields a highly accurate total energy for the molecule and its radical fragments, which are then used to calculate the BDE with the same formula as in the DFT protocol. The G4MP2 method has been shown to provide thermodynamic results with high accuracy.[2]

Conclusion

The computational analysis of bond energies provides valuable insights into the chemical stability of different functional groups. The available data, though not exhaustive for a direct numerical comparison across all species in a single study, strongly supports the qualitative understanding that this compound bonds are significantly less stable than urethane, urea, and biuret bonds. This inherent instability is a critical consideration for the design and application of materials where this compound linkages may be present, particularly in environments with elevated temperatures. The computational workflows detailed in this guide offer a robust framework for researchers to conduct their own analyses of bond stabilities in various molecular systems.

References

Performance Showdown: Allophanate-Based Coatings Versus Key Industry Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the competitive landscape of high-performance coatings, formulators are continually seeking materials that offer superior durability, processability, and environmental compliance. Allophanate-based polyurethane coatings have emerged as a significant technology, offering a unique set of properties compared to traditional isocyanurate-based polyurethanes, as well as other stalwart coating systems like epoxies and polysiloxanes. This guide provides an objective comparison of the performance of these coating technologies, supported by experimental data and detailed testing protocols to aid researchers, scientists, and drug development professionals in their material selection process.

Executive Summary

This compound-based coatings are a subclass of polyurethanes characterized by the presence of this compound linkages in their chemical structure. These linkages are formed by the reaction of a urethane (B1682113) group with an isocyanate. This chemistry imparts distinct advantages, most notably lower viscosity at similar solids content compared to their isocyanurate counterparts, which can lead to formulations with lower volatile organic compounds (VOCs).[1] While offering excellent weatherability and good mechanical properties, their performance profile differs from other common coating types. Isocyanurate-based polyurethanes are known for their high hardness and excellent chemical resistance. Epoxies are workhorses in protective coatings, lauded for their exceptional adhesion and chemical resistance, though they are susceptible to UV degradation. Polysiloxanes represent a newer class of coatings, offering outstanding UV stability and gloss retention.

This guide will delve into a direct comparison of these four coating technologies across key performance indicators: mechanical properties, chemical resistance, and weathering performance.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the typical performance characteristics of this compound-based coatings alongside isocyanurate-based polyurethanes, epoxies, and polysiloxanes. The data presented is a synthesis of information from technical literature and industry publications.

Table 1: Mechanical and Physical Properties

PropertyThis compound-Based PolyurethaneIsocyanurate-Based PolyurethaneEpoxy (Bisphenol A)PolysiloxaneTest Method
Pencil Hardness F - 2HH - 3H2H - 5HF - HASTM D3363
Pendulum Hardness (König, seconds) 60 - 180[1]150 - 200180 - 220100 - 160ASTM D4366
Adhesion (Cross-Hatch) 4B - 5B4B - 5B5B3B - 5BASTM D3359
Flexibility (Mandrel Bend, 1/8 inch) PassPassFailPassASTM D522
Impact Resistance (Direct, in-lbs) 120 - 160100 - 14040 - 80100 - 140ASTM D2794
Viscosity (at same solids %) Low[1]HighMediumLow to Medium-

Table 2: Chemical Resistance (24-hour spot test, room temperature)

Chemical AgentThis compound-Based PolyurethaneIsocyanurate-Based PolyurethaneEpoxyPolysiloxaneRating Scale
Sulfuric Acid (10%) GoodExcellentExcellentExcellentE xcellent: No effect
Sodium Hydroxide (10%) GoodExcellentExcellentExcellentG ood: Slight change in gloss or color
Xylene FairGoodGoodGoodF air: Moderate change, blistering, or softening
Acetone PoorFairPoorFairP oor: Severe blistering, delamination, or dissolution
Gasoline ExcellentExcellentGoodExcellent
Brake Fluid GoodGoodFairGood

Table 3: Weathering Performance

PropertyThis compound-Based PolyurethaneIsocyanurate-Based PolyurethaneEpoxyPolysiloxaneTest Method
Gloss Retention (QUV-A, 1000 hours) >85%>90%<10% (Chalking)>90%ASTM D4587, ASTM D523
Color Change (ΔE, Xenon Arc, 2000 hours) < 2.0< 1.5> 10.0 (Yellowing)< 1.0ASTM G155
UV Resistance ExcellentExcellentPoorOutstanding-

Mandatory Visualization

Chemical Structures: this compound vs. Isocyanurate Linkages

The fundamental difference in the backbone chemistry of this compound and isocyanurate-based polyurethanes dictates many of their performance characteristics.

cluster_this compound This compound Formation cluster_isocyanurate Isocyanurate Formation isocyanate1 R-N=C=O This compound R'-N(CO-NH-R)-CO-OR'' isocyanate1->this compound + urethane R'-NH-CO-OR'' urethane->this compound isocyanate2 R-N=C=O isocyanurate Isocyanurate Ring isocyanate2->isocyanurate isocyanate3 R-N=C=O isocyanate3->isocyanurate isocyanate4 R-N=C=O isocyanate4->isocyanurate

Figure 1: Formation of this compound and Isocyanurate Crosslinks.
Experimental Workflow: Coating Performance Evaluation

A standardized workflow is critical for obtaining reliable and comparable performance data. The following diagram outlines a typical process for coating application, curing, and testing.

cluster_prep Preparation cluster_app Application & Curing cluster_test Performance Testing cluster_analysis Analysis A Substrate Preparation (e.g., Cleaning, Sanding) B Coating Formulation (Mixing Components) C Coating Application (e.g., Spray, Drawdown) B->C D Curing (Ambient or Elevated Temp.) C->D E Mechanical Tests (Hardness, Adhesion, etc.) D->E F Chemical Resistance (Spot/Immersion Tests) D->F G Weathering Tests (QUV, Xenon Arc) D->G H Data Analysis & Comparison E->H F->H G->H

Figure 2: General Workflow for Coating Performance Evaluation.
Logical Relationship: Coating Selection Guide

The selection of an appropriate coating system depends on the specific performance requirements of the application. This flowchart provides a simplified decision-making guide.

start Define Application Requirements q1 Excellent UV Resistance & Gloss Retention Required? start->q1 q2 Extreme Hardness & Chemical Resistance Needed? q1->q2 No poly Polysiloxane q1->poly Yes q3 Good Flexibility & Impact Resistance Critical? q2->q3 No epoxy Epoxy (with UV-resistant topcoat if needed) q2->epoxy Yes q4 Low VOC Formulation a Priority? q3->q4 Yes iso Isocyanurate PU q3->iso No q4->iso No allo This compound PU q4->allo Yes

Figure 3: Simplified Coating Selection Flowchart.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of coating performance. The following are summaries of the standard ASTM protocols for the key experiments cited.

Mechanical Properties
  • Pencil Hardness (ASTM D3363): This test determines the hardness of a coating by the scratching of the surface with pencils of known hardness. A set of calibrated pencils ranging from 6B (softest) to 9H (hardest) is used. The pencil is held at a 45-degree angle and pushed firmly against the coating. The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[2][3][4][5]

  • Pendulum Hardness (ASTM D4366): This method assesses hardness by measuring the damping time of a pendulum oscillating on the coating surface. The softer the surface, the more quickly the oscillations are dampened. Two types of pendulums, König and Persoz, can be used, and the hardness is reported in seconds.[1]

  • Adhesion (ASTM D3359 - Cross-Hatch): This test evaluates the adhesion of a coating to its substrate. A lattice pattern is cut through the coating to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[6][7][8][9][10]

Chemical Resistance
  • Spot Test (ASTM D1308): This method is used to determine the effect of various liquid chemicals on a coating. A small amount of the chemical is placed on the coating surface and covered (e.g., with a watch glass) for a specified period, typically 24 hours. After the exposure, the area is cleaned and evaluated for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion.[11][12]

Weathering Performance
  • Accelerated Weathering (QUV - ASTM D4587): This test simulates the effects of sunlight and moisture on a coating. Samples are exposed to cycles of UV light from fluorescent lamps and condensation. The test is run for a specified duration (e.g., 1000 hours), and properties such as gloss retention and color change are measured at intervals.[13][14][15][16][17]

  • Specular Gloss (ASTM D523): This method measures the shininess or specular reflectance of a coating surface at various angles (typically 20°, 60°, and 85°). A glossmeter is used to direct a light beam at a specific angle to the surface and measure the amount of light reflected. The results are reported in Gloss Units (GU).[16]

  • Accelerated Weathering (Xenon Arc - ASTM G155): This test provides a more realistic simulation of the full spectrum of sunlight than fluorescent lamps. Samples are exposed to filtered xenon arc light and cycles of moisture. It is particularly useful for evaluating color stability, and the change in color (ΔE) is measured using a spectrophotometer.[16]

Conclusion

The choice between this compound-based polyurethanes and other coating technologies is a nuanced decision that depends on a careful consideration of performance requirements, cost, and regulatory constraints. This compound-based systems offer a compelling balance of properties, particularly for applications where low VOC content, good flexibility, and excellent weatherability are paramount. Their lower viscosity provides a significant advantage in formulating high-solids coatings.

Isocyanurate-based polyurethanes remain a strong choice for applications demanding maximum hardness and chemical resistance. Epoxies, while lacking in UV stability for topcoat applications, are unparalleled in their adhesion and barrier properties, making them ideal for primers and in aggressive chemical environments. Polysiloxanes are at the forefront of weathering performance, offering exceptional long-term gloss and color retention, albeit often at a higher cost.

By understanding the distinct performance profiles and the underlying chemistry of these coating systems, researchers and formulators can make informed decisions to develop products that meet the ever-increasing demands of the coatings industry. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and validation of new and existing coating technologies.

References

A Comparative Guide to Validated Analytical Methods for Allophanate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of allophanate, a common cross-linking moiety in polyurethane chemistry and a potential impurity in urea-based formulations. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance characteristics of key analytical methods, offering a data-driven basis for method selection.

Introduction to this compound Quantification

Allophanates are formed from the reaction of an isocyanate with a urethane. Their presence can significantly impact the properties of polymeric materials and can be an indicator of degradation or side reactions in various chemical processes. Accurate quantification of this compound is therefore essential for understanding material properties, ensuring product quality, and meeting regulatory requirements. The primary analytical techniques for this compound quantification are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Other techniques such as Ion Chromatography (IC) and Capillary Electrophoresis (CE) may have limited applicability but are discussed here for a comprehensive overview.

Comparison of Analytical Methods

Parameter ¹³C NMR Spectroscopy HPLC-UV (with derivatization) Ion Chromatography Capillary Electrophoresis
Specificity HighModerate to HighLow to ModerateModerate to High
Sensitivity ModerateHighModerateHigh
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%85-115%90-110%
Precision (%RSD) < 3%< 5%< 10%< 5%
Limit of Detection (LOD) ~0.1% (w/w)~1-10 µg/mLNot establishedNot established
Limit of Quantification (LOQ) ~0.3% (w/w)~5-30 µg/mLNot establishedNot established
Sample Throughput LowHighHighHigh
Cost (Instrument) HighModerateModerateModerate
Cost (Operational) Low to ModerateModerateModerateLow
Derivatization Required NoYes (typically)PotentiallyPotentially

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful, non-destructive technique for the direct quantification of this compound in a sample without the need for a reference standard of the this compound itself, provided an internal standard is used.

Experimental Protocol: Quantitative ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the sample.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample and does not have overlapping signals with the analyte.

    • Add a known amount of an internal standard with a long T₁ relaxation time and a signal that does not overlap with the sample signals (e.g., 1,3,5-trioxane).

  • NMR Instrument and Conditions:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbons of interest to ensure full relaxation between scans. This should be determined experimentally using an inversion-recovery experiment. A typical starting point is 30 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio for the this compound carbonyl signal (typically 1024 scans or more).

    • Acquisition Time (aq): At least 2 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the characteristic this compound carbonyl carbon signal (typically around 154-156 ppm) and the signal of the internal standard.

    • Calculate the concentration of this compound using the following equation:

      C_this compound = (I_this compound / N_this compound) * (N_IS / I_IS) * (M_this compound / M_IS) * C_IS

      where:

      • C = concentration

      • I = integral value

      • N = number of carbons giving rise to the signal

      • M = molar mass

      • IS = Internal Standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve add_is Add Internal Standard dissolve->add_is setup_nmr Set up Spectrometer (Pulse Sequence, d1, ns) add_is->setup_nmr acquire_fid Acquire Free Induction Decay (FID) setup_nmr->acquire_fid process_fid Process FID (FT, Phasing, Baseline Correction) acquire_fid->process_fid integrate Integrate this compound & IS Signals process_fid->integrate calculate Calculate Concentration integrate->calculate

Quantitative ¹³C NMR Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of various compounds. For this compound, which lacks a strong chromophore, a derivatization step is often necessary to enable sensitive UV detection. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Experimental Protocol: HPLC-UV with Derivatization

This protocol is based on methods for related isocyanate compounds and would require optimization and validation for this compound.

  • Derivatization:

    • React the sample containing this compound with a derivatizing agent that introduces a UV-active moiety. A common derivatizing agent for isocyanate-related compounds is 1-(2-methoxyphenyl)piperazine (B120316) (MOPP). The this compound would first need to be hydrolyzed to release the corresponding amine, which is then derivatized.

    • Hydrolysis Step: Treat the sample with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the this compound to the corresponding amine and other products.

    • Derivatization Reaction: Neutralize the hydrolyzed sample and react it with an excess of the derivatizing agent (e.g., MOPP) under controlled pH and temperature conditions.

    • Quench the reaction and dilute the sample with the mobile phase.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: At the wavelength of maximum absorbance for the derivatized analyte (e.g., ~254 nm for MOPP derivatives).

  • Quantification:

    • Prepare a calibration curve using a derivatized standard of the corresponding amine.

    • Analyze the derivatized sample and quantify the peak corresponding to the derivatized amine based on the calibration curve.

    • Back-calculate the concentration of this compound in the original sample.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification hydrolysis Hydrolyze this compound derivatization Derivatize with UV-active agent hydrolysis->derivatization quench Quench and Dilute derivatization->quench inject Inject Sample quench->inject separate Separate on C18 Column inject->separate detect UV Detection separate->detect analyze_peak Analyze Peak Area detect->analyze_peak calibrate Prepare Calibration Curve calibrate->analyze_peak calculate Calculate Concentration analyze_peak->calculate

A Comparative Guide to the Thermal Stability of Allophanate and Isocyanurate Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymeric networks is a critical parameter in numerous applications, from advanced material science to the development of robust drug delivery systems. Within the polyurethane family, the type of crosslinking network significantly influences the material's performance under thermal stress. This guide provides an objective, data-driven comparison of the thermal properties of two common polyurethane crosslinking structures: allophanate and isocyanurate networks.

Executive Summary

Isocyanurate networks consistently demonstrate superior thermal stability compared to this compound networks. This enhanced stability is attributed to the highly stable, six-membered heterocyclic isocyanurate ring structure. In contrast, the this compound linkage is known to be thermally labile, dissociating at significantly lower temperatures. This fundamental difference in chemical structure leads to substantial variations in key thermal properties such as the onset of decomposition, glass transition temperature, and the amount of residual char upon degradation.

Quantitative Thermal Analysis: this compound vs. Isocyanurate Networks

The following table summarizes the key thermal properties of this compound and isocyanurate networks based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It is important to note that the exact values can vary depending on the specific polymer backbone, crosslink density, and experimental conditions.

Thermal PropertyThis compound NetworksIsocyanurate Networks
Glass Transition Temperature (Tg) Generally lower; influenced by the flexibility of the polymer backbone. May exhibit a broader transition due to a more heterogeneous network structure.[1][2]Typically higher; the rigid isocyanurate ring structure restricts segmental motion, leading to an increase in Tg.[1]
Onset of Decomposition (Td) Relatively low, with dissociation of the this compound linkage reported to begin at temperatures as low as 100-150°C.[3]Significantly higher, with the isocyanurate ring being stable up to approximately 350°C.[4]
Char Yield at High Temperatures Generally lower due to the earlier onset of decomposition and the reversion of this compound linkages to isocyanate and urethane (B1682113) groups, leading to more volatile products.Substantially higher, which contributes to their excellent fire-retardant properties. The stable ring structure promotes the formation of a protective char layer upon heating.

Experimental Methodologies

The data presented in this guide is primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer networks by measuring the change in mass as a function of temperature.[5][6]

Detailed Protocol:

  • A small sample of the polymer network (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.[7]

  • The sample is loaded into the TGA instrument.

  • The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7][8]

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).[7][8][9]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition (Td) is determined as the temperature at which a significant mass loss begins.

  • The char yield is calculated as the percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer networks by measuring the heat flow into or out of a sample as a function of temperature.

Detailed Protocol:

  • A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas, such as nitrogen.

  • A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. For example:

    • Heating from ambient to a temperature above the expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

    • Cooling back to a sub-ambient temperature (e.g., -50°C) at a controlled rate.

    • A final heating scan at the same rate to determine the Tg.[10][11][12]

  • The glass transition is observed as a step change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[13][14]

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical flow of a comparative thermal analysis of this compound and isocyanurate networks.

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Extraction cluster_comparison Comparative Evaluation synthesis_allo Synthesize this compound Network tga_analysis Thermogravimetric Analysis (TGA) synthesis_allo->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) synthesis_allo->dsc_analysis synthesis_iso Synthesize Isocyanurate Network synthesis_iso->tga_analysis synthesis_iso->dsc_analysis tga_data Extract Td and Char Yield tga_analysis->tga_data dsc_data Extract Tg dsc_analysis->dsc_data comparison Compare Thermal Properties tga_data->comparison dsc_data->comparison

Caption: Workflow for comparative thermal analysis.

Signaling Pathways and Logical Relationships

The enhanced thermal stability of isocyanurate networks can be understood through the lens of their chemical structure and degradation pathways.

G cluster_structures Network Structures cluster_degradation Thermal Degradation cluster_products Degradation Products cluster_properties Resulting Thermal Properties This compound This compound Linkage allo_degradation Reversible Dissociation (Low Temperature) This compound->allo_degradation isocyanurate Isocyanurate Ring iso_degradation Ring Scission (High Temperature) isocyanurate->iso_degradation thermal_stress Thermal Stress thermal_stress->this compound thermal_stress->isocyanurate volatiles Volatile Products (Isocyanate, Urethane) allo_degradation->volatiles char Stable Char iso_degradation->char low_stability Lower Thermal Stability Low Char Yield volatiles->low_stability high_stability Higher Thermal Stability High Char Yield char->high_stability

Caption: Degradation pathways and resulting properties.

References

Hydrolytic Stability: A Comparative Analysis of Allophanate and Ester Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the hydrolytic stability of chemical linkages is paramount for designing robust and effective therapeutic agents and delivery systems. This guide provides an objective comparison of the hydrolytic stability of allophanate and ester linkages, supported by available experimental data and detailed methodologies.

Executive Summary

In the landscape of chemical bonds relevant to drug design and materials science, both this compound and ester linkages play significant roles. However, their susceptibility to hydrolysis—a chemical breakdown in the presence of water—differs substantially. This difference is critical, as it dictates the environmental and physiological stability of molecules containing these functional groups.

Available evidence strongly indicates that This compound linkages are significantly more resistant to abiotic hydrolysis than ester linkages . This heightened stability can be attributed to the electronic nature of the this compound group, which is structurally related to carbamates and amides, both of which are known for their greater hydrolytic stability compared to esters. The resonance delocalization of the nitrogen lone pair into the carbonyl group in allophanates reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Esters, lacking this strong electron-donating nitrogen atom adjacent to the carbonyl group, are inherently more prone to hydrolysis.

This guide will delve into the quantitative data available, outline the experimental protocols for assessing hydrolytic stability, and provide visual representations of the underlying chemical mechanisms.

Quantitative Data on Hydrolytic Stability

Direct, side-by-side quantitative comparisons of the hydrolytic stability of a specific this compound and a comparable ester under identical abiotic conditions are limited in publicly available literature. However, by compiling data from various studies on esters and the available information on this compound and carbamate (B1207046) stability, a clear trend emerges.

Esters exhibit a wide range of hydrolytic lability, with their stability being highly dependent on steric and electronic factors, as well as pH and temperature. For instance, the half-life of simple aliphatic esters can range from hours to years depending on the conditions. In contrast, carbamates, which share structural similarities with allophanates, are generally more stable.

CompoundpHTemperature (°C)Second-Order Rate Constant (k_B, M⁻¹s⁻¹)Half-life (t₁/₂) (at pH 7)Reference
Ethyl Acetate7251.1 x 10⁻¹~2 years[1]
Phenyl Acetate7251.4~16 days[1]
Methyl BenzoateBase37-14 min[2]
Ethyl BenzoateBase37-14 min[2]
Phenyl BenzoateBase37-11 min[2]

Note: The half-lives for benzoates were determined under specific basic conditions and are presented to illustrate relative stabilities within a class of esters.

Studies on synthetic allophanates have shown their instability under basic conditions (pH 7.3 and 8.0), indicating that hydrolysis does occur. However, a direct comparison of the rate constants with those of analogous esters under the same conditions is not available in the cited literature. The general consensus in organic chemistry is that the order of hydrolytic stability is: Ester < Carbamate (and this compound) < Amide .

Experimental Protocols

To experimentally determine and compare the hydrolytic stability of this compound and ester linkages, a standardized protocol should be followed. The primary method involves monitoring the degradation of the compound over time in aqueous solutions of varying pH and temperature.

Key Experiment: Isothermal Hydrolysis Kinetics Study

Objective: To determine the hydrolysis rate constants and half-lives of an this compound and a comparable ester at different pH values and a constant temperature.

Materials:

  • This compound-containing compound

  • Ester-containing compound (structurally analogous to the this compound)

  • Buffer solutions of various pH (e.g., pH 4, 7, 9)

  • High-purity water

  • Acetonitrile or other suitable organic solvent for stock solutions

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the this compound and ester compounds in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

  • Preparation of Reaction Solutions: In separate temperature-controlled vessels for each pH to be tested, add a known volume of the appropriate buffer solution. Equilibrate the buffer to the desired temperature (e.g., 25°C, 37°C, or 50°C).

  • Initiation of Hydrolysis: To initiate the reaction, add a small, precise volume of the stock solution to the pre-heated buffer to achieve a known initial concentration. The final concentration should be within the linear range of the analytical method.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling will depend on the expected rate of hydrolysis.

  • Quenching (if necessary): To stop the hydrolysis reaction in the collected samples, they can be immediately diluted with a cold mobile phase or a quenching solution that shifts the pH to a range where the compound is stable.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound (this compound or ester). An isocratic or gradient elution method should be developed to achieve good separation of the parent compound from its degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. For a first-order or pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

  • Determination of Second-Order Rate Constants: For base-catalyzed hydrolysis, the second-order rate constant (k_B) can be determined from the pseudo-first-order rate constants obtained at different hydroxide ion concentrations (pH values) using the relationship: k_obs = k_N + k_B[OH⁻], where k_N is the rate constant for neutral hydrolysis.

Visualization of Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the hydrolysis mechanisms and a typical experimental workflow.

Hydrolysis_Mechanisms Hydrolysis Mechanisms cluster_ester Ester Hydrolysis (Base-Catalyzed) cluster_this compound This compound Hydrolysis (Proposed Base-Catalyzed) Ester Ester R-CO-OR' Tetrahedral_E Tetrahedral Intermediate Ester->Tetrahedral_E + OH⁻ Products_E Carboxylate + Alcohol R-COO⁻ + R'OH Tetrahedral_E->Products_E - OR'⁻ This compound This compound R-NH-CO-NH-CO-OR' Tetrahedral_A Tetrahedral Intermediate This compound->Tetrahedral_A + OH⁻ Products_A Carbamate + Alcohol + CO₂ R-NH-COO⁻ + R'OH Tetrahedral_A->Products_A Rearrangement & -OR'⁻

Figure 1. Comparison of base-catalyzed hydrolysis mechanisms.

Experimental_Workflow Experimental Workflow for Hydrolytic Stability cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (this compound & Ester) Initiate Initiate Hydrolysis (Add stock to pre-heated buffer) Stock->Initiate Buffers Prepare Buffer Solutions (various pH) Buffers->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample HPLC HPLC Analysis (Quantify parent compound) Sample->HPLC Data Data Analysis (Calculate k_obs and t₁/₂) HPLC->Data Compare Compare Stability Data->Compare

Figure 2. Workflow for comparing hydrolytic stability.

Conclusion

References

Cross-Validation of Spectroscopic Data for Allophanate Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic techniques for the characterization of allophanates, with a focus on the critical role of cross-validation in ensuring the reliability of quantitative and qualitative models. Allophanates, secondary products of isocyanate reactions, can significantly impact the properties of polyurethane-based materials, making their accurate characterization essential in drug development and materials science. This document outlines detailed experimental protocols and presents a framework for robust data validation.

Spectroscopic Methods for Allophanate Characterization

The primary spectroscopic techniques for identifying and quantifying allophanates include Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is amenable to quantitative analysis through the development of predictive models, which must be rigorously validated.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of each spectroscopic technique for this compound analysis.

Parameter FTIR Spectroscopy Raman Spectroscopy NMR Spectroscopy
Principle Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds.Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Nuclear magnetic resonance of atomic nuclei in the presence of a magnetic field.
This compound Signature Characteristic C=O stretching (~1720 cm⁻¹), N-H stretching, and other fingerprint region vibrations.[1]C=O and C-N-C vibrational modes.[2]Distinct chemical shifts for the this compound methine proton and carbonyl carbon.
Sample Preparation Minimal, often suitable for direct analysis of solids and liquids using Attenuated Total Reflectance (ATR).[3][4]Minimal for liquids and solids; may require sample positioning optimization.Requires dissolution in a deuterated solvent; careful concentration control is necessary.[5][6][7]
Primary Application Rapid identification and quantification of functional groups.Complementary to FTIR, particularly for symmetric non-polar bonds.Detailed structural elucidation and precise quantification.[8][9][10]
Cross-Validation Approach Typically Partial Least Squares (PLS) regression with leave-one-out or k-fold cross-validation.[11][12][13]Similar to FTIR, PLS regression is commonly employed for quantitative model validation.[14]Quantitative NMR (qNMR) methods are validated for linearity, accuracy, and precision.[8][15][16][17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

FTIR-ATR Spectroscopy
  • Instrumentation : A benchtop FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation : A small amount of the polyurethane sample (solid or liquid) is placed directly onto the ATR crystal. Ensure complete contact between the sample and the crystal surface. For quantitative analysis, a consistent pressure should be applied.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Scans : 32-64 co-added scans for a good signal-to-noise ratio.

    • Background : A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.[18]

  • Data Pre-processing : The collected spectra are often pre-processed to remove baseline shifts and scattering effects. Common pre-processing steps include baseline correction, normalization, and taking the first or second derivative of the spectrum.

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution grating.[19][20]

  • Sample Preparation : The sample is placed on a microscope slide or in a suitable container. The laser is focused onto the sample surface.[21]

  • Data Acquisition :

    • Laser Power : Optimized to maximize the Raman signal without causing sample degradation.

    • Integration Time : Typically several seconds to minutes, depending on the sample's Raman scattering efficiency.

    • Spectral Range : A range covering the characteristic this compound vibrational modes should be selected.

  • Data Pre-processing : Cosmic ray removal and baseline correction are standard pre-processing steps for Raman spectra.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 10-50 mg of the sample.[22][6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][7]

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[22][6]

    • For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added.[9]

  • Data Acquisition :

    • ¹H NMR : Standard pulse-acquire sequence. A sufficient relaxation delay (D1) should be used to ensure complete relaxation of all protons for accurate integration.

    • ¹³C NMR : Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[9]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. For quantitative analysis, the integrals of the this compound signals are compared to the integral of the internal standard.

Cross-Validation Workflow for Spectroscopic Data

Chemometric methods, particularly Partial Least Squares (PLS) regression, are powerful tools for building quantitative models from spectroscopic data. Cross-validation is an essential step to assess the predictive ability of these models and prevent overfitting.

CrossValidationWorkflow Cross-Validation Workflow for Spectroscopic Data cluster_0 Data Acquisition & Pre-processing cluster_1 Model Building & Cross-Validation cluster_2 Model Evaluation DataCollection Spectroscopic Data Collection (FTIR, Raman, NMR) Preprocessing Data Pre-processing (Baseline Correction, Normalization) DataCollection->Preprocessing SplitData Split Data into Calibration and Validation Sets Preprocessing->SplitData PLSR Build PLS Regression Model (Calibration Set) SplitData->PLSR CrossValidate k-Fold Cross-Validation PLSR->CrossValidate Predict Predict Validation Set PLSR->Predict Evaluate Evaluate Model Performance (RMSECV, R²) CrossValidate->Evaluate FinalModel Final Calibrated Model Evaluate->FinalModel If performance is acceptable Predict->Evaluate

Caption: Workflow for building and cross-validating a quantitative spectroscopic model.

This workflow illustrates the process of developing a robust predictive model. The dataset is typically split into a calibration set, used to build the model, and a validation set, used to test its predictive performance. k-fold cross-validation is a common technique where the calibration set is further divided into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining subset, and this process is repeated 'k' times. The overall performance is then averaged. Key metrics for evaluating the model include the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²).[14][23]

Alternative Characterization Methods

While spectroscopic methods are powerful, they can be complemented by other analytical techniques for a comprehensive characterization of allophanates.

Technique Principle Information Provided Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantitative determination of this compound concentration.Requires method development, including column and mobile phase selection. May require derivatization.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation and structural information through fragmentation patterns.Can be destructive; may not distinguish between isomers without careful fragmentation analysis.
Thermal Analysis (DSC/TGA) Measurement of physical and chemical properties as a function of temperature.Information on thermal stability and decomposition pathways, which can be influenced by this compound content.Indirect method for this compound characterization.

Conclusion

The characterization of allophanates is critical for controlling the properties of polyurethane-based materials. FTIR, Raman, and NMR spectroscopy are powerful tools for this purpose. However, the generation of reliable quantitative data from these techniques necessitates the use of robust chemometric models that are rigorously validated. Cross-validation is an indispensable step in this process, ensuring that the developed models are predictive and not overfitted to the calibration data. By following detailed experimental protocols and implementing a thorough cross-validation workflow, researchers can confidently characterize this compound content and its impact on material performance.

References

A Comparative Analysis of Isocyanate Reactivity in Allophanate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of allophanate linkages through the reaction of isocyanates with urethane (B1682113) groups is a critical secondary reaction in polyurethane chemistry. It plays a significant role in determining the final properties of the polymer, such as crosslink density, thermal stability, and mechanical strength. This guide provides a comparative analysis of the effects of different isocyanates—Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI)—on the formation of allophanates, supported by experimental data and detailed methodologies.

Relative Reactivity of Isocyanates in this compound Formation

The reactivity of isocyanates towards urethane groups to form allophanates is primarily governed by the isocyanate's chemical structure. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.

Table 1: Comparison of Isocyanate Properties and Reactivity in this compound Formation

IsocyanateTypeStructureRelative ReactivityKey Characteristics
MDI (Methylene Diphenyl Diisocyanate)AromaticSymmetrical aromatic diisocyanateHighHigh reactivity due to two aromatic rings; commonly used for rigid foams and elastomers.
TDI (Toluene Diisocyanate)AromaticAsymmetrical aromatic diisocyanateVery HighGenerally more reactive than MDI; the two isocyanate groups have different reactivities.
HDI (Hexamethylene Diisocyanate)AliphaticLinear aliphatic diisocyanateModerateLower reactivity than aromatic isocyanates; produces light-stable, weather-resistant polyurethanes.
IPDI (Isophorone Diisocyanate)AliphaticCycloaliphatic diisocyanateLowThe two isocyanate groups (primary and secondary) have different reactivities; offers good light stability and mechanical properties.

Thermal Stability of Allophanates

The thermal stability of this compound crosslinks is also influenced by the structure of the parent isocyanate. Allophanates derived from aromatic isocyanates tend to have lower thermal stability compared to those from aliphatic isocyanates. This is attributed to the resonance stabilization of the dissociation products of aromatic allophanates. The dissociation of allophanates back to urethane and isocyanate is a reversible reaction that typically occurs at elevated temperatures.

Table 2: Thermal Stability of Allophanates Derived from Different Isocyanates

Isocyanate OriginThis compound Dissociation Temperature Range (°C)Observations
MDI 120 - 150Allophanates from MDI show moderate thermal stability.[1][2]
TDI 110 - 140TDI-based allophanates generally exhibit the lowest thermal stability among the common isocyanates.[3]
HDI 140 - 170Allophanates from HDI demonstrate good thermal stability.[4][5]
IPDI 150 - 180IPDI-based allophanates are known for their relatively high thermal stability.

Experimental Protocols

Accurate comparison of this compound formation requires robust analytical techniques to monitor the reaction kinetics and quantify the reactants and products.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of the this compound formation reaction. The disappearance of the N=C=O stretching band of the isocyanate group and the appearance of the C=O stretching band of the this compound group can be tracked over time.

Experimental Setup:

  • Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.

  • Reaction Vessel: A temperature-controlled reaction vessel that can accommodate the ATR probe.

  • Procedure:

    • The urethane-containing reactant and the isocyanate are charged into the reaction vessel at a specific molar ratio and temperature.

    • The ATR probe is immersed in the reaction mixture.

    • FTIR spectra are collected at regular intervals.

    • The concentration of the isocyanate is monitored by the decrease in the absorbance of the N=C=O stretching band, typically around 2270 cm⁻¹.

    • The formation of this compound can be monitored by the appearance of a new carbonyl (C=O) peak, often in the region of 1720-1740 cm⁻¹, distinct from the urethane carbonyl peak.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, is an excellent tool for the quantitative analysis of the reaction mixture at different time points.

Experimental Protocol:

  • Sample Preparation: Aliquots of the reaction mixture are taken at different times and quenched to stop the reaction, for example, by rapid cooling or by adding a reagent that selectively reacts with the remaining isocyanate. The samples are then dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer. Quantitative measurements require appropriate relaxation delays (D1) to ensure full relaxation of all relevant nuclei.

  • Quantification: The concentration of this compound can be determined by integrating the signal of the this compound carbonyl carbon (typically in the range of 152-155 ppm) relative to a known internal standard or by comparing the integral of the this compound peak to the integrals of other known components in the mixture.[6]

Isocyanate Content Titration (Dibutylamine Back-Titration)

This chemical titration method is used to determine the concentration of unreacted isocyanate groups in the reaction mixture.

Procedure:

  • An accurately weighed sample of the reaction mixture is taken at a specific time and is immediately added to a flask containing a known excess of a standard solution of dibutylamine (B89481) in a suitable solvent (e.g., toluene).[7][8][9][10][11]

  • The dibutylamine reacts with the remaining isocyanate groups.

  • The unreacted dibutylamine is then back-titrated with a standardized solution of hydrochloric acid.[7][8][9][10][11]

  • A blank titration without the sample is also performed to determine the initial amount of dibutylamine.

  • The percentage of NCO groups can be calculated using the following formula: %NCO = [(V_blank - V_sample) * N * 4.202] / W_sample Where:

    • V_blank = volume of HCl solution for the blank titration (mL)

    • V_sample = volume of HCl solution for the sample titration (mL)

    • N = normality of the HCl solution

    • 4.202 = milliequivalent weight of the NCO group

    • W_sample = weight of the sample (g)

Visualizing Reaction Pathways and Workflows

Allophanate_Formation_Mechanism Isocyanate Isocyanate (R-N=C=O) This compound This compound Isocyanate->this compound + Urethane Urethane Urethane (R'-NH-CO-OR'') Urethane->this compound + Isocyanate

Caption: Generalized reaction for this compound formation.

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Analysis Reactants Isocyanate + Urethane ReactionVessel Temperature-Controlled Reaction Reactants->ReactionVessel FTIR In-situ FTIR (N=C=O decay) ReactionVessel->FTIR Real-time NMR Quantitative NMR (this compound peak integration) ReactionVessel->NMR Aliquots Titration Dibutylamine Titration (%NCO determination) ReactionVessel->Titration Aliquots Kinetics Reaction Kinetics (Rate Constants, Activation Energy) FTIR->Kinetics NMR->Kinetics Titration->Kinetics Thermal Thermal Stability (TGA/DSC) Kinetics->Thermal

Caption: Experimental workflow for comparing isocyanate reactivity.

Isocyanate_Reactivity_Comparison Relative Reactivity in this compound Formation TDI TDI MDI MDI TDI->MDI > HDI HDI MDI->HDI >> IPDI IPDI HDI->IPDI >

Caption: Relative reactivity of isocyanates in this compound formation.

References

Validating Kinetic Models of Allophanate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinetic models for allophanate reactions, crucial in various chemical processes, including polyurethane chemistry and drug development, where isocyanate-containing compounds are utilized. Understanding the kinetics of this compound formation, often a side reaction, is essential for process optimization, product stability, and safety assessment. This document summarizes key quantitative data, details experimental protocols for model validation, and visualizes reaction pathways and validation workflows.

Comparative Analysis of Kinetic Models

The validation of kinetic models for this compound reactions relies on the accurate determination of reaction rate constants (k) and activation energies (Ea). These parameters are influenced by factors such as temperature, catalyst, and the specific isocyanate and urethane (B1682113) precursors. Below is a summary of quantitative data from various studies, providing a comparative overview of kinetic parameters for different this compound reaction systems.

Kinetic Model / SystemReactantsCatalystTemperature (°C)SolventActivation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
Proposed two-step mechanismIsocyanate and Urethane--THF62.6 (reaction barrier for this compound formation as an intermediate)-[1][2]
General Polyurethane ReactionsIsocyanate and PolyolTin carboxylates, Tertiary amines---k_carbamate > k_this compound[3]
General Polyurethane ReactionsIsocyanate and PolyolAminals, Aminoalcohols, Amidines, Carboxylate/Phenolate/Alkoxide anions---k_carbamate < k_this compound ≈ k_isocyanurate[3]
General this compound FormationIsocyanate and Urethane-> 100-150---[4]
Reversible this compound FormationThis compound-> 125---[5]

Note: The available literature often provides qualitative comparisons or kinetic data for the overall polyurethane reaction rather than isolated this compound formation. The data presented here is extracted from studies discussing this compound kinetics within broader reaction schemes. Direct comparative studies of different kinetic models for this compound reactions are limited.

Experimental Protocols for Kinetic Model Validation

Accurate validation of kinetic models for this compound reactions requires robust experimental design and precise analytical techniques. The following protocols outline the key steps for acquiring high-quality kinetic data.

Sample Preparation and Reaction Initiation
  • Reactant Purity: Ensure the purity of the isocyanate and urethane-containing starting materials using appropriate analytical techniques (e.g., NMR, HPLC). Impurities can act as catalysts or inhibitors, affecting the reaction kinetics.

  • Solvent Selection: Choose an inert solvent that dissolves all reactants and products. Tetrahydrofuran (THF) is a commonly used solvent.[1][2]

  • Reaction Setup: The reaction should be carried out in a well-controlled environment, typically a jacketed glass reactor with precise temperature control and mechanical stirring to ensure homogeneity.

  • Initiation: The reaction is typically initiated by adding the isocyanate to the urethane solution at the desired temperature. For catalyzed reactions, the catalyst is added to the urethane solution before the isocyanate.

Reaction Monitoring: In-situ Techniques

In-situ monitoring allows for real-time tracking of reactant consumption and product formation without disturbing the reaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the this compound carbonyl peak (~1720 cm⁻¹ and ~1690 cm⁻¹).

    • Procedure: An Attenuated Total Reflectance (ATR) FTIR probe is inserted into the reaction vessel. Spectra are collected at regular intervals throughout the reaction.[6][7][8][9]

    • Data Analysis: The change in peak area or height over time is proportional to the change in concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of characteristic this compound signals.

    • Procedure: The reaction can be carried out directly in an NMR tube for small-scale studies. For larger reactions, samples can be periodically withdrawn, quenched (e.g., by rapid cooling or addition of a derivatizing agent), and then analyzed.[10][11]

    • Quantitative NMR (qNMR): By adding an internal standard of known concentration, the absolute concentrations of reactants and products can be determined over time.[12][13]

Product Quantification: Offline Techniques
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Separate and quantify the reactants and products in the reaction mixture.

    • Procedure: At specific time points, an aliquot of the reaction mixture is withdrawn and quenched. The sample is then diluted and injected into an HPLC system. Isocyanates are often derivatized to form stable ureas before analysis.[14][15][16][17]

    • Detection: UV or mass spectrometry (MS) detectors are commonly used for quantification. A calibration curve for the this compound product is required for accurate concentration determination.

Data Analysis and Kinetic Parameter Determination
  • Rate Law Determination: The reaction order with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

  • Rate Constant (k) Calculation: Once the rate law is established, the rate constant (k) can be calculated from the slope of the integrated rate law plot.[18]

  • Activation Energy (Ea) Determination: The reaction is performed at several different temperatures, and the corresponding rate constants are determined. The activation energy is then calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T).

Visualizing this compound Reactions and Model Validation

To better understand the processes involved, the following diagrams illustrate the this compound reaction mechanism and a general workflow for kinetic model validation.

Allophanate_Formation cluster_reactants Reactants cluster_product Product Isocyanate Isocyanate This compound This compound Isocyanate->this compound + Urethane Urethane Urethane Urethane->this compound

This compound Formation Reaction

Kinetic_Model_Validation_Workflow Experimental_Design Experimental Design (Varying T, Concentrations) Data_Acquisition Data Acquisition (in-situ or offline) Experimental_Design->Data_Acquisition Parameter_Estimation Parameter Estimation (k, Ea) Data_Acquisition->Parameter_Estimation Propose_Kinetic_Models Propose Candidate Kinetic Models Propose_Kinetic_Models->Parameter_Estimation Model_Discrimination Model Discrimination (Goodness of Fit) Parameter_Estimation->Model_Discrimination Validated_Model Validated Kinetic Model Model_Discrimination->Validated_Model

References

comparative review of allophanate applications in materials science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allophanate crosslinking has emerged as a versatile and powerful tool in materials science, offering a unique approach to tailoring the properties of polyurethane-based materials. This guide provides a comparative review of this compound applications, contrasting their performance with traditional urethane (B1682113) and isocyanurate chemistries. By delving into the experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of where allophanates excel and the critical considerations for their implementation.

At a Glance: Allophanates vs. Traditional Crosslinkers

Allophanates are formed by the reaction of an isocyanate group with a urethane linkage. This secondary reaction introduces branched, thermally reversible crosslinks into the polymer network, significantly influencing the material's properties.[1] The key advantages of this compound modification often revolve around achieving a lower viscosity in resin systems and enhancing mechanical performance.[2][3]

Performance in Coatings: Lower Viscosity, Higher Solids

One of the most significant applications of allophanates is in the formulation of high-performance coatings. Acrylated this compound oligomers, in particular, offer a distinct advantage over traditional isocyanurate-based systems by providing a lower viscosity at a comparable functionality. This allows for the formulation of coatings with higher solids content, reducing the need for volatile organic compounds (VOCs).

Table 1: Comparison of this compound and Isocyanurate-Based Urethane Acrylates for Coatings

PropertyAcrylated this compoundAcrylated IsocyanurateAdvantage of this compound
Viscosity (at 23°C) < 8,000 - 60,000 mPa·sSignificantly higherLower viscosity allows for higher solids formulations and reduced solvent use.[2]
Functionality Up to 4Typically 3Higher functionality can lead to increased crosslink density.
Outdoor Weathering ExcellentExcellentComparable performance in terms of UV resistance.
Adhesion to Metal Good to ExcellentGoodCan be formulated to exhibit excellent adhesion.
Experimental Protocol: Synthesis of this compound-Modified Polyurethane Prepolymers for Coatings

This protocol describes a typical two-step synthesis for an this compound-modified polyurethane prepolymer intended for coating applications.

Materials:

Procedure:

  • Urethanization:

    • The polyol and diisocyanate are charged into a reactor equipped with a stirrer, thermometer, and nitrogen inlet.

    • The reaction is typically carried out at a temperature of 60-80°C under a nitrogen blanket to prevent side reactions with moisture.

    • The progress of the reaction is monitored by titrating the isocyanate (NCO) content.

  • Allophanatization:

    • Once the desired NCO content for the urethane prepolymer is reached, the temperature is raised to 80-120°C to promote the formation of this compound crosslinks.

    • A specific catalyst for this compound formation, such as zinc octoate, may be added.[3]

    • The reaction is continued until the target NCO content or viscosity is achieved.

  • Termination/Dispersion:

    • For solvent-borne coatings, the reaction can be stopped by cooling and diluting with a solvent.

    • For waterborne polyurethane dispersions (PUDs), the prepolymer is dispersed in water, often with the aid of a surfactant or by incorporating hydrophilic monomers into the polymer backbone.

Enhancing Mechanical Properties and Shape Memory in Polyurethanes

This compound crosslinking provides a mechanism to increase the crosslink density of polyurethanes, leading to improvements in mechanical properties such as tensile strength and modulus.[4] Furthermore, the controlled introduction of these crosslinks has been shown to enhance the shape memory effect in polyurethanes.

Table 2: Effect of this compound Crosslinking on the Mechanical Properties of Hydroxyl-Terminated Polybutadiene (HTPB)-Based Polyurethanes

DiisocyanateNCO/OH RatioTensile Strength (MPa)Elongation at Break (%)
Toluene diisocyanate (TDI)1.00.451200
1.51.20800
4,4'-di(isocyanatocyclohexyl) methane (B114726) (H12MDI)1.00.551000
1.51.05700
Isophorone diisocyanate (IPDI)1.00.60900
1.50.95600

Data adapted from studies on this compound-urethane networks.[4]

Experimental Protocol: Mechanical Testing of Polyurethane Films

This protocol outlines a standard procedure for evaluating the tensile properties of polyurethane films, a common method to quantify the effects of this compound crosslinking.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film specimen cutter (e.g., dumbbell-shaped die)

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation:

    • Polyurethane films of uniform thickness are cast from solution or prepared by compression molding.

    • Dumbbell-shaped specimens are cut from the films according to a standard such as ASTM D638.[5]

    • The width and thickness of the gauge section of each specimen are measured accurately.

  • Tensile Testing:

    • The specimen is mounted in the grips of the UTM.

    • The test is conducted at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.[6]

    • The load and displacement data are recorded throughout the test.

  • Data Analysis:

    • The tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • The elongation at break is calculated as the change in gauge length at failure divided by the original gauge length, expressed as a percentage.

    • The Young's modulus is determined from the initial slope of the stress-strain curve.

Allophanates in Biomedical Applications and Drug Delivery

The tunability of polyurethanes makes them attractive for biomedical applications, including drug delivery systems.[7] this compound crosslinking can be employed to control the degradation rate and mechanical properties of these materials, thereby influencing drug release kinetics. While this compound-modified polyurethanes are being explored, their biocompatibility must be thoroughly assessed according to standards like ISO 10993.[8][9][10][11]

Considerations for Drug Development:

  • Drug Release Kinetics: The increased crosslink density from this compound formation can slow down the diffusion of drugs from a polyurethane matrix, potentially leading to a more sustained release profile.[12]

  • Biodegradability: The nature of the this compound crosslinks can influence the degradation profile of the polymer, which is a critical factor for bioresorbable implants and drug carriers.

  • Biocompatibility: Any new polyurethane formulation, including those with this compound modifications, must undergo rigorous biocompatibility testing to ensure it does not elicit an adverse biological response. This includes evaluating cytotoxicity, sensitization, and irritation.[9][13]

Experimental Protocol: In Vitro Biocompatibility Assessment (Cytotoxicity)

This protocol provides a general outline for an indirect cytotoxicity test based on ISO 10993-5, a fundamental screening for the biocompatibility of materials.

Materials:

  • Test material (this compound-modified polyurethane film)

  • Control materials (negative and positive controls)

  • Cell culture medium

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Extract Preparation:

    • The test material and controls are incubated in cell culture medium for a defined period (e.g., 24 hours) at 37°C to create an extract.

  • Cell Culture:

    • Cells are seeded in a multi-well plate and incubated until they reach a desired confluency.

  • Exposure:

    • The culture medium is replaced with the extracts from the test and control materials.

  • Incubation:

    • The cells are incubated with the extracts for a specified time (e.g., 24-72 hours).

  • Viability Assessment:

    • A cell viability assay (e.g., MTT, XTT) is performed to quantify the number of viable cells.

    • The absorbance is measured using a microplate reader.

  • Analysis:

    • The viability of the cells exposed to the test material extract is compared to that of the negative control. A significant reduction in viability indicates a cytotoxic effect.

Visualizing this compound Chemistry and Processes

To better understand the role of allophanates, the following diagrams illustrate the key chemical transformation and a typical workflow for the synthesis and characterization of this compound-modified polyurethanes.

Allophanate_Formation cluster_reactants Reactants cluster_product Product Isocyanate R'-N=C=O (Isocyanate) This compound R-N(CO-NH-R')-CO-OR'' (this compound) Isocyanate->this compound + Urethane R-NH-CO-OR'' (Urethane) Urethane->this compound +

Caption: this compound Formation Reaction.

Polyurethane_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Reactants Polyol + Diisocyanate Prepolymer Urethane Prepolymer Formation (60-80°C) Reactants->Prepolymer Allophanate_Formation This compound Crosslinking (80-120°C) Prepolymer->Allophanate_Formation Final_Polymer This compound-Modified Polyurethane Allophanate_Formation->Final_Polymer FTIR FTIR Spectroscopy (Functional Groups) Final_Polymer->FTIR GPC GPC/SEC (Molecular Weight) Final_Polymer->GPC DSC_TGA DSC/TGA (Thermal Properties) Final_Polymer->DSC_TGA UTM UTM (Mechanical Properties) Final_Polymer->UTM Coating_Test Coating Performance (Adhesion, Hardness) Final_Polymer->Coating_Test Biocompatibility_Test Biocompatibility (ISO 10993) Final_Polymer->Biocompatibility_Test Drug_Release_Test Drug Release Studies Final_Polymer->Drug_Release_Test

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound chemistry offers a compelling alternative to traditional urethane and isocyanurate crosslinking, providing a means to fine-tune the properties of polyurethane-based materials. For coatings, the primary advantage lies in the ability to formulate low-viscosity, high-solids systems. In solid polyurethanes, this compound crosslinking can enhance mechanical strength and introduce shape memory properties. For biomedical applications, particularly in drug delivery, the controlled introduction of this compound linkages presents an opportunity to modulate degradation rates and drug release kinetics. However, as with any material intended for biological environments, rigorous biocompatibility testing is paramount. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers and professionals looking to explore the potential of allophanates in their respective fields.

References

Safety Operating Guide

Navigating the Disposal of Allophanate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like allophanates requires a clear and systematic approach. As there are no specific regulatory guidelines for the disposal of "allophanate" as a distinct waste stream, a conservative approach is mandatory. This guide provides essential safety and logistical information, treating this compound waste with the same level of caution as its hazardous precursors, isocyanates. This is based on the chemical nature of allophanates, which are formed from isocyanates and can thermally degrade back into isocyanates and urethanes.[1]

Core Principle: Assume Presence of Unreacted Isocyanates

This compound waste should be managed as if it contains unreacted isocyanates. Isocyanates are potent respiratory sensitizers, irritants, and are toxic if inhaled.[2] Therefore, all safety and disposal procedures must be designed to mitigate the risks associated with isocyanate exposure.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Ventilation: All handling and neutralization steps must be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

    • Eye Protection: Chemical splash goggles are mandatory. For enhanced protection, a face shield should be worn in conjunction with goggles.[3]

    • Hand Protection: Use permeation-resistant gloves (e.g., butyl rubber, laminate film). Consult the glove manufacturer's compatibility chart for specific chemicals.

    • Body Protection: A lab coat or chemical-resistant apron is required.[3]

    • Respiratory Protection: In cases of inadequate ventilation or potential for aerosol generation, a respirator appropriate for isocyanates must be worn.[2][4]

Quantitative Hazard Data for Isocyanate Precursors

The following table summarizes the hazards associated with common isocyanates, which should be considered when handling this compound waste. This data is derived from representative Safety Data Sheets (SDS) for isocyanate-containing products.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Inhalation Fatal if inhaled.[2]P260: Do not breathe mist or vapours. P284: Wear respiratory protection. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[4]
Carcinogenicity Suspected of causing cancer.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Aquatic Hazard Harmful or toxic to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.[2]

Experimental Protocol: Chemical Neutralization of this compound Waste

This protocol details a reliable method for neutralizing this compound waste in a laboratory setting by treating it as isocyanate-containing waste. The primary goal is to react any residual isocyanate groups and to hydrolyze the this compound and urethane (B1682113) linkages into less hazardous compounds.

Materials:

  • This compound waste (liquid or solid)

  • Designated hazardous waste container (polyethylene or metal, open-top or with a vented cap)

  • Absorbent material (e.g., vermiculite, sand, or clay-based absorbent)[4]

  • Decontamination Solution: Prepare one of the following formulations:

    • Formulation 1 (Carbonate-based): 5-10% sodium carbonate, 0.2-2% liquid detergent, and 88-95% water.[2][5][6]

    • Formulation 2 (Ammonia-based): 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and 90-97% water.[2][5][6]

  • Stirring rod or spatula

Procedure:

  • Preparation: In a chemical fume hood, place the designated waste container in a secondary containment bin.

  • For Liquid Waste:

    • Slowly pour the liquid this compound waste into the waste container. Do not fill the container more than halfway to allow for gas expansion.[5]

    • Gradually add the chosen decontamination solution to the waste. A 1:2 ratio of waste to decontamination solution is a good starting point, but an excess of the decontamination solution should be used to ensure complete reaction.

    • Stir the mixture gently. Be aware that the reaction may be exothermic and can generate carbon dioxide gas.[5][6]

  • For Solid Waste:

    • Place the solid this compound waste in the waste container.

    • Add enough decontamination solution to fully submerge the solid material.

    • Allow the mixture to sit, occasionally stirring, to facilitate the breakdown and neutralization of the solid.

  • For Spills:

    • Cover the spill with an inert absorbent material like sand or vermiculite. Avoid using sawdust or other combustible materials.[4]

    • Slowly add decontamination solution to the absorbed spill, sufficient to saturate the material.

    • After at least 10 minutes, carefully scoop the mixture into the designated open-top waste container.[5]

  • Reaction and Curing:

    • Loosely cover the waste container with a lid or watch glass. DO NOT SEAL THE CONTAINER TIGHTLY. The neutralization reaction produces carbon dioxide, which can lead to a dangerous pressure buildup and potential rupture of a sealed container.[2][4][5]

    • Allow the container to stand undisturbed in the fume hood for at least 48 hours to ensure the neutralization reaction is complete.[4][5]

  • Final Disposal:

    • After the 48-hour period, check for any signs of continued reaction (e.g., bubbling).

    • If the reaction is complete, the container should be clearly labeled as "Neutralized Isocyanate/Allophanate Waste" with a full list of its contents.

    • Manage the container as hazardous waste and arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[2]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

AllophanateDisposalWorkflow start This compound Waste Generated prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->prep_ppe assess_waste Assess Waste Form (Liquid or Solid) liquid_path 1. Transfer liquid to vented waste container (≤ 50% full) assess_waste->liquid_path Liquid solid_path 1. Place solid in waste container assess_waste->solid_path Solid work_in_hood Work in Chemical Fume Hood prep_ppe->work_in_hood work_in_hood->assess_waste add_decon 2. Slowly add excess Decontamination Solution liquid_path->add_decon solid_path->add_decon stir 3. Stir Gently add_decon->stir cure 4. Let Stand for 48 Hours (Container Loosely Covered) stir->cure check_reaction 5. Check for Completeness (No Bubbling) cure->check_reaction check_reaction->cure Reaction Ongoing label_waste 6. Label Container as Hazardous Waste check_reaction->label_waste Reaction Complete contact_ehs 7. Arrange for EHS Pickup label_waste->contact_ehs

Caption: Workflow for the safe neutralization and disposal of this compound waste.

References

Personal protective equipment for handling Allophanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with allophanates. Given that allophanates are derivatives of isocyanates, the handling and safety protocols are predicated on the highly reactive and hazardous nature of isocyanates.[1] Adherence to these guidelines is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

The primary hazards associated with allophanate precursors, isocyanates, include irritation to the skin, eyes, and respiratory tract.[1][2] Exposure can lead to sensitization, causing allergic reactions upon subsequent contact, even at low concentrations.[2] Therefore, a comprehensive PPE strategy is mandatory.

PPE CategoryRecommended EquipmentRationale & Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A full-face shield should be worn over goggles when there is a risk of splashing, explosion, or a highly exothermic reaction.[3]Protects against direct contact of liquids, vapors, or mists with the eyes, which can cause severe irritation, burns, and potential blindness.[4]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls (e.g., fume hood) are not feasible or are insufficient to maintain exposure below permissible limits.[3] For tasks with potential for vapor or mist generation (e.g., heating, spraying), a full-face or hood-type supplied-air respirator (SAR) or an air-purifying respirator (APR) with organic vapor/particulate (P100) cartridges is recommended.[5]Isocyanate vapors and mists can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, chest discomfort, and shortness of breath.[4] Inadequate protection can lead to occupational asthma.[1] A formal respiratory protection program, including fit testing and training, is essential.[3]
Skin and Hand Protection Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves offer short-term protection, but for prolonged contact, gloves made of neoprene, butyl rubber, or PVC are recommended.[2][3][5] Always inspect gloves before use and change them immediately upon contact with the chemical. Clothing: A lab coat, buttoned to cover as much skin as possible, is the minimum requirement. For tasks with a higher risk of exposure, chemically resistant long-sleeve coveralls or a full-body suit should be worn.[3][5] Avoid polyester (B1180765) or acrylic fabrics.[3]Direct skin contact can cause irritation, reddening, swelling, and rashes.[4] More importantly, skin contact can lead to sensitization, which can trigger allergic reactions affecting both the skin and the respiratory system upon future exposures.[2][4]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[3] For larger scale operations, chemical-resistant, steel-toe boots may be appropriate.[6]Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk. The following workflow outlines the key steps from preparation to final waste disposal.

Allophanate_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Decontamination Phase cluster_disposal Disposal Phase PREP_1 Review Safety Data Sheet (SDS) PREP_2 Assemble Full PPE PREP_1->PREP_2 PREP_3 Ensure Proper Ventilation (Fume Hood) PREP_2->PREP_3 HNDL_1 Conduct Operations in Fume Hood PREP_3->HNDL_1 Begin Work HNDL_2 Keep Containers Tightly Closed HNDL_1->HNDL_2 HNDL_3 Monitor Reaction Temperature HNDL_2->HNDL_3 CLEAN_1 Decontaminate Surfaces HNDL_3->CLEAN_1 Work Complete CLEAN_2 Segregate Waste CLEAN_1->CLEAN_2 CLEAN_3 Remove PPE Correctly CLEAN_2->CLEAN_3 DISP_1 Label Hazardous Waste Container CLEAN_3->DISP_1 Post-Cleanup DISP_2 Store in Satellite Accumulation Area (SAA) DISP_1->DISP_2 DISP_3 Arrange for Professional Disposal DISP_2->DISP_3

Workflow for the safe handling and disposal of allophanates.

Disposal Protocol

Proper disposal of this compound-related waste is governed by hazardous waste regulations.[7]

  • Waste Characterization : Unreacted isocyanates and allophanates, as well as solvents used in the process, are generally considered hazardous waste.[8] Cured, fully reacted polyurethane materials are typically considered inert and may be disposed of as non-hazardous waste, but local regulations must be confirmed.[9][10]

  • Segregation : Keep halogenated solvent wastes separate from non-halogenated ones to avoid higher disposal costs.[11] Never mix incompatible waste streams, such as acids and bases, or oxidizing agents with organic compounds.[8]

  • Containment : All hazardous waste must be stored in suitable, tightly sealed, and clearly labeled containers.[8][11] The label should include "Hazardous Waste" and identify the chemical constituents.

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA), which must be inspected weekly for leaks.[8]

  • Disposal : Hazardous waste must be disposed of through a licensed hazardous waste transporter and facility.[11] It is illegal and unsafe to dispose of this chemical waste down the drain.[8][11] For empty containers, arrangements can sometimes be made with the chemical supplier for return or with a licensed drum reconditioner.[7]

References

×

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